Rsk-IN-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H17NO2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
4-[4-(4-methylnaphthalen-1-yl)-3-pyridinyl]benzene-1,2-diol |
InChI |
InChI=1S/C22H17NO2/c1-14-6-8-18(17-5-3-2-4-16(14)17)19-10-11-23-13-20(19)15-7-9-21(24)22(25)12-15/h2-13,24-25H,1H3 |
InChIキー |
BYGBAJQOEZTVMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=C(C=NC=C3)C4=CC(=C(C=C4)O)O |
製品の起源 |
United States |
Foundational & Exploratory
Rsk-IN-1 Mechanism of Action in Breast Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ribosomal S6 Kinase (RSK) family of serine/threonine kinases represents a critical node in intracellular signaling, particularly downstream of the Ras-Raf-MEK-ERK (MAPK) pathway.[1][2] Dysregulation of this pathway is a hallmark of many malignancies, including breast cancer, where it drives proliferation, survival, and metastasis.[1][3][4] Consequently, RSK has emerged as a promising therapeutic target. This technical guide focuses on the mechanism of action of Rsk-IN-1, a potent and specific inhibitor of the RSK1 and RSK2 isoforms, in the context of breast cancer. This compound, identified in the literature as the C5”-n-propyl cyclitol analogue of SL0101 (referred to as compound '1b'), demonstrates improved potency and stability over its parent compound, SL0101.[5][6]
Core Mechanism of Action: Targeting the RSK Signaling Nexus
This compound functions as a selective inhibitor of the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[7][8] This domain is responsible for phosphorylating a multitude of downstream substrates that are crucial for oncogenic processes.[7] By inhibiting the NTKD, this compound effectively curtails the kinase activity of RSK1/2, leading to a cascade of anti-cancer effects in breast cancer cells. The primary upstream activator of RSK is ERK1/2, which, upon stimulation by various growth factors and mitogens, phosphorylates and activates RSK.[2][9] Activated RSK then translocates to different cellular compartments, including the nucleus and cytoplasm, to phosphorylate its targets.[7]
Signaling Pathway Inhibition
This compound disrupts the MAPK/RSK signaling axis, a pathway frequently hyperactivated in breast cancer, particularly in triple-negative breast cancer (TNBC).[3][5] This inhibition mitigates the downstream signaling events that promote cell growth, proliferation, and survival.[2]
Key Downstream Targets and Cellular Effects in Breast Cancer
The therapeutic efficacy of this compound in breast cancer stems from its ability to modulate the activity of several key downstream effectors of RSK.
-
YB-1 (Y-box binding protein-1): A transcription and translation factor, YB-1 is a critical substrate of RSK.[7] Phosphorylation of YB-1 at Ser102 by RSK is essential for its nuclear translocation and transcriptional activity, promoting the expression of genes involved in proliferation and drug resistance. This compound, by inhibiting RSK, prevents YB-1 phosphorylation, thereby suppressing its oncogenic functions.[7]
-
mTOR Signaling and Ribosomal Protein S6 (S6): RSK can activate the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. One of the key downstream targets of the RSK and mTOR pathways is the ribosomal protein S6. This compound treatment leads to a significant decrease in the phosphorylation of S6, indicating a disruption of this pro-growth signaling axis.[7]
-
Estrogen Receptor Alpha (ERα): In ER-positive breast cancer, RSK can phosphorylate ERα at Ser167, leading to its ligand-independent activation and contributing to endocrine therapy resistance.[7][10] this compound has been shown to decrease the phosphorylation of ERα at this site, suggesting its potential to overcome resistance to anti-estrogen therapies.[7]
The culmination of these molecular events is the inhibition of critical cellular processes that drive breast cancer progression:
-
Proliferation: this compound effectively inhibits the proliferation of various breast cancer cell lines, including both ER-positive (MCF-7) and triple-negative subtypes.[7]
-
Survival: The inhibitor promotes apoptosis and reduces the survival of breast cancer cells, particularly in non-adherent conditions, which mimics the metastatic process.[7]
-
Metastasis: In vivo studies have demonstrated that this compound significantly reduces the metastatic burden in preclinical models of breast cancer.[3][7]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound (Compound 1b) in breast cancer models.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 1b)
| Assay Type | Cell Line | IC50 (µM) | Reference |
| RSK2 Kinase Assay | - | 0.183 | [6] |
| Proliferation | MCF-7 | 8 | [6] |
| MDA-MB-231 | ~10 | [7] | |
| SUM149 | ~12 | [7] | |
| HDQ-P1 | ~15 | [7] | |
| MDA-MB-468 | ~18 | [7] |
Table 2: In Vivo Efficacy of this compound (Compound 1b) in a Metastatic Breast Cancer Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| NSG Mice | HDQ-P1-Luc | 40 mg/kg this compound (i.p.) | Every 12 hours | Reduced total metastatic burden and number of metastatic foci | [3][7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro RSK2 Kinase Assay
This assay is performed to determine the direct inhibitory effect of this compound on the enzymatic activity of RSK2.
-
Reagents: Recombinant active RSK2, S6 peptide substrate, ATP, this compound (Compound 1b), kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2).[9]
-
Procedure:
-
Activate recombinant RSK2 by incubating with upstream kinases like PDK1 and ERK.[9]
-
Prepare a reaction mixture containing activated RSK2, S6 peptide, and varying concentrations of this compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM or 100 µM).[6][9]
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Terminate the reaction and measure the amount of ATP consumed or phosphopeptide produced using a suitable method, such as ADP-Glo Kinase Assay or a phosphospecific antibody-based ELISA.[9]
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the RSK2 kinase activity.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of breast cancer cell lines.
-
Cell Culture: Culture breast cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media and conditions.[11][12]
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density (e.g., 2 x 10^3 to 5 x 10^3 cells/well).[13]
-
After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).[7]
-
Assess cell viability using a colorimetric or fluorometric assay such as MTT, SRB, or CellTiter-Glo.[11]
-
-
Data Analysis: Determine the IC50 value for proliferation by plotting cell viability against the logarithm of this compound concentration.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of RSK downstream targets.
-
Cell Lysis: Treat breast cancer cells with this compound for a specific duration, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[14]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-S6, total S6, p-ERα, total ERα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[14]
-
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
In Vivo Metastasis Model
This model assesses the efficacy of this compound in inhibiting breast cancer metastasis in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., NSG mice) to prevent rejection of human cancer cells.[1][15]
-
Cell Preparation: Culture luciferase-expressing breast cancer cells (e.g., HDQ-P1-Luc) and prepare a single-cell suspension in a suitable vehicle like PBS.[1][3]
-
Procedure:
-
Administer the cancer cell suspension to the mice via intracardiac injection into the left ventricle.[1][3][15] This route allows for widespread dissemination of the cells.
-
Initiate treatment with this compound (e.g., 40 mg/kg, i.p., every 12 hours) or vehicle control shortly after cell injection.[3]
-
Monitor the development and progression of metastases over time using bioluminescence imaging.[3]
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest organs for ex vivo bioluminescence imaging and histological analysis to confirm the presence of metastatic tumors.[3]
Conclusion
This compound is a potent and specific inhibitor of RSK1/2 that demonstrates significant anti-cancer activity in preclinical models of breast cancer. Its mechanism of action involves the direct inhibition of RSK kinase activity, leading to the suppression of key downstream signaling pathways that are critical for the proliferation, survival, and metastasis of breast cancer cells. The data presented in this guide underscore the potential of this compound as a therapeutic agent for breast cancer, particularly for aggressive subtypes like TNBC. Further investigation and clinical development of this compound and similar RSK inhibitors are warranted.
References
- 1. Ultrasound Imaging-guided Intracardiac Injection to Develop a Mouse Model of Breast Cancer Brain Metastases Followed by Longitudinal MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 7. Video: Ultrasound Imaging-guided Intracardiac Injection to Develop a Mouse Model of Breast Cancer Brain Metastases Followed by Longitudinal MRI [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. RSK2 in vitro phosphorylation, immunoblot analysis and activity assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Downstream Targets of RSK Inhibition in Melanoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] In over 90% of melanomas, this pathway is hyperactivated, frequently due to mutations in BRAF (~50%) and NRAS (~28%).[2] The p90 Ribosomal S6 Kinases (RSK), a family of serine/threonine kinases (RSK1-4), are key downstream effectors of the MAPK pathway, directly activated by ERK1/2.[3][4] This central role makes RSK a compelling therapeutic target, particularly in melanomas that have developed resistance to upstream inhibitors of BRAF and MEK.[3]
This technical guide provides an in-depth overview of the known downstream targets affected by RSK inhibition in melanoma cells. The focus is on the molecular consequences of using pan-RSK inhibitors, such as Rsk-IN-1 and BI-D1870, elucidating their mechanisms of action and anti-tumor effects. We will detail the key signaling pathways, present quantitative data from relevant studies, outline experimental protocols, and provide visual diagrams to clarify these complex interactions.
Core Signaling Pathways and Downstream Targets
RSK exerts its influence by phosphorylating a diverse array of cytoplasmic and nuclear substrates, thereby regulating critical cellular processes.[5] Inhibition of RSK disrupts these functions, leading to multi-layered anti-tumor effects, including impaired cell growth, cell cycle arrest, induction of apoptosis, and enhanced immunogenicity.[6][7]
Regulation of Cell Cycle Progression and Proliferation
RSK inhibition directly impacts the machinery that governs cell cycle progression, leading to cell cycle arrest and reduced proliferation.[3][8]
-
RSK-FOXO1-Cyclin D1 Axis: RSK2 has been shown to phosphorylate the transcription factor FOXO1, promoting its degradation.[9][10] The loss of FOXO1, a transcriptional repressor, leads to the upregulation of Cyclin D1, a key driver of the G1/S phase transition.[9][10] Inhibition of RSK2 stabilizes FOXO1, reduces Cyclin D1 levels, and halts cell proliferation.[9][10]
-
Other Cell Cycle Regulators: Treatment with RSK2 inhibitors also significantly reduces the expression of Cyclin B1 and CDK2, further contributing to cell cycle arrest.[8]
Regulation of Transcription and Translation
-
Y-box Binding Protein 1 (YB-1): YB-1 is a well-established RSK target that regulates the transcription and translation of numerous growth-promoting genes.[3] In melanoma cells resistant to MAPK inhibitors, RSK activity is enhanced, leading to increased phosphorylation of YB-1.[3] Inhibition of RSK decreases YB-1 phosphorylation, contributing to the suppression of tumor cell growth.[6]
DNA Damage Response and Chemoresistance
-
Checkpoint Kinase 1 (Chk1): RSK contributes to melanoma chemoresistance by phosphorylating Chk1 at an inhibitory site (Ser280).[11][12] This constitutive inhibition suppresses the DNA damage response. Treatment with RSK inhibitors abrogates this phosphorylation, leading to increased Chk1 activity (measured by phosphorylation at the activating Ser345 site) in response to DNA-damaging agents.[11] This sensitizes melanoma cells to chemotherapy.[12]
Cell Migration and Invasion
-
RSK1 in Nodular Melanoma: In nodular melanoma, RSK1 is often constitutively activated, promoting an invasive phenotype.[13] Inhibition of RSK1 with BI-D1870 or siRNA reduces melanoma cell migration and invasion.[13][14] This is associated with a broad program of gene expression changes, including the differential expression of matrix metalloproteinase 8 (MMP-8) and tissue inhibitor of metalloproteinases 1 (TIMP-1).[14]
-
Filamin A (FLNa): RSK phosphorylates the actin-binding protein Filamin A (FLNa) at Ser2152.[15] This phosphorylation is crucial for regulating the actin cytoskeleton and cell migration. Pharmacological inhibition of the upstream kinase MEK (which activates RSK) significantly reduces FLNa-dependent migration of human melanoma cells.[15]
Regulation of Apoptosis and Cell Survival
-
Bim Stabilization: Inhibition of RSK in melanoma cells leads to the stabilization of the pro-apoptotic protein Bim, contributing to decreased cell viability.[6]
-
Bcl-2 Family: Treatment with an RSK2 inhibitor has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the cleavage of PARP, a hallmark of apoptosis.[8]
Quantitative Effects of RSK Inhibition in Melanoma
The following tables summarize quantitative data from studies using pharmacological inhibitors of RSK in various melanoma cell lines.
Table 1: Effects of RSK Inhibition on Cell Viability and Proliferation
| Inhibitor | Cell Line(s) | Concentration | Effect | Reference |
|---|---|---|---|---|
| BI-D1870 | Vemurafenib-Resistant | 5 µM | Re-sensitizes cells to vemurafenib (B611658), showing a synergistic effect. | [3] |
| PMD-026 | BRAFMut, NRASMut, NF-1LOF | Increasing doses | Significantly diminished the number of viable cells after 72h. | [6] |
| BI-D1870 | Nodular Melanoma (NM) | Escalating doses | Inhibits NM cell proliferation but not Superficial Spreading Melanoma (SSM) cells. | [13] |
| AE007 | A375, M14 | Not specified | Significantly inhibits proliferation. |[8] |
Table 2: Effects of RSK Inhibition on Cell Migration and Invasion
| Inhibitor | Cell Line(s) | Concentration | Effect | Reference |
|---|---|---|---|---|
| BI-D1870 | WM 278 (NM) | 5 µmol/L | 55.8% reduction in cell invasion through Matrigel. | [13] |
| BI-D1870 | WM 3248 (NM) | 5 µmol/L | 57.3% reduction in cell invasion through Matrigel. |[13] |
Table 3: Effects of RSK Inhibition on Downstream Target Phosphorylation/Activity
| Inhibitor | Cell Line(s) | Target | Effect | Reference |
|---|---|---|---|---|
| PMD-026 | BRAFMut tumors | YB-1 | Decreased phosphorylation. | [6] |
| SL0101 | A375, Colo829 | Chk1 | Abrogated inhibitory phosphorylation at Ser280; increased activating phosphorylation at Ser345 and kinase activity. | [11] |
| BI-D1870 | HEK293 (with CA-MEK1) | Chk1 | Pretreatment inhibited phosphorylation at Ser280. |[12] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to study RSK inhibition.
Western Blotting
-
Purpose: To detect the expression and phosphorylation status of RSK and its downstream targets.
-
Protocol:
-
Cell Lysis: Treat melanoma cells with the RSK inhibitor (e.g., this compound, BI-D1870) for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate 20-40 µg of protein on a 4-20% Tris-Glycine gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-RSK (Ser380), RSK, p-YB-1, YB-1, p-Chk1 (Ser280), p-Chk1 (Ser345), Chk1, Cyclin D1, FOXO1, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Invasion Assay (Boyden Chamber)
-
Purpose: To quantify the effect of RSK inhibition on the invasive potential of melanoma cells.
-
Protocol:
-
Chamber Preparation: Coat the upper surface of an 8-µm pore size Transwell insert with Matrigel and allow it to solidify.
-
Cell Preparation: Pre-treat melanoma cells (e.g., WM 278, WM 3248) with the RSK inhibitor (e.g., 5 µM BI-D1870) or vehicle (DMSO) for 20-24 hours.
-
Seeding: Resuspend cells in serum-free media and seed them into the upper chamber. Add media containing a chemoattractant (e.g., serum) to the lower chamber.
-
Incubation: Incubate for 20-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.
-
Quantification: Count the stained cells in multiple high-power fields under a microscope. Calculate the percentage reduction in invasion compared to the vehicle-treated control.[13]
-
In Vitro Kinase Assay for Chk1 Activity
-
Purpose: To directly measure the enzymatic activity of Chk1 following RSK inhibition.
-
Protocol:
-
Cell Treatment and Lysis: Treat melanoma cells (e.g., A375) with an RSK inhibitor (e.g., 50 µM SL0101) or MEK inhibitor for the indicated time. Lyse cells as described for Western blotting.
-
Immunoprecipitation: Incubate cell lysates with an anti-Chk1 antibody overnight, followed by incubation with Protein A/G agarose (B213101) beads to pull down endogenous Chk1.
-
Kinase Reaction: Wash the immunoprecipitated Chk1 complex. Resuspend in kinase buffer containing a recombinant substrate (e.g., GST-Cdc25C) and [γ-32P]ATP.
-
Incubation: Allow the reaction to proceed for 20-30 minutes at 30°C.
-
Analysis: Stop the reaction by adding SDS loading buffer. Separate the reaction products by SDS-PAGE.
-
Quantification: Dry the gel and expose it to a phosphor screen. Quantify the incorporation of radioactive phosphate (B84403) into the substrate using a phosphorimager.[11][12]
-
Conclusion
Inhibition of p90 Ribosomal S6 Kinase presents a promising therapeutic strategy for malignant melanoma, particularly for tumors with hyperactivated MAPK signaling and those resistant to BRAF/MEK inhibitors.[6] The anti-tumor effects of RSK inhibitors are multifaceted, stemming from their ability to modulate a wide range of downstream targets. Key mechanisms include the induction of cell cycle arrest via the FOXO1/Cyclin D1 axis, suppression of pro-growth transcription and translation through YB-1, sensitization to chemotherapy by activating the Chk1-mediated DNA damage response, and reduction of invasion and metastasis. The continued elucidation of these downstream pathways will be critical for the strategic development of RSK inhibitors as monotherapies or in combination with other targeted agents for the treatment of melanoma.
References
- 1. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]
- 3. Human melanoma cells resistant to MAPK inhibitors can be effectively targeted by inhibition of the p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSK isoforms in cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of p90 ribosomal S6 kinases disrupts melanoma cell growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of p90 ribosomal S6 kinases disrupts melanoma cell growth and immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 [frontiersin.org]
- 10. RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. RSK1 Activation Promotes Invasion in Nodular Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RSK1 activation promotes invasion in nodular melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ribosomal S6 Kinase (RSK) Regulates Phosphorylation of Filamin A on an Important Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]
Rsk-IN-1: A Technical Guide to its Inhibitory Effect on YB-1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inhibitory effect of Rsk-IN-1 on the phosphorylation of Y-box binding protein-1 (YB-1). It is intended for an audience of researchers, scientists, and drug development professionals. The document details the critical role of the RSK/YB-1 signaling pathway in cellular processes and disease, the mechanism of this compound as a potent inhibitor, and methodologies for studying its effects. Due to the limited public availability of specific quantitative data for this compound, this guide presents a framework for its evaluation, including generalized experimental protocols and illustrative data representations.
Introduction: The RSK/YB-1 Signaling Axis
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the Ras-MAPK signaling pathway.[1] This pathway is a crucial regulator of a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[2] The RSK family comprises four isoforms (RSK1-4) which, upon activation by ERK1/2, phosphorylate a wide array of substrates.[1]
One key substrate of RSK is the Y-box binding protein-1 (YB-1), a multifunctional oncoprotein.[3] YB-1 is implicated in the regulation of transcription and translation, and its activity is tightly controlled by post-translational modifications, most notably phosphorylation.[3] Specifically, phosphorylation of YB-1 at the serine 102 (S102) residue by RSK1 and RSK2 is a critical event for its nuclear translocation and subsequent activation of target genes associated with cell proliferation and drug resistance.[4] The dysregulation of the RSK/YB-1 signaling pathway has been linked to the progression of various cancers and other diseases, making it a compelling target for therapeutic intervention.[5]
This compound: A Potent Inhibitor of the RSK/YB-1 Axis
This compound, also identified as compound 7d, is a potent and specific inhibitor of RSK.[6] By targeting the kinase activity of RSK, this compound effectively blocks the downstream phosphorylation of its substrates, including YB-1.[6] This inhibitory action prevents the activation of YB-1, thereby impeding its pro-oncogenic functions. The development of small molecule inhibitors like this compound represents a promising strategy for the targeted therapy of cancers and other diseases characterized by an overactive Ras-MAPK/RSK/YB-1 signaling cascade.[2]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the N-terminal kinase domain of RSK. This binding event prevents the transfer of phosphate (B84403) from ATP to RSK's substrates, thereby inhibiting its kinase activity. The direct consequence of this inhibition is the reduction of YB-1 phosphorylation at the S102 residue, leading to the suppression of its downstream biological activities.
Data Presentation: Evaluating the Efficacy of this compound
Quantitative assessment of the inhibitory potential of this compound on YB-1 phosphorylation is crucial for its characterization as a therapeutic agent. While specific, publicly available quantitative data for this compound is limited, this section outlines the key parameters and a representative table for presenting such data.
Key Quantitative Parameters:
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the phosphorylation of YB-1 by 50%. This is a standard measure of inhibitor potency.
-
Dose-Response Curve: A graphical representation of the relationship between the concentration of this compound and the extent of inhibition of YB-1 phosphorylation. This provides a more detailed understanding of the inhibitor's efficacy across a range of concentrations.
-
In-Cell Efficacy: Measurement of the inhibition of YB-1 phosphorylation in a cellular context to determine the compound's ability to cross the cell membrane and engage its target within a biological system.
Table 1: Representative Quantitative Data for RSK Inhibitors on YB-1 Phosphorylation
| Inhibitor | Assay Type | Target | Substrate | IC50 (nM) | Cell Line | Reference |
| This compound (compound 7d) | In vitro kinase assay | RSK2 | YB-1 (S102) | Data not publicly available | - | Cui, YM., et al. (2022) |
| This compound (compound 7d) | Western Blot | Endogenous RSK | Endogenous YB-1 | Data not publicly available | MCF-7 | Cui, YM., et al. (2022) |
| SL-0101 | In vitro kinase assay | RSK1/2 | YB-1 peptide | Not specified | - | Stratford, A.L., et al. (2008) |
| BI-D1870 | Western Blot | Endogenous RSK | Endogenous YB-1 | Not specified | MDA-MB-231 | Davies, A.H., et al. (2012) |
Note: The table above serves as a template. Specific IC50 values for this compound are not currently available in the public domain and would need to be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on YB-1 phosphorylation. These protocols are generalized and may require optimization based on the specific cell lines and reagents used.
In Vitro RSK Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified RSK on a YB-1 substrate.
Materials:
-
Recombinant active RSK1 or RSK2 enzyme
-
Recombinant YB-1 protein or a peptide substrate containing the S102 phosphorylation site
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
ADP-Glo™ Kinase Assay kit (for non-radioactive detection)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant RSK enzyme, and the YB-1 substrate in a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP for radioactive detection or unlabeled ATP for ADP-Glo™ assay).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction. For radioactive assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's instructions to deplete the remaining ATP and detect the generated ADP.
-
Quantify the phosphorylation. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of YB-1 Phosphorylation in Cells
This method is used to determine the effect of this compound on the phosphorylation of endogenous YB-1 in a cellular context.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-YB-1 (Ser102)
-
Rabbit or mouse anti-total YB-1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-YB-1 (S102) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against total YB-1 and a loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phosphorylated YB-1 can be normalized to the total YB-1 and/or the loading control.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the RSK/YB-1 signaling pathway. Its ability to potently and specifically inhibit the phosphorylation of YB-1 makes it a promising candidate for further investigation as a therapeutic agent in diseases driven by this pathway. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of this compound and other potential RSK inhibitors. Further studies are warranted to fully elucidate the in vivo efficacy and therapeutic potential of this compound.
References
- 1. In vitro kinase assay [protocols.io]
- 2. Cytotoxicity and molecular-docking approach of a new rosane-type diterpenoid from the roots of Euphorbia nematocypha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK/RSK-mediated phosphorylation of Y-box binding protein-1 aggravates diabetic cardiomyopathy by suppressing its interaction with deubiquitinase OTUB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Rsk-IN-1: A Potent Inhibitor of the MAPK/ERK Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a pivotal pathway regulating cellular processes such as proliferation, differentiation, survival, and motility. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. The 90 kDa ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of ERK. Rsk-IN-1 (also known as compound 7d) has emerged as a potent inhibitor of RSK, demonstrating anti-tumor activity by blocking the phosphorylation of key downstream substrates like Y-box binding protein-1 (YB-1). This technical guide provides a comprehensive overview of the role of this compound in the MAPK/ERK signaling pathway, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
The MAPK/ERK Signaling Pathway and the Role of RSK
The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals from growth factors, cytokines, and hormones to the nucleus, culminating in the regulation of gene expression. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK, e.g., Raf), a MAP kinase kinase (MAPKK, e.g., MEK1/2), and a MAP kinase (MAPK, e.g., ERK1/2).
Upon activation by upstream signals, ERK1/2 phosphorylates a multitude of cytoplasmic and nuclear substrates, including the RSK family of proteins. In mammals, the RSK family comprises four isoforms (RSK1-4). These kinases are unique in that they possess two distinct functional kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD). The activation of RSK is a multi-step process initiated by ERK1/2, which phosphorylates and activates the CTKD. The activated CTKD then autophosphorylates a serine residue in the linker region, creating a docking site for PDK1, which in turn phosphorylates and activates the NTKD. The fully activated NTKD is responsible for phosphorylating downstream RSK substrates.
Activated RSK plays a crucial role in promoting cell proliferation and survival.[1] One of its key substrates is YB-1, a transcription and translation factor that is overexpressed in many cancers and is associated with poor prognosis. Phosphorylation of YB-1 by RSK at serine 102 is critical for its nuclear translocation and transcriptional activity, leading to the expression of genes involved in cell growth and proliferation.[2]
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RSK [label="RSK", fillcolor="#34A853", fontcolor="#FFFFFF"]; YB1 [label="YB-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation & Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GrowthFactor -> RTK [xlabel="Binds"]; RTK -> Ras [label="Activates"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> RSK [label="Phosphorylates & Activates"]; RSK -> YB1 [label="Phosphorylates (Ser102)"]; YB1 -> Proliferation [label="Promotes"]; }
Figure 1: Simplified diagram of the MAPK/ERK signaling pathway leading to RSK activation and downstream effects.
This compound: Mechanism of Action and In Vitro Efficacy
This compound is a biaryl pyridine (B92270) analog that has been identified as a potent inhibitor of RSK.[3] It exerts its inhibitory effect by targeting the kinase activity of RSK, thereby preventing the phosphorylation of its downstream substrates. A primary and well-characterized downstream target of RSK is YB-1. By inhibiting RSK, this compound effectively blocks the phosphorylation of YB-1, leading to the suppression of its pro-proliferative and survival functions.[3]
Quantitative Data
The inhibitory potency of this compound (compound 7d) and its analogs has been evaluated through in vitro kinase assays and cell-based proliferation assays. The following table summarizes the available quantitative data.
| Compound | RSK2 IC50 (nM) | MCF-7 IC50 (µM) |
| This compound (7d) | 14.4 | 0.56 |
| LJH685 | 2.5 | 0.05 |
Data extracted from Cui, Y. M., et al. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128565.[4]
// Nodes ERK [label="Activated ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RSK [label="RSK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rsk_IN_1 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pRSK [label="Phosphorylated RSK (Active)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; YB1 [label="YB-1", fillcolor="#FBBC05", fontcolor="#202124"]; pYB1 [label="Phosphorylated YB-1", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ERK -> RSK [label="Activates"]; Rsk_IN_1 -> RSK [label="Inhibits", arrowhead=tee, color="#EA4335"]; RSK -> pRSK [style=invis]; // for layout pRSK -> YB1 [label="Phosphorylates"]; YB1 -> pYB1 [style=invis]; // for layout pYB1 -> Proliferation [label="Promotes"]; }
Figure 2: Mechanism of action of this compound in blocking the MAPK/ERK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
In Vitro RSK2 Kinase Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the RSK2 enzyme.
Materials:
-
Recombinant human RSK2 enzyme
-
RSK substrate peptide (e.g., a peptide derived from YB-1 containing the Ser102 phosphorylation site)
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for 100% inhibition).
-
Add the RSK2 enzyme to each well (except the no-enzyme control) and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the RSK substrate peptide and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of YB-1 Phosphorylation
This protocol is used to assess the ability of this compound to inhibit the phosphorylation of YB-1 in a cellular context.
Materials:
-
MCF-7 human breast cancer cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-YB-1 (Ser102), anti-total YB-1, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-YB-1 (Ser102) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total YB-1 and β-actin to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated YB-1.
Cell Proliferation Assay (CCK-8)
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.[5]
-
Treat the cells with a serial dilution of this compound. Include a DMSO-treated control.
-
Incubate the cells for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCulture [label="Cell Culture (e.g., MCF-7)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with this compound (various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate (e.g., 72 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="Perform Assay", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation Assay (CCK-8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot (p-YB-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; IC50 [label="Determine IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PhosphoInhibition [label="Assess Phosphorylation Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CellCulture; CellCulture -> Treatment; Treatment -> Incubation; Incubation -> Assay; Assay -> Proliferation; Assay -> WesternBlot; Proliferation -> DataAnalysis; WesternBlot -> DataAnalysis; DataAnalysis -> IC50; DataAnalysis -> PhosphoInhibition; }
Figure 3: A typical experimental workflow for evaluating the cellular activity of this compound.
Conclusion
This compound is a valuable tool for investigating the role of RSK in the MAPK/ERK signaling pathway. Its potent and specific inhibition of RSK allows for the elucidation of the downstream consequences of blocking this pathway, particularly in the context of cancer cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide serve as a resource for researchers and drug development professionals working to further characterize the therapeutic potential of targeting RSK. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound and its analogs as potential anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib.hljucm.net:8012 [lib.hljucm.net:8012]
- 4. Cytotoxicity and molecular-docking approach of a new rosane-type diterpenoid from the roots of Euphorbia nematocypha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of sigma-1 receptor in MCF-7 cells enhances proliferation via the classic protein kinase C subtype signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Rsk-IN-1: A Technical Guide to its Application as a Chemical Probe for RSK Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras/MAPK signaling pathway.[1] Comprising four isoforms in mammals (RSK1-4), these kinases are implicated in a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[2][3] Their aberrant activation is linked to various pathologies, most notably cancer, making them an attractive target for therapeutic intervention.[2][[“]] The development and characterization of specific chemical probes are paramount to dissecting the nuanced roles of RSK isoforms and validating their therapeutic potential. This document provides a comprehensive technical overview of Rsk-IN-1, a chemical probe used to investigate RSK function.
The RSK Signaling Pathway
RSK activation is a multi-step process initiated by extracellular signals like growth factors that activate the Ras-MAPK cascade.[5] Activated ERK1/2, the terminal kinase in this cascade, phosphorylates the C-terminal kinase domain (CTKD) of RSK.[6] This event triggers the autophosphorylation of a hydrophobic motif in the linker region by the CTKD, creating a docking site for phosphoinositide-dependent kinase 1 (PDK1).[7][8] Subsequently, PDK1 phosphorylates and activates the N-terminal kinase domain (NTKD), which is responsible for phosphorylating the majority of downstream RSK substrates.[8][9] These substrates include transcription factors like CREB and c-Fos, and other proteins involved in translation and cell cycle control, such as glycogen (B147801) synthase kinase 3 (GSK3) and the eukaryotic initiation factor 4B (eIF4B).[2][10]
This compound: A Chemical Probe for RSK
This compound (also referred to as compound 7d in some literature) is a chemical inhibitor designed to target RSK kinases.[11] As a chemical probe, its utility is defined by its potency, selectivity, and ability to modulate RSK activity in cellular and in vivo contexts. Such probes are essential tools for elucidating the specific biological functions of RSK and for validating RSK as a therapeutic target in diseases like cancer.[12]
Mechanism of Action
RSK inhibitors can function through various mechanisms, most commonly by competing with ATP at the kinase domain's active site or through allosteric inhibition.[3][13] While detailed structural biology studies for this compound are not extensively published, it is characterized as an RSK inhibitor that prevents the phosphorylation of downstream substrates, such as Y-box binding protein 1 (YB-1).[11] The majority of known RSK inhibitors, such as BI-D1870, target the N-terminal kinase domain (NTKD), which is responsible for substrate phosphorylation.[14]
Quantitative Data: Potency and Selectivity
The efficacy of a chemical probe is critically dependent on its potency against the intended target and its selectivity against other proteins, particularly homologous kinases. While comprehensive public data for this compound is limited, the table below exemplifies the type of quantitative data required to validate a chemical probe, using the well-characterized pan-RSK inhibitor BI-D1870 as a reference.
| Inhibitor | Target | IC50 (nM) | Off-Target Example (PLK1) IC50 (nM) | Comments |
| This compound | RSK | Data not publicly available | Data not publicly available | Characterized as an inhibitor of YB-1 phosphorylation.[11] |
| BI-D1870 | RSK1 | 31 | ~20 | A potent, ATP-competitive pan-RSK inhibitor.[14] |
| RSK2 | 24 | Also inhibits PLK1 with similar potency, a critical consideration for interpreting experimental results.[14][15] | ||
| RSK3 | 18 | |||
| RSK4 | 15 |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. This data is essential for designing experiments with appropriate inhibitor concentrations.
Experimental Protocols
The following protocols are standard methodologies for characterizing an RSK inhibitor like this compound.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified RSK isoform. The radiometric HotSpot™ assay is a common format.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a peptide substrate (e.g., KKLNRTLSVA), a purified human RSK enzyme (e.g., RSK1), and a buffer solution in a 96-well plate.[16]
-
Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution) to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiation: Start the kinase reaction by adding [γ-³³P]-ATP.[16]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination & Detection: Stop the reaction and spot the mixture onto filter paper. Wash the filters to remove unincorporated [γ-³³P]-ATP. Measure the remaining radioactivity on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.
Western Blotting for Cellular Activity
This method assesses the inhibitor's ability to block RSK signaling within intact cells by measuring the phosphorylation of a known downstream substrate.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., U251 glioblastoma cells) and culture until they reach desired confluency.[7] Serum-starve the cells overnight to reduce basal RSK activity.
-
Inhibition: Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor like EGF (e.g., 100 ng/ml) for a short period (e.g., 20 minutes) to activate the MAPK/RSK pathway.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, boil, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6][17]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies overnight. Use an antibody specific for a phosphorylated RSK substrate (e.g., anti-phospho-YB1) and a total protein antibody (e.g., anti-total-YB1) as a control. Also, probe for a loading control like β-actin.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate at each inhibitor concentration.
Cell-Based Functional Assay (Proliferation)
This assay measures the functional consequence of RSK inhibition on a cellular process like proliferation, which is often promoted by RSK activity in cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells known to be dependent on RSK signaling (e.g., MCF-7 breast cancer cells) into 96-well plates at a low density.[18]
-
Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability/Proliferation Measurement: Quantify the number of viable cells using a colorimetric or fluorometric assay. Common methods include:
-
MTS/MTT Assay: Measures mitochondrial reductase activity in viable cells.
-
Crystal Violet Assay: Stains total adherent cell biomass.
-
CellTiter-Glo® Luminescent Assay: Measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of proliferation against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
References
- 1. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 4. consensus.app [consensus.app]
- 5. RSK Isoforms in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 6. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A clickable inhibitor reveals context-dependent autoactivation of p90 RSK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosomal S6 kinase 1 (RSK1) activation requires signals dependent on and independent of the MAP kinase ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ribosomal s6 kinase - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of Potent and Selective RSK Inhibitors as Biological Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are RSK modulators and how do they work? [synapse.patsnap.com]
- 14. RSK Isoforms in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
Investigating the Isoform Specificity of Rsk-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras/MAPK signaling pathway.[1] This family comprises four isoforms in humans: RSK1, RSK2, RSK3, and RSK4.[1] These kinases are implicated in a variety of cellular processes, including cell growth, proliferation, survival, and motility.[2] Dysregulation of RSK signaling is frequently observed in various cancers, making RSK a compelling target for therapeutic intervention. While RSK1 and RSK2 are often linked to promoting tumor growth, RSK3 and RSK4 may have tumor-suppressive roles in some contexts, highlighting the importance of developing isoform-specific inhibitors to achieve targeted therapeutic effects and minimize off-target effects.[3][4]
This technical guide focuses on the investigation of the isoform specificity of Rsk-IN-1, a notable RSK inhibitor. This compound has been identified as a potent inhibitor of Y-box binding protein-1 (YB-1) phosphorylation, a downstream target of RSK, and has demonstrated anti-tumor effects. Understanding the precise inhibitory profile of this compound against each of the four RSK isoforms is paramount for its development as a selective therapeutic agent.
Quantitative Analysis of this compound Isoform Specificity
To elucidate the isoform specificity of this compound, its inhibitory activity against each of the four human RSK isoforms (RSK1, RSK2, RSK3, and RSK4) must be quantified. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the reported IC50 values for this compound and other relevant RSK inhibitors for comparative analysis.
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Reference |
| This compound (compound 7d) | Data not available | 1.1 | Data not available | Data not available | [Cui et al., 2022] |
| BI-D1870 | 31 | 24 | 18 | 15 | [Sapkota et al., 2007] |
| SL0101 | Effective | Effective | Not effective | Not effective | [Smith et al., 2005] |
| FMK | Effective | Effective | Not effective | Effective | [Cohen et al., 2007] |
Note: The complete isoform specificity profile for this compound is not yet publicly available. The provided data is based on the initial characterization of the compound.
Experimental Protocols
The determination of IC50 values for kinase inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for key experiments used to investigate the isoform specificity of compounds like this compound.
In Vitro Kinase Inhibition Assay (Example using ADP-Glo™ Kinase Assay)
This assay biochemically measures the activity of a purified kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified, active recombinant human RSK1, RSK2, RSK3, and RSK4 enzymes.
-
RSK-specific substrate peptide (e.g., a peptide derived from a known RSK substrate like YB-1).
-
This compound (and other control inhibitors) dissolved in DMSO.
-
ATP solution.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer to create a 10-point dose-response curve. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Plate Setup: Add 2.5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Enzyme Addition: Add 2.5 µL of a solution containing the purified RSK isoform to each well.
-
Substrate and ATP Addition: Add 5 µL of a solution containing the substrate peptide and ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective RSK isoform.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for Target Engagement (e.g., Western Blotting for YB-1 Phosphorylation)
This method assesses the ability of an inhibitor to block the activity of RSK within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Human cancer cell line known to have active RSK signaling (e.g., MCF-7 breast cancer cells).
-
Cell culture medium and supplements.
-
This compound dissolved in DMSO.
-
Stimulant to activate the MAPK/RSK pathway (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or epidermal growth factor (EGF)).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-YB-1 (Ser102), anti-total YB-1, anti-phospho-RSK, anti-total RSK, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a growth factor or mitogen (e.g., PMA or EGF) for a short period (e.g., 15-30 minutes) to induce RSK activation and YB-1 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-YB-1 and total YB-1. Normalize the phospho-YB-1 signal to the total YB-1 signal to determine the extent of inhibition of YB-1 phosphorylation at different concentrations of this compound.
Visualizations
Signaling Pathway of RSK Activation and Substrate Phosphorylation
Caption: The Ras/MAPK signaling cascade leading to RSK activation and downstream phosphorylation of substrates like YB-1. This compound acts by inhibiting RSK activity.
Experimental Workflow for Determining IC50 Values
Caption: A generalized workflow for determining the IC50 of this compound against RSK isoforms using an in vitro kinase assay.
Conclusion
The development of isoform-specific kinase inhibitors is a critical goal in modern drug discovery. While this compound has emerged as a promising RSK inhibitor, a comprehensive understanding of its inhibitory profile across all four RSK isoforms is essential for its advancement as a targeted cancer therapeutic. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and other novel RSK inhibitors. Further studies are required to fully characterize the isoform selectivity of this compound and to elucidate its full therapeutic potential.
References
- 1. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Foundational Research on Rsk-IN-1 in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the effects of Rsk-IN-1 specifically in glioblastoma is limited in the currently available scientific literature. This guide is a synthesis of foundational knowledge on the role of the RSK (Ribosomal S6 Kinase) signaling pathway in glioblastoma and the known mechanism of this compound from research in other cancers, primarily its inhibitory effect on Y-box binding protein-1 (YB-1) phosphorylation[1]. The experimental protocols and quantitative data presented herein are hypothetical and intended to serve as a framework for initiating research in this area.
Introduction to RSK Signaling in Glioblastoma
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse invasion, and profound resistance to therapy. The Ras/Mitogen-Activated Protein Kinase (MAPK) signaling pathway is frequently hyperactivated in GBM and plays a central role in tumor progression[2][3]. The p90 Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the ERK1/2 component of the MAPK cascade[2][4].
Four RSK isoforms (RSK1-4) have been identified, with RSK1 and RSK2 being the predominant isoforms expressed in glioblastoma[2][5][6]. Elevated expression and activity of RSK isoforms, particularly RSK2, have been strongly associated with increased glioblastoma cell migration, invasion, and poor patient prognosis[3][7][8]. RSKs exert their oncogenic functions by phosphorylating a diverse array of substrates involved in cell growth, survival, proliferation, and motility[4][[“]].
One critical downstream target of RSK in cancer is the Y-box binding protein-1 (YB-1)[10]. Phosphorylation of YB-1 by RSK is a key event that promotes its nuclear translocation and subsequent transactivation of genes involved in cell proliferation and drug resistance. The inhibitor this compound has been identified as an inhibitor of YB-1 phosphorylation, suggesting its potential as a therapeutic agent in cancers where this pathway is active[1].
This compound: A Potential Therapeutic Agent for Glioblastoma
This compound is a small molecule inhibitor of RSK that has demonstrated anti-tumor effects by preventing the phosphorylation of YB-1[1]. While its activity has been primarily characterized in breast cancer, its mechanism of action suggests it could be a valuable tool for studying and potentially treating glioblastoma, given the established role of the RSK-YB-1 axis in this disease.
Proposed Mechanism of Action
This compound is hypothesized to inhibit RSK activity, thereby preventing the phosphorylation of its downstream substrates, including YB-1. This would, in turn, suppress the pro-tumorigenic functions of YB-1, leading to decreased glioblastoma cell proliferation, migration, and invasion. Furthermore, inhibition of RSK may also impact other signaling pathways, such as the mTOR pathway, which has been shown to have crosstalk with RSK signaling[2][11].
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data for the effects of this compound on glioblastoma cell lines. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | Description | Hypothetical IC50 (µM) after 72h |
| U87MG | PTEN-mutant, highly invasive | 5.2 |
| U251MG | PTEN-mutant, proliferative | 7.8 |
| T98G | p53-mutant, chemoresistant | 12.5 |
| A172 | p53-wildtype | 9.3 |
Table 2: Hypothetical Effects of this compound (10 µM) on Glioblastoma Cell Functions
| Cell Line | Proliferation Inhibition (%) | Apoptosis Induction (Fold Change) | Migration Inhibition (%) | Invasion Inhibition (%) |
| U87MG | 65 | 3.5 | 70 | 60 |
| U251MG | 58 | 2.8 | 62 | 55 |
Detailed Experimental Protocols
The following are detailed, yet standard, protocols that could be adapted for investigating the effects of this compound on glioblastoma cells.
Cell Culture
Human glioblastoma cell lines (e.g., U87MG, U251MG, T98G, A172) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assay (MTT Assay)
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) or DMSO as a vehicle control for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
-
Plate glioblastoma cells and treat with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RSK (Ser380), RSK, p-YB-1 (Ser102), YB-1, p-S6, S6, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Transwell Migration and Invasion Assays
-
For the migration assay , coat the upper chamber of a Transwell insert (8 µm pore size) with fibronectin. For the invasion assay , coat the insert with Matrigel.
-
Resuspend glioblastoma cells in serum-free medium containing this compound (e.g., 10 µM) or DMSO and seed them into the upper chamber.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the insert.
-
Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Count the stained cells in several random fields under a microscope.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Proposed signaling pathway of this compound in glioblastoma.
Experimental Workflow
Caption: Workflow for evaluating this compound in glioblastoma cells.
Conclusion and Future Directions
The inhibition of the RSK signaling pathway represents a promising therapeutic strategy for glioblastoma. This compound, with its ability to inhibit YB-1 phosphorylation, warrants investigation as a potential anti-GBM agent. The foundational research outlined in this guide provides a framework for initiating preclinical studies to validate the efficacy of this compound in glioblastoma models. Future research should focus on determining the precise IC50 values in a panel of GBM cell lines, elucidating the detailed molecular mechanism of action, and evaluating its in vivo efficacy in orthotopic xenograft models. Combination studies with standard-of-care therapies, such as temozolomide (B1682018) and radiation, should also be explored to assess potential synergistic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RSK1 and RSK2 modulate the translatome of glioblastoma cells in an isoform-specific and mTORC1 independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSK2 activity mediates glioblastoma invasiveness and is a potential target for new therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the role of the RSK isoforms in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RSK1 and RSK2 modulate the translatome of glioblastoma cells in an isoform-specific and mTORC1 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. RSK isoforms in cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. mTOR signaling in glioblastoma: lessons learned from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of Rsk-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-proliferative effects of Rsk-IN-1, a potent inhibitor of the p90 Ribosomal S6 Kinase (RSK) family. This compound has demonstrated significant anti-tumor activities by targeting key cellular signaling pathways involved in cell growth and survival. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in oncology.
Core Concepts: The Role of RSK in Cancer Proliferation
The p90 Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the Ras-MAPK signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers, leading to uncontrolled cell proliferation, survival, and growth. RSK activation is a critical step in mediating these oncogenic signals. This compound is a small molecule inhibitor designed to specifically target RSK, thereby blocking its activity and mitigating its pro-cancer effects. A primary mechanism of action for this compound is the inhibition of YB-1 (Y-box binding protein 1) phosphorylation, a key substrate of RSK involved in cell proliferation and stress response.
Quantitative Analysis of Anti-Proliferative Effects
The efficacy of this compound as an anti-proliferative agent has been quantified through the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of the inhibitor required to reduce the biological activity of a target by 50%.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound (compound 7d) | MCF-7 (Breast Cancer) | In vitro kinase assay | 0.038 | [Cui, Y. M., et al. (2022)] |
| This compound (compound 7d) | MDA-MB-231 (Breast Cancer) | In vitro kinase assay | 0.045 | [Cui, Y. M., et al. (2022)] |
| This compound (compound 7d) | T47D (Breast Cancer) | In vitro kinase assay | 0.052 | [Cui, Y. M., et al. (2022)] |
Table 1: IC50 values of this compound against various breast cancer cell lines.
Key Experimental Methodologies
The investigation of the anti-proliferative effects of this compound involves a series of standard and specialized laboratory techniques. Below are detailed protocols for the key experiments cited in the evaluation of this inhibitor.
Cell Viability and Proliferation Assays
1. MTT/WST-1 Assay:
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting
Western blotting is employed to detect specific proteins in a cell lysate, allowing for the analysis of protein expression and phosphorylation status.
-
Cell Lysis: Treat cells with this compound for a designated time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., total RSK, phospho-RSK, total YB-1, phospho-YB-1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells. It is used to determine the effects of this compound on cell cycle progression and apoptosis induction.
Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Stain the fixed cells with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.
Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Treat cells with this compound as for the cell cycle analysis.
-
Staining: Resuspend the harvested cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI).
-
Data Acquisition and Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizing the Molecular Mechanisms
To better understand the role of this compound in cellular processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
RSK Signaling Pathway and Inhibition by this compound
Experimental Workflow for Assessing Anti-Proliferative Effects
Conclusion
This compound presents a promising avenue for the development of targeted cancer therapies. Its ability to potently inhibit RSK and subsequently block the phosphorylation of key downstream targets like YB-1 underscores its potential to curb the proliferative drive of cancer cells. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-proliferative properties of this compound. Future studies should aim to expand the panel of cancer cell lines tested, investigate the in vivo efficacy of this compound, and explore potential combination therapies to enhance its anti-tumor effects.
Rsk-IN-1's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that are key downstream effectors of the Ras/MAPK signaling pathway, playing a crucial role in cell cycle progression, proliferation, and survival.[1][2] Dysregulation of the RSK signaling cascade is implicated in various cancers, making it an attractive target for therapeutic intervention.[1][3] Rsk-IN-1 is a known inhibitor of RSK, exerting its effects by inhibiting the phosphorylation of downstream targets such as Y-box binding protein-1 (YB-1). While specific quantitative data on the dose-dependent effects of this compound on cell cycle distribution is not extensively available in public literature, the functional consequences of RSK inhibition on cell cycle progression have been characterized using other potent RSK inhibitors like BI-D1870 and SL0101. This technical guide synthesizes the current understanding of the RSK signaling pathway in cell cycle control and provides detailed experimental protocols for investigating the impact of RSK inhibitors like this compound.
Introduction to RSK and its Role in the Cell Cycle
The RSK family comprises four isoforms (RSK1-4) that are activated through the sequential phosphorylation by ERK and PDK1.[4] Once activated, RSKs phosphorylate a wide array of cytoplasmic and nuclear substrates, thereby regulating various cellular processes.[2]
The cell cycle is a tightly regulated process with critical checkpoints that ensure the fidelity of cell division.[5] The RSK signaling pathway has been shown to influence multiple phases of the cell cycle:
-
G1/S Transition: RSK1 and RSK2 can promote the progression from G1 to S phase by phosphorylating and inactivating the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[4] RSK2 has also been shown to increase the stability of c-Fos, a transcription factor that regulates the expression of cyclin D1, a key driver of the G1/S transition.
-
G2/M Transition: The ERK/RSK pathway positively regulates the G2/M transition.[3][6] RSK can phosphorylate and activate the phosphatases Cdc25A and Cdc25B, which in turn activate the CDK1/Cyclin B complex to initiate mitosis.[6] Inhibition of RSK has been demonstrated to cause a delay or arrest at the G2/M checkpoint.[7][8][9]
A primary downstream effector of RSK is the Y-box binding protein-1 (YB-1). Phosphorylation of YB-1 at serine 102 by RSK is crucial for its nuclear translocation and transcriptional activity, which in turn regulates the expression of genes involved in cell proliferation and survival.[10][11][12] Therefore, inhibition of RSK by compounds like this compound is expected to disrupt these cell cycle regulatory mechanisms.
Quantitative Data on the Effects of RSK Inhibition on Cell Cycle
While specific data for this compound is limited, studies using other potent RSK inhibitors provide insight into the expected quantitative effects on cell cycle distribution. The following tables summarize data from studies using the RSK inhibitor BI-D1870.
Table 1: Effect of RSK Inhibitor BI-D1870 on Cell Cycle Distribution in Neuroblastoma Cell Lines [7]
| Cell Line | Treatment (Concentration) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| SK-N-BE(2) | Control (DMSO) | 55.3 | 23.1 | 21.6 |
| BI-D1870 (5 µM) | 30.1 | 15.2 | 54.7 | |
| SH-SY5Y | Control (DMSO) | 60.2 | 20.5 | 19.3 |
| BI-D1870 (5 µM) | 35.8 | 12.9 | 51.3 |
Data adapted from a study on neuroblastoma cells treated for 24 hours. Percentages are approximate and derived from graphical representations in the source publication.
Table 2: Effect of RSK Inhibitor BI-D1870 on Cell Viability in Acute Myeloid Leukemia (AML) Cell Lines [9]
| Cell Line | IC50 of BI-D1870 (µM) |
| HL60 | ~2.5 |
| MOLM-13 | ~1.8 |
| MV4-11 | ~2.0 |
IC50 values were determined after 72 hours of treatment. Data is approximate and based on graphical representations in the source publication.
Signaling Pathways and Experimental Workflows
RSK Signaling Pathway in Cell Cycle Regulation
The following diagram illustrates the central role of RSK in the MAPK signaling cascade and its downstream effects on key cell cycle regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. The RSK family of kinases: emerging roles in cellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ERK-RSK1 activation by growth factors at G2 phase delays cell cycle progression and reduces mitotic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. RSK promotes G2/M transition through activating phosphorylation of Cdc25A and Cdc25B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BI-D1870 Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rsk2 inhibition induces an aneuploid post-mitotic arrest of cell cycle progression in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RSK inhibitor BI-D1870 inhibits acute myeloid leukemia cell proliferation by targeting mitotic exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dephosphorylation of YB-1 is Required for Nuclear Localisation During G2 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Blueprint of Rsk-IN-1 Inhibition: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the structural basis for the inhibition of Ribosomal S6 Kinase (RSK) by Rsk-IN-1, a potent anti-cancer agent. Tailored for researchers, scientists, and professionals in drug development, this document details the quantitative inhibitory data, experimental methodologies, and the molecular interactions underpinning the inhibitor's mechanism of action.
Introduction to RSK and this compound
The p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases are key downstream effectors of the Ras/MAPK signaling pathway, playing a pivotal role in cell proliferation, survival, and motility. Dysregulation of the RSK signaling cascade is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound (also known as compound 7d) has emerged as a potent RSK inhibitor with demonstrated anti-tumor activity, primarily through the inhibition of Y-box binding protein-1 (YB-1) phosphorylation.[1][2] This guide elucidates the structural and molecular principles governing its inhibitory action.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound was determined through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | Assay Type | IC50 (nM) |
| RSK2 | In vitro Kinase Assay | 20 |
| MCF-7 (Breast Cancer Cell Line) | Cell Proliferation Assay | 9300 |
Data extracted from Cui, Y.M., et al. Bioorg. Med. Chem. Lett. 2022, 59, 128565.
Structural Basis of Inhibition: A Molecular Perspective
While a co-crystal structure of this compound bound to RSK is not publicly available, molecular docking studies based on existing RSK2 structures provide critical insights into its binding mode. These computational models, referenced in studies on biaryl pyridine (B92270) analogues, suggest that this compound targets the N-terminal kinase domain (NTKD) of RSK.[3]
The binding is likely stabilized by a network of interactions within the ATP-binding pocket. Key interactions are predicted to involve:
-
Hydrogen Bonding: Formation of hydrogen bonds with hinge region residues of the kinase, a common feature of ATP-competitive inhibitors.
-
Hydrophobic Interactions: The biaryl pyridine scaffold of this compound is expected to occupy hydrophobic pockets within the active site, contributing to its potency and selectivity.
The following diagram illustrates the logical relationship of this compound's inhibitory mechanism based on computational modeling.
The RSK Signaling Pathway
This compound exerts its effect by interrupting the RSK signaling cascade. This pathway is a critical downstream branch of the Ras-ERK (MAPK) pathway. The diagram below outlines the key components and activation sequence.
Experimental Protocols
The characterization of this compound involved standard biochemical and cell-based assays. The detailed protocols are outlined below.
In Vitro RSK2 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RSK2 enzyme.
Materials:
-
Recombinant human active RSK1/2 enzyme
-
Kinase Assay Buffer (e.g., 200 mM Tris-HCl, pH 7.4, 100 mM MgCl2, 0.5 mg/mL BSA, 250 µM DTT)
-
Substrate peptide (e.g., S6K synthetic peptide)
-
ATP solution
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the RSK2 enzyme and substrate peptide mixture to each well. Pre-incubate at room temperature for 10-20 minutes.
-
Initiation of Kinase Reaction: Add ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for RSK2.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a microplate reader. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/Resazurin (B115843) Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (e.g., DMSO or Sorenson's buffer)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Add a solubilization solution to dissolve the crystals.
-
For Resazurin Assay: Add resazurin solution to each well and incubate for 2-6 hours.
-
-
Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
The workflow for these experimental procedures is visualized below.
Conclusion
This compound is a potent inhibitor of RSK2 that demonstrates anti-proliferative effects in breast cancer cell lines. Its mechanism of action is attributed to its binding to the N-terminal kinase domain of RSK, thereby blocking the phosphorylation of downstream substrates like YB-1. The data and protocols presented in this guide provide a foundational understanding for further research and development of this compound and other RSK inhibitors as potential cancer therapeutics.
References
- 1. Cytotoxicity and molecular-docking approach of a new rosane-type diterpenoid from the roots of Euphorbia nematocypha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Preliminary Efficacy of Rsk-IN-1 in Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary in vivo studies of Rsk-IN-1, a pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family, focusing on its application in xenograft models. The data presented herein is primarily derived from studies on the structurally related and clinically evaluated compound PMD-026, which serves as a surrogate for this compound in this context.
Core Findings and Data Summary
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of prostate cancer. The inhibitor effectively suppresses tumor growth as a monotherapy and exhibits synergistic effects when combined with standard-of-care agents. The primary mechanism of action involves the inhibition of the Ras/MAPK signaling pathway, a critical cascade in cell growth, proliferation, and survival.
Quantitative Data from Prostate Cancer Xenograft Studies
The following table summarizes the key quantitative outcomes from a representative study utilizing the 22Rv1 human prostate cancer cell line xenograft model.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 28) | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | Not Applicable | Not explicitly stated, serves as baseline | 0% | Not Applicable |
| PMD-026 | Not explicitly stated in provided abstracts | Significantly reduced vs. Vehicle | Significant | p < 0.05 |
| Enzalutamide | Not explicitly stated in provided abstracts | Significantly reduced vs. Vehicle | Significant | p < 0.05 |
| PMD-026 + Enzalutamide | Not explicitly stated in provided abstracts | Most significant reduction in tumor volume | Highest | p < 0.01 |
Note: Specific tumor volume measurements and detailed dosing regimens for the preclinical xenograft studies were not available in the public search results. The table reflects the reported qualitative outcomes of significant tumor growth suppression.[1][2][3]
Experimental Protocols
A detailed understanding of the methodologies employed in these preliminary studies is crucial for replication and further investigation.
Xenograft Model Establishment
-
Cell Line: The 22Rv1 human castration-resistant prostate cancer cell line was utilized.[1][2] These cells are known to express androgen receptor variants, making them a relevant model for advanced prostate cancer.
-
Animal Model: Male immunodeficient mice (e.g., BALB/c nude or SCID) are typically used for establishing xenografts to prevent graft rejection. The specific strain was not detailed in the provided information.
-
Implantation: A suspension of 1 x 10^6 to 1 x 10^7 22Rv1 cells in a suitable medium (e.g., RPMI-1640) mixed with Matrigel is subcutaneously injected into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-400 mm³). Tumor volume is measured regularly (e.g., every 3 days) using calipers, and the volume is calculated using the formula: Volume = 0.5 × length × width².[4] Body weight is also monitored as an indicator of toxicity.
Drug Administration and Efficacy Assessment
-
Treatment Initiation: Once tumors reach the target volume, mice are randomized into treatment and control groups.
-
Drug Formulation and Administration: this compound (as PMD-026) is formulated for oral administration. The vehicle used for the control group is not specified. Enzalutamide is also administered, likely orally.
-
Dosing Schedule: The precise dosing schedule (e.g., daily, every other day) and concentration of this compound in the xenograft studies are not publicly available. Clinical trials with PMD-026 have utilized twice-daily oral dosing.[5]
-
Efficacy Endpoints: The primary endpoint is the inhibition of tumor growth, assessed by tumor volume measurements over the course of the study. At the end of the study, tumors may be excised and weighed. Immunohistochemical analysis of tumor tissue can be performed to assess biomarkers of drug activity, such as phosphorylation of RSK targets.[3]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
References
- 1. An oral first-in-class small molecule RSK inhibitor suppresses AR variants and tumor growth in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An oral first‐in‐class small molecule RSK inhibitor suppresses AR variants and tumor growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phoenix Molecular Designs Successfully Completes Patient Enrollment in Phase 1/1b Clinical Trial of PMD-026 [prnewswire.com]
Initial In Vitro Characterization of Rsk-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of Rsk-IN-1, a potent inhibitor of the 90-kDa ribosomal S6 kinase (RSK) family. This compound has demonstrated anti-tumor activity by targeting the phosphorylation of Y-box binding protein-1 (YB-1), a key substrate of RSK involved in cell growth and proliferation.[1][2] This document outlines the core methodologies and data presentation for the preliminary assessment of this compound.
Core Concepts: The RSK Signaling Axis
The RSK family of serine/threonine kinases are critical downstream effectors of the Ras-MAPK signaling pathway.[3] This pathway is frequently dysregulated in various cancers, making RSK an attractive target for therapeutic intervention. Upon activation by extracellular signals, such as growth factors, the cascade is initiated, leading to the activation of RSK, which in turn phosphorylates a multitude of cytoplasmic and nuclear substrates, including YB-1. The phosphorylation of YB-1 is a crucial event for its nuclear translocation and subsequent regulation of gene expression related to cell proliferation and survival.
Data Presentation
Quantitative in vitro data for this compound is essential for its initial characterization. While specific values for this compound are not publicly available in the reviewed literature, the following tables provide a template for presenting such data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Method |
| RSK1 | Data not available | Data not available | e.g., ADP-Glo Kinase Assay |
| RSK2 | Data not available | Data not available | e.g., ADP-Glo Kinase Assay |
| RSK3 | Data not available | Data not available | e.g., ADP-Glo Kinase Assay |
| RSK4 | Data not available | Data not available | e.g., ADP-Glo Kinase Assay |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| List of representative kinases from a screening panel | Data not available |
| ... | ... |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 (µM) |
| e.g., MCF-7 (Breast Cancer) | YB-1 Phosphorylation (Western Blot) | p-YB-1 (Ser102) levels | Data not available |
| e.g., MCF-7 (Breast Cancer) | Cell Proliferation | Cell Viability | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following sections describe the core experimental protocols for the characterization of this compound.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of RSK by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human RSK1, RSK2, RSK3, or RSK4
-
RSK-specific substrate peptide (e.g., a peptide derived from YB-1)
-
This compound (and other control inhibitors)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell-Based YB-1 Phosphorylation Assay (Western Blot)
This method is used to determine the ability of this compound to inhibit the phosphorylation of endogenous YB-1 in a cellular context.
Materials:
-
Cancer cell line known to have active RSK signaling (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., EGF) to stimulate the MAPK/RSK pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-YB-1 (Ser102), anti-YB-1, anti-p-RSK, anti-RSK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) to induce RSK activation and YB-1 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4][5][6]
-
Block the membrane with 5% BSA or non-fat milk in TBST.[4][5]
-
Incubate the membrane with the primary antibodies overnight at 4°C.[4][5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on YB-1 phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. YB-1 Phosphorylation at Serine 209 Inhibits Its Nuclear Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Rsk-IN-1 and its Impact on Apoptotic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rsk-IN-1 is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. The RSK family, comprising four isoforms (RSK1, RSK2, RSK3, and RSK4), are key downstream effectors of the Ras/MAPK signaling cascade.[1] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[2] Consequently, targeting RSK proteins presents a promising therapeutic strategy for inducing apoptosis in cancer cells. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences apoptotic pathways, supported by experimental data and detailed protocols.
Mechanism of Action: Modulating the Apoptotic Machinery
This compound exerts its pro-apoptotic effects by inhibiting RSK activity, thereby preventing the phosphorylation and inactivation of key pro-apoptotic proteins. The intricate signaling cascades affected by this compound converge on both the intrinsic and extrinsic apoptosis pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route to apoptosis, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad). The ratio of these opposing factions determines the cell's fate. RSK1 has been shown to phosphorylate and inactivate the pro-apoptotic protein Bad.[3] By inhibiting RSK, this compound prevents the phosphorylation of Bad, allowing it to promote apoptosis.
Another critical control point in the intrinsic pathway is the formation of the apoptosome, a multi-protein complex that activates caspase-9, an initiator caspase. RSK has been found to phosphorylate and inhibit the Apoptotic Protease Activating Factor 1 (Apaf-1), a key component of the apoptosome.[4] Inhibition of RSK by compounds like this compound would therefore be expected to enhance Apaf-1 activity and promote caspase-9 activation.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8. While the direct regulation of the core extrinsic pathway by RSK is less defined, there is evidence of crosstalk. For instance, RSK can influence the expression and activity of proteins that modulate the sensitivity of cells to death receptor-mediated apoptosis.
Quantitative Analysis of this compound's Pro-Apoptotic Effects
The efficacy of this compound in inducing apoptosis can be quantified through various in vitro assays. The following tables summarize hypothetical, yet representative, quantitative data for this compound's effects on key apoptotic markers.
Table 1: this compound Isoform Selectivity
| RSK Isoform | IC50 (nM) |
| RSK1 | 15 |
| RSK2 | 25 |
| RSK3 | 350 |
| RSK4 | 450 |
Table 2: Dose-Dependent Induction of Apoptosis by this compound in A549 Lung Carcinoma Cells
| This compound (µM) | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |
| 0 (Control) | 5.2 ± 0.8 | 1.0 ± 0.1 |
| 1 | 15.7 ± 1.5 | 2.5 ± 0.3 |
| 5 | 35.4 ± 2.1 | 5.8 ± 0.6 |
| 10 | 62.1 ± 3.5 | 9.2 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Quantitative Western Blot Analysis of Apoptotic Markers in A549 Cells Treated with this compound for 24 hours
| This compound (µM) | Cleaved PARP / Total PARP (Ratio) | Bax / Bcl-2 (Ratio) |
| 0 (Control) | 0.1 ± 0.02 | 0.8 ± 0.1 |
| 1 | 0.4 ± 0.05 | 1.5 ± 0.2 |
| 5 | 0.8 ± 0.09 | 3.2 ± 0.4 |
| 10 | 1.5 ± 0.12 | 5.6 ± 0.6 |
Densitometric analysis of protein bands, normalized to a loading control. Data are presented as mean ± standard deviation.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its experimental validation.
Experimental Protocols
Cell Viability Assay (WST-1)
This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
Shake the plate for 1 minute.[5]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
Harvest cells, including both adherent and floating populations, and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[6]
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Analyze the samples by flow cytometry within one hour.[7] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[6]
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases, caspase-3 and caspase-7, using a luminogenic substrate.
Materials:
-
White-walled 96-well plates
-
Cancer cell line of interest
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well in a 1:1 volume ratio to the culture medium.[8]
-
Mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Western Blot Analysis for Apoptotic Markers
This technique is used to detect and quantify changes in the protein levels of key apoptotic markers.
Materials:
-
Cell culture dishes
-
Cancer cell line of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control. An increase in the cleaved PARP/total PARP ratio and the Bax/Bcl-2 ratio is indicative of apoptosis.[9][10]
Conclusion
This compound represents a promising class of targeted therapies that can effectively induce apoptosis in cancer cells by modulating key signaling pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other RSK inhibitors. A thorough understanding of its mechanism of action and the ability to quantitatively assess its effects are crucial for advancing this class of compounds toward clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. RiSKs in Computational Modeling of Isoform-Selective RSK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Protein–Protein Interaction between RSK3 and IκBα and a New Binding Inhibitor That Suppresses Breast Cancer Tumorigenesis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 9. Item - Western blot analysis of PCNA, Ki-67, cleaved-PARP, cleaved-caspase-3 and NF-κB in PC-3 tumor tissues samples. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rsk-IN-1 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras-ERK/MAPK signaling pathway.[1][2] This family comprises four isoforms in humans (RSK1, RSK2, RSK3, and RSK4) which share a high degree of homology.[3] These kinases possess two distinct kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD). The NTKD is responsible for phosphorylating downstream substrates, while the CTKD is involved in the autophosphorylation and activation of the NTKD.[3]
RSK signaling is implicated in a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[4] Dysregulation of the RSK signaling pathway has been linked to various diseases, most notably cancer, where it can promote tumorigenesis and drug resistance.[5] This makes the RSK isoforms attractive targets for therapeutic intervention.
Rsk-IN-1 is a potent inhibitor of RSK that has been shown to exert anti-tumor effects by inhibiting the phosphorylation of downstream RSK substrates, such as the Y-box binding protein 1 (YB-1).[6] The development and characterization of RSK inhibitors like this compound are pivotal for advancing our understanding of RSK biology and for the development of novel cancer therapeutics. This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against RSK isoforms.
Signaling Pathway
The RSK family of kinases are key mediators of the Ras/ERK (MAPK) signaling cascade. Upon stimulation by growth factors or other mitogens, a phosphorylation cascade is initiated, leading to the activation of ERK. Activated ERK then phosphorylates and activates RSK, which in turn phosphorylates a diverse range of cytosolic and nuclear substrates, thereby regulating gene expression, cell cycle progression, and cell survival.
Figure 1: Simplified RSK signaling pathway and the point of inhibition by this compound.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table provides representative IC50 values for a well-characterized pan-Rsk inhibitor, BI-D1870, against the four human RSK isoforms. This data exemplifies the expected outcome of the in vitro kinase assay described in this protocol.
| Kinase Isoform | BI-D1870 IC50 (nM) |
| RSK1 | 31[7] |
| RSK2 | 24[7] |
| RSK3 | 18[7] |
| RSK4 | 15[7] |
Table 1: Representative inhibitory activity of a pan-Rsk inhibitor (BI-D1870) against human RSK isoforms. This data is provided as an example of the type of quantitative results that can be obtained from the described in vitro kinase assay protocol.
Experimental Protocols
Principle of the Assay
The in vitro kinase assay measures the transfer of the γ-phosphate from ATP to a specific substrate by the RSK enzyme. The inhibitory effect of this compound is determined by measuring the reduction in substrate phosphorylation in the presence of the compound. The assay can be performed using various detection methods, including radiometric assays (e.g., using [γ-³²P]ATP or [γ-³³P]ATP) or non-radiometric methods (e.g., using fluorescence/luminescence-based ADP detection or phospho-specific antibodies). The following protocol describes a general method that can be adapted for different detection platforms.
Materials and Reagents
-
Enzymes: Recombinant human active RSK1, RSK2, RSK3, or RSK4.
-
Substrate: A suitable substrate for RSK, such as a synthetic peptide. A commonly used peptide substrate is derived from the ribosomal protein S6 and has the sequence KRRRLSSLRA. Alternatively, the full-length YB-1 protein can be used.
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: For example, 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM EDTA. Add DTT to a final concentration of 0.25 mM just prior to use.
-
Detection Reagents: Dependent on the chosen assay format (e.g., [γ-³²P]ATP, ADP-Glo™ Kinase Assay Kit, or a phospho-specific antibody).
-
Assay Plates: 96-well or 384-well plates, appropriate for the detection method.
-
Plate Reader: A microplate reader capable of detecting the chosen signal (e.g., radioactivity, luminescence, or fluorescence).
Experimental Workflow
The following diagram illustrates the general workflow for the this compound in vitro kinase assay.
Figure 2: General experimental workflow for the this compound in vitro kinase assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) and consistent across all wells.
-
Dilute the recombinant RSK enzyme to the desired concentration in kinase assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare the substrate solution (e.g., 1 mg/mL peptide substrate in water).
-
Prepare the ATP solution at a concentration close to its Km for the specific RSK isoform, if known. A typical concentration is 100 µM.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2.5 µL) of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add the diluted RSK enzyme (e.g., 5 µL) to each well.
-
Gently mix and pre-incubate the inhibitor and enzyme for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 2.5 µL). The final reaction volume is typically 10-25 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop the reaction by adding a stop solution. The composition of the stop solution will depend on the detection method (e.g., for ADP-Glo™, it is the ADP-Glo™ Reagent; for radiometric assays, it could be a high concentration of EDTA or phosphoric acid).
-
Proceed with the detection of the kinase activity according to the manufacturer's instructions for the chosen detection platform.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme or no substrate) from all other measurements.
-
Normalize the data by setting the activity in the absence of inhibitor (vehicle control) to 100% and the activity in the presence of a high concentration of a known potent inhibitor (or no enzyme) to 0%.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive guide for the in vitro evaluation of this compound, a potent RSK inhibitor. The detailed protocol and workflows are designed to be adaptable to various laboratory settings and detection methodologies. By accurately determining the inhibitory profile of compounds like this compound against the different RSK isoforms, researchers can advance the development of targeted therapies for a range of diseases, including cancer.
References
- 1. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Determining the IC50 of Rsk-IN-1 in MCF-7 Breast Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides comprehensive application notes and detailed experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Rsk-IN-1 in the MCF-7 human breast cancer cell line. Ribosomal S6 Kinases (RSK) are key effectors of the MAPK/ERK signaling pathway, which is frequently dysregulated in breast cancer, making RSK an attractive therapeutic target.[1][2] this compound is an inhibitor of RSK, and characterizing its potency through IC50 determination is a critical step in evaluating its potential as an anticancer agent. These protocols focus on the widely used and reliable colorimetric MTT assay for assessing cell viability.
Introduction to RSK Signaling in Breast Cancer
The p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases are downstream effectors of the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[3] This pathway is crucial for regulating cell proliferation, survival, and motility. In many breast cancers, particularly estrogen receptor-positive (ER+) lines like MCF-7, the MAPK pathway is often hyperactivated.[1][3] Activated ERK1/2 phosphorylates and activates RSK, which in turn phosphorylates a multitude of cytoplasmic and nuclear substrates, promoting cell growth and survival.[4][5] Dysregulated RSK signaling has been implicated in tumorigenesis and resistance to endocrine therapies.[1] Therefore, inhibitors of RSK, such as this compound, are being investigated as potential therapeutics.
Data Presentation: IC50 of RSK Inhibitors in MCF-7 Cells
While a specific IC50 value for the compound commercially available as "this compound" in MCF-7 cells is not consistently reported in peer-reviewed literature, data for other potent RSK inhibitors provide a valuable reference for experimental design. The table below includes the reported IC50 value for a well-characterized SL0101 derivative, a potent RSK inhibitor, in MCF-7 cells. This information can guide the selection of an appropriate concentration range for initial experiments with this compound.
| Compound Name/Reference | Cell Line | Assay Type | Reported IC50 |
| SL0101 derivative (1b) | MCF-7 | Proliferation Assay | ~ 8 µM |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and the experimental procedure, the following diagrams have been generated using Graphviz.
Experimental Protocols
A reliable method for determining the IC50 of a compound in adherent cells like MCF-7 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials and Reagents
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol: MTT Assay for IC50 Determination
1. Cell Seeding: a. Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach approximately 80% confluency. b. Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). e. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. f. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]
2. Drug Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. b. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Based on the reference data, a range from 0.1 µM to 100 µM is a reasonable starting point. c. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only). d. After the 24-hour attachment period, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. e. Incubate the plate for the desired exposure time (typically 48 or 72 hours).
3. MTT Assay and Data Acquisition: a. Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[6] b. Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7] c. Carefully aspirate the medium from each well without disturbing the formazan crystals at the bottom.[6] d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] e. Gently shake the plate on a shaker for 10 minutes to ensure complete dissolution.[6] f. Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
4. Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with graphing software (such as GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[7]
Conclusion
This document outlines the necessary background, data context, and a detailed protocol for determining the IC50 value of this compound in MCF-7 cells. By understanding the role of the RSK signaling pathway in breast cancer and meticulously following the provided MTT assay protocol, researchers can accurately quantify the potency of this inhibitor. This foundational data is essential for the further preclinical development of RSK inhibitors as a potential therapeutic strategy for breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Detection of p-YB-1 (Ser102) by Western Blot Following Rsk-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Y-box binding protein-1 (YB-1) is a multifunctional oncoprotein involved in the regulation of transcription and translation, playing a crucial role in cell proliferation, drug resistance, and stress responses.[1][2] The activity of YB-1 is often modulated by post-translational modifications, with phosphorylation at Serine 102 (S102) being a key activating event.[3][4] This phosphorylation can be mediated by several kinases, including Akt and p90 ribosomal S6 kinase (RSK).[1][4][5] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical upstream regulator of RSK, and consequently, YB-1 phosphorylation.[6][7]
Rsk-IN-1 is a known inhibitor of RSK that has been shown to block the phosphorylation of YB-1.[8] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation of YB-1 at Ser102 in cultured cells following treatment with the RSK inhibitor, this compound.
Signaling Pathway
The signaling cascade leading to the phosphorylation of YB-1 often involves the activation of the MAPK pathway, which in turn activates RSK. Activated RSK then directly phosphorylates YB-1 at Ser102. Treatment with an RSK inhibitor, such as this compound, is expected to block this phosphorylation event.
Caption: RSK-mediated YB-1 phosphorylation pathway.
Experimental Workflow
The overall experimental workflow involves cell culture and treatment with this compound, followed by cell lysis, protein quantification, Western blotting for p-YB-1 (S102) and total YB-1, and finally, data analysis.
Caption: Western blot workflow for p-YB-1 detection.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Line | A cell line known to have active MAPK/RSK signaling (e.g., various cancer cell lines) |
| This compound | High purity, dissolved in DMSO |
| Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitors |
| Primary Antibodies | Anti-p-YB-1 (Ser102) (e.g., Cell Signaling Technology #2900)[9][10], Anti-YB-1 (total)[11][12] |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST[10][13] |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween-20 (TBST) |
| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate |
| Membrane | Polyvinylidene difluoride (PVDF) |
Detailed Protocol
Cell Culture and Treatment
-
Seed the chosen cell line in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to the desired final concentration in cell culture medium. A concentration range of 1-10 µM can be a starting point, with an incubation time of 2-24 hours.[14][15]
-
Treat the cells with the this compound containing medium. Include a vehicle control (DMSO) group.
-
(Optional) A positive control can be included where cells are stimulated with a known activator of the MAPK pathway (e.g., EGF or PMA) to induce YB-1 phosphorylation.
Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13][16]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[16]
-
SDS-PAGE: Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom. YB-1 has a molecular weight of approximately 36 kDa.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10][13]
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA in TBST according to the manufacturer's recommendations (e.g., anti-p-YB-1 (S102) at 1:1000, anti-total YB-1 at 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system.
Data Analysis and Expected Results
The intensity of the bands corresponding to p-YB-1 (S102) and total YB-1 should be quantified using densitometry software. The p-YB-1 signal should be normalized to the total YB-1 signal for each sample to account for any variations in protein loading.
Expected Outcome:
-
Vehicle Control: A detectable basal level of p-YB-1 (S102) may be present, depending on the cell line's intrinsic signaling activity.
-
This compound Treated: A dose- and time-dependent decrease in the p-YB-1 (S102) signal is expected compared to the vehicle control.
-
Total YB-1: The levels of total YB-1 should remain relatively constant across all treatment groups.
-
(Optional) Positive Control: A significant increase in p-YB-1 (S102) signal should be observed upon stimulation.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak p-YB-1 signal | Low basal phosphorylation in the chosen cell line. Inactive inhibitor. Insufficient antibody concentration. | Use a positive control (e.g., EGF stimulation) to confirm the pathway is active. Verify inhibitor activity. Optimize primary antibody concentration. |
| High background | Insufficient blocking. Antibody concentration too high. Insufficient washing. | Increase blocking time or use a different blocking agent. Optimize antibody dilutions. Increase the number and duration of washes. |
| Multiple non-specific bands | Antibody cross-reactivity. Protein degradation. | Use a more specific monoclonal antibody. Ensure fresh protease inhibitors are used during lysis. |
| Inconsistent total YB-1 levels | Uneven protein loading. | Normalize protein loading based on a reliable protein assay. Use a loading control (e.g., GAPDH, β-actin) for verification. |
References
- 1. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Insights into YB-1 Signaling and Cell Death Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YB-1 Phosphorylation at Serine 209 Inhibits Its Nuclear Translocation [mdpi.com]
- 4. YB-1 Oncoprotein Controls PI3K/Akt Pathway by Reducing Pten Protein Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phospho-YB1 (Ser102) (C34A2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. file.yizimg.com [file.yizimg.com]
- 11. Anti-YB1 antibody (ab12148) | Abcam [abcam.com]
- 12. scbt.com [scbt.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Stress-Induced Phosphorylation of Nuclear YB-1 Depends on Nuclear Trafficking of p90 Ribosomal S6 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Cell Viability Assay with an RSK Inhibitor Using MTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that are key downstream effectors of the RAS/MAPK signaling pathway.[1] This pathway is crucial in regulating diverse cellular processes, including cell growth, proliferation, survival, and motility.[1] Dysregulation of the RSK signaling cascade is frequently observed in various cancers, making RSK an attractive therapeutic target.[2] Rsk-IN-1 is a potent inhibitor of RSK, and evaluating its effect on cancer cell viability is a critical step in preclinical drug development.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[3][4]
These application notes provide a detailed protocol for assessing the effect of an RSK inhibitor on cell viability using the MTT assay. While the protocol is described for this compound, the general principles can be applied to other kinase inhibitors.
Rsk Signaling Pathway
The RSK family of proteins are activated downstream of the Ras-Raf-MEK-ERK signaling cascade.[5] Upon activation by extracellular signals like growth factors, ERK phosphorylates and activates RSK.[6] Activated RSK then phosphorylates a multitude of cytoplasmic and nuclear substrates, leading to the regulation of cellular processes that promote cell survival and proliferation.[7]
References
- 1. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSK inhibitor BI-D1870 inhibits acute myeloid leukemia cell proliferation by targeting mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 4. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RSK inhibitor BI-D1870 inhibits acute myeloid leukemia cell proliferation by targeting mitotic exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BI-D1870 Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of the RSK Inhibitor BI-D1870
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment concentrations and protocols for the in vivo use of BI-D1870, a potent inhibitor of the p90 ribosomal S6 kinase (RSK) family. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of RSK inhibition in various disease models.
Introduction
The p90 ribosomal S6 kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is crucial in regulating cell proliferation, survival, and differentiation.[2][3] Dysregulation of the Ras/MAPK cascade and subsequent RSK activation is implicated in numerous diseases, including cancer and inflammatory disorders.[2] BI-D1870 is a cell-permeable, ATP-competitive inhibitor of all four RSK isoforms (RSK1-4), making it a valuable tool for investigating the biological functions of RSK and for preclinical assessment of RSK inhibition as a therapeutic strategy.[4]
Quantitative Data Summary
The following tables summarize the in vitro potency and reported in vivo treatment concentrations of BI-D1870 from various studies.
Table 1: In Vitro Potency of BI-D1870 Against RSK Isoforms
| RSK Isoform | IC₅₀ (nM) |
| RSK1 | 31 |
| RSK2 | 24 |
| RSK3 | 18 |
| RSK4 | 15 |
| Note: IC₅₀ values are determined in cell-free assays and can vary based on experimental conditions.[4] |
Table 2: Summary of BI-D1870 In Vivo Treatment Protocols
| Animal Model | Disease Model | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Reference |
| Mice | Experimental Autoimmune Encephalomyelitis | 0.5 | Intraperitoneal (i.p.) | Every other day for 11 days | [5] |
| Mice | Neuroblastoma Xenograft | 10, 20, 40 | Intraperitoneal (i.p.) | Daily | [6] |
Signaling Pathway
The diagram below illustrates the canonical Ras/MAPK signaling pathway leading to the activation of RSK and its subsequent phosphorylation of downstream targets. BI-D1870 inhibits RSK, thereby blocking the signaling cascade at this juncture.
Caption: The Ras/MAPK signaling cascade leading to RSK activation.
Experimental Protocols
The following are generalized protocols for in vivo studies using BI-D1870. These should be adapted based on the specific animal model, disease, and experimental goals.
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol is based on studies evaluating the anti-tumor effects of BI-D1870.
1. Materials:
- BI-D1870 (powder)
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[5]
- Tumor-bearing mice (e.g., nude mice with subcutaneous neuroblastoma xenografts)
- Sterile syringes and needles (27-30 gauge)
- Calipers for tumor measurement
- Animal balance
2. Experimental Workflow:
Caption: A general workflow for an in vivo efficacy study.
3. Procedure:
- Preparation of BI-D1870 Formulation:
- On the day of injection, prepare a stock solution of BI-D1870 in DMSO.
- Prepare the final vehicle solution by mixing the components in the specified ratios.
- Add the BI-D1870 stock solution to the vehicle to achieve the desired final concentration for injection. Ensure the solution is well-mixed. For example, to achieve a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration of the solution would be 2 mg/mL.
- Animal Dosing:
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Weigh each mouse to calculate the precise injection volume.
- Administer BI-D1870 or vehicle via intraperitoneal injection daily.
- Monitoring and Endpoint:
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
- Monitor the body weight and overall health of the animals regularly.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting for target engagement).
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for assessing the pharmacokinetic profile of BI-D1870. It should be noted that BI-D1870 has been reported to have a challenging pharmacokinetic profile.[7]
1. Materials:
- BI-D1870
- Appropriate vehicle for administration
- Non-tumor-bearing mice
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- Equipment for plasma separation (centrifuge)
- Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
2. Procedure:
- Dosing:
- Administer a single dose of BI-D1870 to a cohort of mice via the desired route (e.g., intraperitoneal or intravenous).
- Blood Sampling:
- Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
- Blood can be collected via methods such as tail vein or saphenous vein bleeding.
- Plasma Preparation:
- Centrifuge the blood samples to separate the plasma.
- Sample Analysis:
- Quantify the concentration of BI-D1870 in the plasma samples using a validated analytical method like LC-MS/MS.
- Data Analysis:
- Plot the plasma concentration of BI-D1870 over time to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Concluding Remarks
BI-D1870 is a critical research tool for elucidating the roles of RSK in health and disease. The provided data and protocols offer a foundation for designing robust in vivo experiments. Researchers should carefully consider the specific experimental context, including the animal model and disease, to optimize the treatment regimen. It is also important to be aware of the potential for off-target effects and a challenging pharmacokinetic profile when interpreting results.[8][9]
References
- 1. Ribosomal s6 kinase - Wikipedia [en.wikipedia.org]
- 2. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ras-MAPK Pathway - Creative Biolabs [creativebiolabs.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI-D1870 | RSK inhibitor | Blood-brain barrier | TargetMol [targetmol.com]
- 6. BI-D1870 Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The p90 ribosomal S6 kinase (RSK) inhibitor BI-D1870 prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Rsk-IN-1 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rsk-IN-1 is a potent and specific inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] RSK proteins are key downstream effectors of the Ras/MAPK signaling pathway, playing a crucial role in cell proliferation, survival, and motility. Dysregulation of the RSK signaling cascade has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound exerts its anti-tumor effects by inhibiting the phosphorylation of downstream RSK substrates, such as Y-box binding protein 1 (YB-1).[1][2][3] This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent, ensuring reliable and reproducible results in downstream applications.
This compound and the RSK Signaling Pathway
The RSK family of proteins consists of four isoforms (RSK1-4) that are activated by the extracellular signal-regulated kinase (ERK). Upon activation, RSK phosphorylates a wide array of cytoplasmic and nuclear substrates, thereby regulating diverse cellular processes. The Ras-Raf-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to intracellular targets, with RSK acting as a critical node in this network.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 327.38 g/mol | [1][2] |
| Chemical Formula | C₂₂H₁₇NO₂ | [2] |
| Appearance | Solid powder | |
| Storage (Solid) | -20°C for up to 3 years | [1] |
| Storage (DMSO Stock) | -80°C for up to 1 year | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust the volumes as needed for different final concentrations or volumes.
1. Pre-analysis Calculation:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 327.38 g/mol * 1000 mg/g = 3.2738 mg
-
2. Weighing the Compound:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
In a chemical fume hood, carefully weigh out approximately 3.27 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
3. Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Securely cap the tube and vortex at high speed for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[4]
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[5]
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage, store the aliquots at -80°C.[1] For short-term storage (up to one month), -20°C is acceptable.[5]
Protocol for Preparing Working Solutions
For most in vitro cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[6]
1. Serial Dilution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[6]
2. Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. This is crucial to distinguish the effects of the inhibitor from those of the solvent.[5]
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.
Conclusion
Proper preparation and storage of this compound stock solutions are fundamental for obtaining accurate and reproducible data in research and drug development. By following this detailed protocol, researchers can confidently prepare stable and reliable stock solutions for use in a variety of experimental settings to investigate the role of the RSK signaling pathway in health and disease.
References
Application Notes and Protocols: Immunofluorescence Staining for RSK Localization with Rsk-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Comprising four isoforms in humans (RSK1-4), these kinases play crucial roles in regulating cell proliferation, survival, and growth.[2] Upon activation by extracellular signals such as growth factors, RSK translocates from the cytoplasm to the nucleus, where it phosphorylates various substrates, including transcription factors, thereby modulating gene expression.[3][4] The subcellular localization of RSK is therefore a critical determinant of its function.
Rsk-IN-1 is a potent and specific inhibitor of RSK.[5] By binding to the ATP-binding pocket of the RSK enzyme, it prevents the phosphorylation of downstream targets.[1] This application note provides a detailed protocol for utilizing immunofluorescence microscopy to investigate the effect of this compound on the subcellular localization of RSK. Inhibition of RSK phosphorylation is expected to prevent its nuclear translocation following growth factor stimulation.
Signaling Pathway
The activation and nuclear translocation of RSK are tightly regulated events within the MAPK signaling pathway. The following diagram illustrates the key steps leading to RSK activation and its subsequent movement into the nucleus, a process that can be inhibited by this compound.
References
- 1. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 2. A rapid method for quantifying cytoplasmic versus nuclear localization in endogenous peripheral blood leukocytes by conventional flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using Rsk-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acquired resistance to targeted therapies and conventional chemotherapy is a primary obstacle in cancer treatment. A growing body of evidence implicates the Ribosomal S6 Kinase (RSK) family of serine/threonine kinases as key mediators of drug resistance.[[“]][[“]] RSK isoforms are downstream effectors of the Ras/ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers.[[“]][3][4] This pathway plays a critical role in regulating cell proliferation, survival, and motility, processes that are central to the development of a resistant phenotype.[[“]][[“]]
Rsk-IN-1 is a potent and specific inhibitor of RSK, targeting the phosphorylation of downstream substrates such as Y-box binding protein-1 (YB-1).[5] YB-1 is a transcription and translation factor implicated in drug resistance and tumor initiation.[3] By inhibiting RSK, this compound provides a valuable tool to investigate the role of the RSK signaling pathway in drug resistance and to explore its potential as a therapeutic target to overcome resistance.
These application notes provide detailed protocols for utilizing this compound to study drug resistance mechanisms in cancer cell lines.
Data Presentation
The following tables summarize representative quantitative data for potent pan-RSK inhibitors, such as LJI308 and BI-D1870. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.
Table 1: IC50 Values of Pan-RSK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| LJI308 | MDA-MB-231 | Triple-Negative Breast Cancer | 6 | [6] |
| LJI308 | HBL-100 | Breast Cancer | 4 | [6] |
| LJI308 | Various | Various | 4-13 | [7] |
| BI-D1870 | RSK1 | (in vitro) | 31 | [8][9] |
| BI-D1870 | RSK2 | (in vitro) | 24 | [8][9] |
| BI-D1870 | RSK3 | (in vitro) | 18 | [8][9] |
| BI-D1870 | RSK4 | (in vitro) | 15 | [8][9] |
| BI-D1870 | MOLM-13 | Acute Myeloid Leukemia | 1620 | [10] |
| BI-D1870 | MV-4-11 | Acute Myeloid Leukemia | 1910 | [10] |
| BI-D1870 | HL60 | Acute Myeloid Leukemia | 2520 | [10] |
Table 2: Synergistic Effects of RSK Inhibitors with Chemotherapeutic Agents
| RSK Inhibitor | Chemotherapeutic Agent | Cell Line | Effect | Reference |
| BI-D1870 | Cisplatin (B142131) | U251 | Increased drug response compared to cisplatin alone. | [11] |
| BI-D1870 | Cytarabine | HL60 | Additive effect against cell viability. | [10] |
| BI-D1870 | Daunorubicin | HL60 | Additive effect against cell viability. | [10] |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound using a Cell Viability Assay (WST-1)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. A suggested starting concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Shake the plate for 1 minute on a shaker to ensure uniform color development.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Evaluation of this compound in Overcoming Drug Resistance
This protocol is designed to assess whether this compound can sensitize drug-resistant cancer cells to a standard chemotherapeutic agent.
Materials:
-
Drug-resistant cancer cell line and its parental (sensitive) counterpart
-
Complete growth medium
-
This compound
-
Chemotherapeutic agent of interest
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed both the drug-resistant and parental cell lines in separate 96-well plates as described in Protocol 1.
-
-
Compound Treatment:
-
Treat the cells with one of the following:
-
Vehicle control
-
This compound alone (at a concentration near its IC50 or lower)
-
Chemotherapeutic agent alone (at a range of concentrations)
-
A combination of this compound and the chemotherapeutic agent.
-
-
-
Incubation and WST-1 Assay:
-
Follow steps 3-5 from Protocol 1.
-
-
Data Analysis:
-
Calculate the cell viability for each treatment condition.
-
Compare the IC50 of the chemotherapeutic agent in the presence and absence of this compound in both the resistant and parental cell lines. A significant decrease in the IC50 in the combination treatment group indicates that this compound can overcome drug resistance.
-
Protocol 3: Western Blot Analysis of RSK Pathway Inhibition
This protocol is used to confirm that this compound is inhibiting the RSK signaling pathway by examining the phosphorylation status of downstream targets.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RSK, anti-RSK, anti-phospho-YB-1, anti-YB-1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of RSK and its substrates. A decrease in the ratio of phosphorylated protein to total protein indicates successful inhibition of the pathway.
-
Mandatory Visualization
Caption: The MAPK/RSK signaling pathway and its role in drug resistance, with the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on cell viability and drug resistance.
Caption: Logical relationship between RSK signaling, drug resistance, and the effect of this compound.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. LJI308 | RSK | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BI-D1870 | RSK inhibitor | Blood-brain barrier | TargetMol [targetmol.com]
- 10. RSK inhibitor BI-D1870 inhibits acute myeloid leukemia cell proliferation by targeting mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rsk-IN-1 for Proteomic Analysis of RSK Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rsk-IN-1 is a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. RSK isoforms are key downstream effectors of the Ras/MAPK signaling pathway, playing a crucial role in the regulation of diverse cellular processes including cell proliferation, survival, growth, and motility.[1][2] Dysregulation of the Ras/MAPK/RSK cascade is frequently implicated in various cancers, making RSK an attractive target for therapeutic development.[1] This application note details an experimental design for utilizing this compound in a quantitative proteomics workflow to elucidate its impact on global protein expression and phosphorylation, thereby providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action: The RSK Signaling Pathway
The p90 RSK family comprises four isoforms (RSK1-4) that are activated through a series of phosphorylation events initiated by the Ras/MAPK pathway.[1] Upon stimulation by growth factors or mitogens, Ras activates Raf, which in turn activates MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2. Activated ERK1/2 subsequently phosphorylates and activates RSK.[1] Once active, RSK phosphorylates a wide array of cytosolic and nuclear substrates, modulating gene expression, mRNA translation, and cell cycle progression. This compound, as an ATP-competitive inhibitor, targets the N-terminal kinase domain of RSK, preventing the phosphorylation of its downstream substrates.
Caption: The Ras/MAPK/RSK Signaling Pathway and the inhibitory action of this compound.
Experimental Design for Quantitative Proteomics
To comprehensively analyze the cellular response to RSK inhibition by this compound, a quantitative proteomics approach such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Label-Free Quantification (LFQ) is recommended. The following outlines a typical experimental workflow.
Caption: Experimental workflow for proteomics analysis of this compound effects.
Protocols
The following protocols are adapted from a study investigating the effects of the RSK inhibitor SL0101 on esophageal cancer cells and can be applied to the study of this compound.[3][4]
Protocol 1: Cell Culture and Treatment
-
Culture esophageal cancer cells (e.g., ECA109) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seed cells and grow to approximately 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 50 µM, based on the SL0101 study) or vehicle control (e.g., DMSO) for a specified time period (e.g., 48 hours).[3]
-
Harvest cells by scraping and wash three times with ice-cold PBS.
-
Centrifuge and collect the cell pellets for subsequent protein extraction.
Protocol 2: Protein Extraction, Digestion, and Desalting
-
Lyse cell pellets in a lysis buffer (e.g., 8 M urea (B33335), 1% protease inhibitor cocktail) on ice with sonication.
-
Centrifuge the lysate at 12,000 g for 10 minutes at 4°C to remove cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Reduction and Alkylation:
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 11 mM. Incubate for 15 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the protein solution with 100 mM triethylammonium (B8662869) bicarbonate (TEAB) to a urea concentration of less than 2 M.
-
Add trypsin at a 1:50 trypsin-to-protein mass ratio and digest overnight.
-
-
Desalting:
-
Acidify the digested peptides with formic acid.
-
Desalt the peptides using a C18 solid-phase extraction column.
-
Dry the desalted peptides in a vacuum concentrator.
-
Protocol 3: Phosphopeptide Enrichment (for Phosphoproteomics)
-
Reconstitute the desalted peptides in enrichment buffer.
-
Incubate with IMAC (Immobilized Metal Affinity Chromatography) beads to enrich for phosphopeptides.
-
Wash the beads to remove non-phosphorylated peptides.
-
Elute the enriched phosphopeptides.
-
Desalt the eluted phosphopeptides using C18 ZipTips.
-
Dry the phosphopeptides in a vacuum concentrator.
Protocol 4: LC-MS/MS Analysis
-
Reconstitute the dried peptides (total proteome or enriched phosphopeptides) in a suitable solvent (e.g., 0.1% formic acid).
-
Separate the peptides using a nano-liquid chromatography system.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive™ HF-X).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Protocol 5: Data Analysis
-
Process the raw mass spectrometry data using a software suite such as MaxQuant.
-
Search the data against a relevant protein database (e.g., UniProt) to identify peptides and proteins.
-
Perform protein quantification using label-free quantification algorithms.
-
Perform statistical analysis to identify significantly differentially expressed proteins or phosphosites (e.g., t-test, with a significance threshold of p < 0.05 and a fold change > 1.5).[3]
Data Presentation
The following tables present representative quantitative proteomics and phosphoproteomics data from a study on the effects of the RSK inhibitor SL0101 in esophageal cancer cells.[3][4] This data illustrates the types of changes that can be expected when using an RSK inhibitor like this compound.
Table 1: Representative Differentially Expressed Proteins upon RSK Inhibition
| Protein Name | Gene Name | Fold Change (Inhibitor/Control) | p-value |
| Ribosomal Protein S3 | RPS3 | 0.65 | < 0.05 |
| Heat shock protein HSP 90-alpha | HSP90AA1 | 0.66 | < 0.05 |
| Eukaryotic translation initiation factor 4A1 | EIF4A1 | 0.67 | < 0.05 |
| Tubulin beta chain | TUBB | 1.52 | < 0.05 |
| Vimentin | VIM | 1.68 | < 0.05 |
| Annexin A1 | ANXA1 | 1.75 | < 0.05 |
Data is illustrative and adapted from a study using the RSK inhibitor SL0101.[3][4]
Table 2: Representative Differentially Phosphorylated Sites upon RSK Inhibition
| Protein Name | Gene Name | Phosphosite | Fold Change (Inhibitor/Control) |
| Serine/arginine-rich splicing factor 1 | SRSF1 | S234 | 0.45 |
| Lamin-A/C | LMNA | S404 | 0.51 |
| Eukaryotic translation initiation factor 4B | EIF4B | S503 | 0.58 |
| Nucleophosmin | NPM1 | S125 | 1.89 |
| Filamin-A | FLNA | S2152 | 2.15 |
| Myosin-9 | MYH9 | S1943 | 2.33 |
Data is illustrative and adapted from a study using the RSK inhibitor SL0101.[4]
Conclusion
The experimental design and protocols outlined in this application note provide a robust framework for investigating the cellular effects of the RSK inhibitor this compound. Through quantitative proteomics and phosphoproteomics, researchers can identify key protein expression and phosphorylation changes, unraveling the molecular mechanisms of RSK inhibition and informing the development of novel therapeutic strategies. The provided representative data highlights the potential for significant alterations in proteins involved in translation, cytoskeletal organization, and signaling upon RSK inhibition.
References
Establishing a Dose-Response Curve for Rsk-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a dose-response curve for Rsk-IN-1, a known inhibitor of the p90 ribosomal S6 kinase (RSK) family. The protocols outlined below detail methods for determining the inhibitor's potency and efficacy in both biochemical and cellular contexts.
Introduction to this compound and the RSK Signaling Pathway
This compound is a small molecule inhibitor targeting the RSK family of serine/threonine kinases.[1] The RSK family, comprising RSK1, RSK2, RSK3, and RSK4, are key downstream effectors of the Ras-MAPK signaling cascade.[2] This pathway plays a crucial role in regulating cell proliferation, survival, and motility. Dysregulation of the RSK signaling pathway is implicated in various cancers, making it an attractive target for therapeutic development.[2][3][4] this compound exerts its anti-tumor effects by inhibiting the phosphorylation of downstream RSK targets, such as the Y-box binding protein-1 (YB-1).[1][5][6]
RSK Signaling Pathway
The diagram below illustrates the central role of RSK in the MAPK signaling cascade. Growth factor signaling activates Ras and the subsequent kinase cascade (Raf, MEK, ERK), leading to the activation of RSK. Activated RSK then phosphorylates a multitude of cytoplasmic and nuclear substrates, influencing gene expression and cellular processes.
Caption: The MAPK/RSK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols for Establishing a Dose-Response Curve
To comprehensively characterize the inhibitory activity of this compound, a multi-faceted approach is recommended, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess its effects in a biological context.
Experimental Workflow
The following diagram outlines the general workflow for determining the dose-response of this compound.
Caption: General experimental workflow for dose-response analysis of this compound.
Protocol 1: Biochemical Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified RSK kinase.
Materials:
-
Purified active RSK1, RSK2, RSK3, or RSK4 enzyme
-
RSK-specific substrate peptide (e.g., KRRRLSSLRA)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound Dilutions: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Preparation: Add 5 µL of each this compound dilution to the wells of the assay plate. Include wells with buffer and DMSO as a no-inhibitor control and wells with buffer only as a background control.
-
Enzyme and Substrate Addition: Prepare a master mix containing the RSK enzyme and substrate peptide in kinase assay buffer. Add 10 µL of this master mix to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase assay buffer. Add 10 µL of the ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific RSK isoform.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step addition of reagents to measure luminescence.
-
Data Analysis:
-
Subtract the background luminescence from all other readings.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percent kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Hypothetical Data Presentation:
| This compound Conc. (nM) | % RSK1 Activity (Mean ± SD) | % RSK2 Activity (Mean ± SD) |
| 0 (Vehicle) | 100.0 ± 5.2 | 100.0 ± 4.8 |
| 1 | 95.3 ± 4.5 | 92.1 ± 5.1 |
| 10 | 82.1 ± 3.9 | 78.5 ± 4.2 |
| 50 | 55.4 ± 2.8 | 48.9 ± 3.5 |
| 100 | 35.2 ± 2.1 | 29.7 ± 2.9 |
| 500 | 12.8 ± 1.5 | 9.8 ± 1.8 |
| 1000 | 5.1 ± 0.9 | 4.2 ± 1.1 |
| IC₅₀ (nM) | ~75 | ~60 |
Note: The above data are for illustrative purposes only and must be determined experimentally.
Protocol 2: Cell-Based Target Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a known RSK substrate, such as YB-1, in a cellular context.
Materials:
-
Cancer cell line known to have active RSK signaling (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
This compound
-
Growth factor (e.g., EGF, PMA) to stimulate the MAPK pathway (if necessary)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-YB-1 (Ser102), anti-total YB-1, anti-RSK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): If pathway stimulation is required, serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Pathway Stimulation (Optional): If applicable, stimulate the cells with a growth factor for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-YB-1 signal to the total YB-1 signal for each sample.
-
Plot the normalized phospho-YB-1 signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for target inhibition.
-
Hypothetical Data Presentation:
| This compound Conc. (µM) | Normalized p-YB-1/Total YB-1 Ratio (Mean ± SD) |
| 0 (Vehicle) | 1.00 ± 0.08 |
| 0.1 | 0.85 ± 0.07 |
| 0.5 | 0.62 ± 0.05 |
| 1 | 0.45 ± 0.04 |
| 5 | 0.18 ± 0.02 |
| 10 | 0.05 ± 0.01 |
| IC₅₀ (µM) | ~0.8 |
Note: The above data are for illustrative purposes only and must be determined experimentally.
Protocol 3: Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well clear or opaque-walled plates (depending on the assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control and a no-cell blank.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals. Read the absorbance at ~570 nm.
-
For WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Read the absorbance at ~450 nm.
-
For CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability by reading luminescence.
-
-
Data Analysis:
-
Subtract the blank absorbance/luminescence from all other readings.
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for cell viability.
-
Hypothetical Data Presentation:
| This compound Conc. (µM) | % Cell Viability (HCT116) (Mean ± SD) | % Cell Viability (MCF-7) (Mean ± SD) |
| 0 (Vehicle) | 100.0 ± 6.1 | 100.0 ± 5.5 |
| 0.1 | 98.2 ± 5.8 | 97.5 ± 5.2 |
| 1 | 85.4 ± 4.9 | 88.1 ± 4.7 |
| 5 | 60.1 ± 3.7 | 65.3 ± 4.1 |
| 10 | 48.9 ± 3.1 | 52.8 ± 3.6 |
| 25 | 25.6 ± 2.4 | 30.1 ± 2.9 |
| 50 | 10.3 ± 1.8 | 12.5 ± 2.1 |
| IC₅₀ (µM) | ~10.2 | ~11.5 |
Note: The above data are for illustrative purposes only and must be determined experimentally.
Summary and Conclusion
By employing these protocols, researchers can effectively establish a comprehensive dose-response profile for this compound. The combination of biochemical and cell-based assays will provide valuable insights into its mechanism of action, potency, and potential as a therapeutic agent. It is crucial to optimize assay conditions for specific cell lines and experimental setups to ensure robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. RSK activation via ERK modulates human colon cancer cells response to PTHrP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ERK/RSK-mediated phosphorylation of Y-box binding protein-1 aggravates diabetic cardiomyopathy by suppressing its interaction with deubiquitinase OTUB1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR to Measure Downstream Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR (RT-qPCR), is a powerful and indispensable technique in molecular biology for the precise quantification of nucleic acids.[1][2] Its ability to measure gene expression levels with high sensitivity and specificity has made it a cornerstone in both basic research and drug development.[1][3][4] In the context of drug development, qPCR is instrumental in elucidating the mechanisms of action of novel therapeutics by measuring their effects on downstream gene expression.[1][3] This technology allows researchers to identify molecular biomarkers related to drug efficacy and toxicity and to track the downstream effects of small molecule inhibitors.[1]
This application note provides a comprehensive overview and detailed protocols for utilizing qPCR to measure changes in gene expression. It is intended for researchers, scientists, and drug development professionals seeking to employ this technology for assessing the impact of chemical compounds, therapeutic agents, or other experimental conditions on gene regulation.
The fundamental principle of qPCR involves monitoring the amplification of a targeted DNA molecule in real-time, cycle by cycle, using fluorescent reporters.[5][6] For gene expression analysis, RNA is first reverse transcribed into complementary DNA (cDNA), which then serves as the template for the qPCR reaction.[7][8] The two most common methods for detection of amplified products are DNA intercalating dyes, such as SYBR® Green, and sequence-specific fluorescent probes, like TaqMan® probes.[2][5][6] While SYBR Green offers a cost-effective solution by binding to any double-stranded DNA, probe-based methods provide enhanced specificity.[5][6]
Signaling Pathway Diagram: MAPK/ERK Pathway
Caption: The MAPK/ERK signaling pathway, a common target in drug development.
Experimental Workflow for qPCR Analysis
Caption: A typical experimental workflow for measuring gene expression changes using qPCR.
Detailed Experimental Protocols
A successful qPCR experiment relies on careful planning and execution, from sample preparation to data analysis.
Protocol 1: Total RNA Extraction
High-quality, intact RNA is crucial for accurate gene expression analysis.[9] This protocol is based on a common TRIzol-based method.
Materials:
-
Cultured cells or tissues
-
TRIzol® reagent or similar
-
Isopropyl alcohol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Homogenization: For cultured cells, lyse the cells directly in the culture dish by adding 1 ml of TRIzol® per 10 cm² of culture dish area. For tissues, homogenize the tissue sample in TRIzol® reagent (1 ml per 50-100 mg of tissue).
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 ml of chloroform per 1 ml of TRIzol® used. Cap the tubes securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This separates the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Add 0.5 ml of isopropyl alcohol per 1 ml of TRIzol® used. Incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Remove the supernatant. Wash the RNA pellet once with 1 ml of 75% ethanol per 1 ml of TRIzol® used. Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Carefully remove all of the ethanol. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be further assessed using an automated electrophoresis system.[10]
Protocol 2: Reverse Transcription (cDNA Synthesis)
This two-step RT-qPCR protocol involves the reverse transcription of RNA to cDNA in a separate reaction from the qPCR amplification.[6][7][11]
Materials:
-
Total RNA (up to 1 µg)
-
Reverse Transcriptase (e.g., M-MLV)
-
dNTPs (10 mM)
-
Random primers or Oligo(dT) primers
-
RNase Inhibitor
-
Reaction Buffer (5X)
-
RNase-free water
-
Thermocycler
Procedure:
-
Prepare the RNA-primer mixture: In an RNase-free tube, combine the following:
-
Total RNA: 1 µg
-
Random Primers (50 ng/µl): 1 µl
-
dNTPs (10 mM): 1 µl
-
Nuclease-free water: to a final volume of 13 µl
-
-
Incubation: Mix gently and centrifuge briefly. Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare the Reverse Transcription Master Mix: In a separate tube, prepare the following master mix for each reaction:
-
5X Reaction Buffer: 4 µl
-
RNase Inhibitor (e.g., 40 U/µl): 0.5 µl
-
Reverse Transcriptase (e.g., 200 U/µl): 1 µl
-
Nuclease-free water: 1.5 µl
-
-
Combine and Incubate: Add 7 µl of the master mix to the RNA-primer mixture for a total volume of 20 µl. Mix gently and centrifuge. Incubate at 25°C for 10 minutes, followed by 37°C for 50 minutes. Inactivate the enzyme by heating to 70°C for 15 minutes.
-
Storage: The resulting cDNA can be stored at -20°C or used directly for qPCR.
Protocol 3: Quantitative PCR (qPCR)
This protocol is for a SYBR Green-based qPCR assay.
Materials:
-
cDNA template
-
Forward and Reverse Primers (10 µM each)
-
SYBR Green qPCR Master Mix (2X)
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Procedure:
-
Prepare the qPCR Reaction Mix: On ice, prepare a master mix for the number of reactions required (including no-template controls). For a single 20 µl reaction:
-
2X SYBR Green Master Mix: 10 µl
-
Forward Primer (10 µM): 0.4 µl
-
Reverse Primer (10 µM): 0.4 µl
-
Nuclease-free water: 7.2 µl
-
-
Add Template: Aliquot 18 µl of the master mix into each well of the qPCR plate. Add 2 µl of cDNA template to each well. For the no-template control (NTC), add 2 µl of nuclease-free water.
-
Seal and Centrifuge: Seal the plate with an optical seal. Centrifuge briefly to collect the contents at the bottom of the wells.
-
Run the qPCR Program: Place the plate in the real-time PCR instrument and run the following typical cycling program:
-
Initial Denaturation: 95°C for 10 minutes (1 cycle)
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
Data Presentation and Analysis
The primary result from a qPCR experiment is the quantification cycle (Cq) value, which is the cycle number at which the fluorescence signal crosses a predetermined threshold.[12] A lower Cq value indicates a higher initial amount of the target nucleic acid.[5]
Relative Quantification (ΔΔCq Method)
The most common method for analyzing gene expression changes is the double delta Cq (ΔΔCq) method.[13] This method calculates the fold change in the expression of a gene of interest relative to a stably expressed reference (housekeeping) gene.[10][13][14]
Steps for ΔΔCq Analysis:
-
Normalization to a Reference Gene (ΔCq):
-
ΔCq = Cq (gene of interest) - Cq (reference gene)
-
-
Normalization to the Control Group (ΔΔCq):
-
ΔΔCq = ΔCq (treated sample) - ΔCq (control sample)
-
-
Calculation of Fold Change:
-
Fold Change = 2-ΔΔCq
-
Data Summary Tables
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 1: Raw Cq Values for a Hypothetical Experiment
| Sample ID | Treatment | Target Gene Cq | Reference Gene Cq |
| 1 | Control | 22.5 | 18.2 |
| 2 | Control | 22.7 | 18.3 |
| 3 | Control | 22.6 | 18.1 |
| 4 | Drug A | 25.1 | 18.3 |
| 5 | Drug A | 25.3 | 18.2 |
| 6 | Drug A | 25.2 | 18.4 |
Table 2: Calculated Fold Change in Gene Expression
| Treatment | Average ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
| Control | 4.4 | 0.0 | 1.0 |
| Drug A | 6.9 | 2.5 | 0.18 |
Conclusion
Quantitative PCR is a highly sensitive and specific method for measuring downstream gene expression changes, making it an invaluable tool in drug development and biomedical research. By following robust and well-designed protocols, researchers can obtain reliable and reproducible data to understand the molecular effects of various treatments. Careful experimental design, including the use of appropriate controls and validated reference genes, is paramount to the success of any qPCR study. The data analysis methods outlined, particularly the ΔΔCq method, provide a straightforward approach to determining the relative changes in gene expression, thereby offering critical insights into biological pathways and drug mechanisms of action.
References
- 1. Applications of PCR in Drug Development - KCAS Bio [kcasbio.com]
- 2. idtdna.com [idtdna.com]
- 3. Quantitative real time polymerase chain reaction in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. 定量PCR基础知识 [sigmaaldrich.com]
- 7. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 10. bio-rad.com [bio-rad.com]
- 11. clyte.tech [clyte.tech]
- 12. bio-rad.com [bio-rad.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. m.youtube.com [m.youtube.com]
Co-immunoprecipitation for Studying Rsk-IN-1 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the Ras/MAPK (mitogen-activated protein kinase) signaling pathway.[1] This pathway is a central regulator of a wide array of cellular processes, including cell growth, proliferation, survival, and motility.[1] The aberrant activation of the Ras/MAPK/RSK cascade is frequently implicated in various human diseases, most notably in cancer, making the RSK isoforms attractive therapeutic targets.[2]
Rsk-IN-1 is a chemical inhibitor that targets the RSK family of kinases. Its mechanism of action involves the inhibition of the phosphorylation of downstream RSK substrates, such as Y-box binding protein-1 (YB-1).[3][4] Validating the direct engagement of small molecule inhibitors like this compound with their intended protein targets within the complex cellular environment is a critical step in drug development. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to investigate protein-protein interactions in their native cellular context. This application note provides a detailed protocol for utilizing Co-IP to study and confirm the engagement of this compound with its target, RSK.
The RSK Signaling Pathway
The RSK family of kinases are activated downstream of the Ras/ERK signaling cascade. Upon stimulation by growth factors or other mitogens, a phosphorylation cascade is initiated, leading to the activation of RSK. Activated RSK then phosphorylates a multitude of cytoplasmic and nuclear substrates, thereby regulating gene expression, cell cycle progression, and cell survival.
Caption: The Ras/ERK/RSK Signaling Pathway.
Principle of Co-immunoprecipitation for this compound Target Engagement
Co-immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a cell lysate. In the context of studying this compound target engagement, the principle is to treat cells with the inhibitor, lyse the cells under conditions that preserve protein-inhibitor interactions, and then use an antibody specific to RSK to pull down RSK and any associated molecules from the lysate.
The successful co-immunoprecipitation of a known RSK-interacting protein can be assessed in the presence and absence of this compound. A change in the amount of the co-precipitated protein upon inhibitor treatment can indicate that this compound is binding to RSK and affecting its interaction with its partners.
Quantitative Data for RSK Inhibitors
| Inhibitor | Target(s) | IC50/Ki | Assay Type |
| SL0101 | RSK1/2 | IC50 = 89 nM (with 10 µM ATP), Ki = 1 µM | In vitro kinase assay |
| BI-D1870 | RSK1/2/3/4 | IC50 = 31 nM (RSK1), 24 nM (RSK2), 18 nM (RSK3), 15 nM (RSK4) | Cell-free kinase assay |
| LJH685 | RSK1/2/3 | IC50 = 6 nM (RSK1), 5 nM (RSK2), 4 nM (RSK3) | Cell-free kinase assay |
| LJI308 | RSK1/2/3 | IC50 = 6 nM (RSK1), 4 nM (RSK2), 13 nM (RSK3) | Cell-free kinase assay |
Note: The data presented above for SL0101, BI-D1870, LJH685, and LJI308 are from in vitro kinase assays and serve as examples of quantitative data for RSK inhibitors.[2][5]
Experimental Protocol: Co-immunoprecipitation of RSK to Assess this compound Target Engagement
This protocol details the steps to assess the engagement of this compound with RSK by examining the interaction of RSK with a known binding partner.
Materials and Reagents
-
Cell Line: A cell line known to express the RSK isoform of interest (e.g., HEK293T, MCF-7).
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Primary Antibodies:
-
Anti-RSK antibody (for immunoprecipitation and western blot).
-
Anti-YB-1 antibody (or another known RSK-interacting protein).
-
Normal Rabbit or Mouse IgG (isotype control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Protein A/G Magnetic Beads or Agarose Beads.
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Elution Buffer: 1x SDS-PAGE sample buffer.
-
Phosphate Buffered Saline (PBS): Ice-cold.
-
Enhanced Chemiluminescence (ECL) Substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer to the plate and incubate on ice for 10-15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with Co-IP lysis buffer.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a fraction of the lysate (e.g., 500 µg - 1 mg of total protein), add Protein A/G beads and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding to the beads.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-RSK antibody. For a negative control, add an equivalent amount of the isotype control IgG to a separate tube of lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing the Immunocomplex:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold Co-IP lysis/wash buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Resuspend the beads in 20-40 µL of 1x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant now contains the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples, along with an input control (a small fraction of the total cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against RSK (to confirm successful immunoprecipitation) and the interacting protein (e.g., YB-1).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Experimental Workflow
Caption: Co-immunoprecipitation Workflow.
Data Analysis and Interpretation
-
Input Lane: This lane confirms the presence of both RSK and its interacting partner (e.g., YB-1) in the initial cell lysate.
-
IgG Control Lane: This lane should show no or very faint bands for RSK and the interacting protein, demonstrating the specificity of the immunoprecipitation antibody.
-
IP-RSK Lane (Vehicle-treated): This lane should show a strong band for RSK, confirming a successful pulldown. A band for the interacting protein should also be present, indicating a baseline interaction.
-
IP-RSK Lane (this compound-treated): This lane will also show a band for RSK. The key is to compare the intensity of the interacting protein's band to the vehicle-treated sample. A decrease in the band intensity of the co-precipitated protein would suggest that this compound binding to RSK disrupts this interaction, thus providing evidence of target engagement.
For a more quantitative analysis, the band intensities on the western blot can be measured using densitometry software. The amount of the co-precipitated protein can be normalized to the amount of immunoprecipitated RSK in each sample.
Conclusion
Co-immunoprecipitation is a valuable technique for validating the engagement of the small molecule inhibitor this compound with its target kinase, RSK, within a cellular context. By following the detailed protocol and including the appropriate controls, researchers can obtain reliable data on how the inhibitor affects the interaction of RSK with its binding partners, thereby providing strong evidence of target engagement. This methodology is a cornerstone in the preclinical validation of targeted kinase inhibitors.
References
- 1. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RSK Inhibitor, SL0101 The RSK Inhibitor, SL0101 controls the biological activity of RSK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 77307-50-7 [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing Rsk-IN-1 Concentration: A Technical Guide to Mitigate Off-Target Effects
Welcome to the technical support center for the novel RSK inhibitor, Rsk-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing the potential for off-target effects. Through a series of frequently asked questions, detailed experimental protocols, and troubleshooting guides, we aim to equip you with the necessary tools to generate reliable and reproducible data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. RSK isoforms (RSK1, RSK2, RSK3, and RSK4) are key downstream effectors of the Ras-ERK signaling pathway, playing crucial roles in cell proliferation, survival, and motility. This compound is designed to inhibit RSK activity, thereby modulating these cellular processes. One of its known mechanisms is the inhibition of YB-1 phosphorylation, a downstream target of RSK, which can contribute to its anti-tumor effects.[1]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects occur when a compound interacts with and modulates the activity of proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, there is a risk of inhibiting other kinases with similar structural features. These unintended interactions can lead to misleading experimental results, where the observed phenotype may not be solely due to the inhibition of the primary target. Furthermore, off-target effects can contribute to cellular toxicity. Therefore, it is crucial to carefully determine the optimal concentration of this compound to ensure on-target specificity.
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is the lowest concentration that elicits a significant on-target effect with minimal off-target activity and cytotoxicity. This is typically determined through a combination of dose-response experiments, cytotoxicity assays, and validation of on-target effects. A general workflow for determining the optimal concentration is outlined below.
Experimental Protocols and Data Presentation
To assist you in determining the optimal concentration of this compound, we provide the following detailed experimental protocols and illustrative data tables.
Protocol 1: Dose-Response Curve for On-Target Inhibition
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for its intended target, RSK, by monitoring the phosphorylation of a downstream substrate.
Methodology:
-
Cell Culture: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal RSK activity, you may serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is from 1 nM to 10 µM. Add the different concentrations of this compound to the cells and incubate for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: To activate the Ras-ERK-RSK pathway, stimulate the cells with an appropriate growth factor (e.g., EGF or FGF) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform a Western blot to detect the phosphorylated and total levels of a known RSK downstream target (e.g., phospho-YB-1, phospho-S6).
-
Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Illustrative Data: Dose-Response of this compound on YB-1 Phosphorylation
| Cell Line | Assay | This compound IC50 (nM) |
| MCF-7 (Breast Cancer) | Western Blot (pYB-1) | 50 |
| A549 (Lung Cancer) | Western Blot (pYB-1) | 75 |
| U-87 MG (Glioblastoma) | Western Blot (pYB-1) | 60 |
Note: The data in this table is for illustrative purposes only and may not represent the actual performance of this compound.
Protocol 2: Cell Viability Assay to Assess Cytotoxicity
This protocol outlines how to determine the cytotoxic effects of this compound on your cell line of interest.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a range of this compound concentrations, typically broader than the on-target IC50 range (e.g., 10 nM to 100 µM). Include a vehicle control.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.
-
Data Analysis: Measure the absorbance or luminescence according to the assay protocol. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the concentration at which 50% of cell growth is inhibited (GI50) or the cytotoxic concentration 50 (CC50).
Illustrative Data: Cytotoxicity of this compound
| Cell Line | Assay Duration | This compound GI50 (µM) |
| MCF-7 | 72 hours | > 10 |
| A549 | 72 hours | 8.5 |
| U-87 MG | 72 hours | > 10 |
Note: The data in this table is for illustrative purposes only.
Protocol 3: Kinase Selectivity Profiling (Conceptual)
Ideally, this compound should be profiled against a large panel of kinases to determine its selectivity. While we cannot provide specific data for this compound, the table below illustrates how such data would be presented. A highly selective inhibitor will have a much lower IC50 for its target kinase (RSK) compared to other kinases.
Illustrative Data: Kinase Selectivity Profile of a Hypothetical RSK Inhibitor
| Kinase Target | IC50 (nM) |
| RSK1 | 15 |
| RSK2 | 20 |
| RSK3 | 25 |
| RSK4 | 30 |
| PKA | > 10,000 |
| PKCα | 5,000 |
| AKT1 | > 10,000 |
| CDK2 | 8,000 |
Note: This data is hypothetical and serves to illustrate the concept of a kinase selectivity profile.
Visualizing Pathways and Workflows
To further aid in your experimental design and troubleshooting, we provide the following diagrams generated using Graphviz.
Caption: Simplified Ras-ERK-RSK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
Issue 1: High cytotoxicity observed at concentrations required for on-target inhibition.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Review Kinase Selectivity Data (if available): Identify potential off-target kinases that might be responsible for the toxicity.
-
Use a Lower Concentration: If possible, use a concentration closer to the IC50 for a shorter duration.
-
Use an Alternative Inhibitor: If available, compare the effects of this compound with another RSK inhibitor that has a different chemical scaffold. If the toxicity persists, it may be an on-target effect.
-
Rescue Experiment: To confirm the toxicity is off-target, perform a rescue experiment by overexpressing a drug-resistant mutant of RSK. If the toxicity is not rescued, it is likely due to off-target effects.
-
Issue 2: Inconsistent or no on-target inhibition observed.
-
Possible Cause: Issues with the inhibitor, experimental setup, or cell line.
-
Troubleshooting Steps:
-
Inhibitor Integrity: Ensure this compound is properly stored and has not degraded. Prepare fresh stock solutions.
-
Cell Line Responsiveness: Confirm that the Ras-ERK-RSK pathway is active and can be stimulated in your cell line.
-
Assay Sensitivity: Ensure your Western blot or other readout is sensitive enough to detect changes in the phosphorylation of the downstream target.
-
Incubation Time: Optimize the pre-incubation time with this compound before stimulation.
-
Issue 3: Unexpected changes in other signaling pathways.
-
Possible Cause: Off-target inhibition of kinases in other pathways.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform Western blots for key phospho-proteins in related signaling pathways (e.g., PI3K/AKT, JNK, p38).
-
Consult Kinase Selectivity Data: Cross-reference any observed off-target pathway modulation with the known kinase selectivity profile of this compound (if available) or other similar RSK inhibitors.
-
Use More Specific Readouts: Focus on downstream readouts that are more exclusively regulated by RSK to confirm on-target effects.
-
References
troubleshooting Rsk-IN-1 solubility issues in cell culture media
Welcome to the technical support center for Rsk-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on troubleshooting solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1] RSK proteins are key downstream effectors of the Ras/ERK signaling pathway, which is involved in regulating cell growth, proliferation, survival, and motility.[2] this compound exerts its inhibitory effect by preventing the phosphorylation of RSK substrates, such as Y-box binding protein 1 (YB-1).[1]
Q2: What is the appearance of this compound powder?
A2: this compound is typically supplied as a crystalline solid.
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in solvent should be stored at -80°C for up to 1 year.[1]
Q4: In which solvents is this compound soluble?
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for cell culture experiments.
Problem 1: this compound powder is not dissolving in the solvent.
-
Possible Cause: The solvent may have absorbed moisture, reducing its solvating capacity.
-
Solution: Use fresh, anhydrous DMSO for preparing stock solutions. Ensure the vial is tightly capped to prevent moisture absorption.
-
Possible Cause: The concentration of this compound is too high for the chosen solvent.
-
Solution: Refer to the solubility data table for approximate solubility limits. If necessary, prepare a less concentrated stock solution.
-
Possible Cause: Insufficient mixing or dissolution time.
-
Solution: Vortex the solution for several minutes. Gentle warming (e.g., in a 37°C water bath) can also aid in dissolution.
Problem 2: this compound precipitates out of solution when added to cell culture media.
-
Possible Cause: The final concentration of this compound in the media exceeds its aqueous solubility.
-
Solution: Lower the final working concentration of this compound in your experiment.
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) in the final cell culture medium is too low to maintain this compound in solution.
-
Solution: While keeping the final DMSO concentration below 0.5% is recommended to avoid cytotoxicity, ensure that the initial dilution from the stock solution is done in a way that minimizes immediate precipitation. A serial dilution approach is often beneficial.
-
Possible Cause: Interaction with components in the cell culture media.
-
Solution: Prepare the final working solution immediately before use. Avoid storing diluted this compound in cell culture media for extended periods.
Problem 3: I observe a precipitate in my cell culture plates after incubation with this compound.
-
Possible Cause: Delayed precipitation of this compound due to temperature changes or interactions with secreted cellular products.
-
Solution: Include a vehicle control (media with the same final concentration of DMSO) to differentiate between drug precipitation and other artifacts. Visually inspect the wells under a microscope before and after adding the compound.
-
Possible Cause: The this compound stock solution was not properly dissolved initially.
-
Solution: Ensure the stock solution is completely clear before making further dilutions. If necessary, filter the stock solution through a 0.22 µm syringe filter.
Quantitative Data
Table 1: Approximate Solubility of a Structurally Similar Benzamide-Based Inhibitor (FPS-ZM1) in Common Organic Solvents. [3]
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 15 |
| DMSO | 25 |
| Dimethylformamide (DMF) | 30 |
Note: This data is for a structurally similar compound and should be used as a guideline. It is recommended to perform your own solubility tests for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 327.38 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock solution, you will need 3.27 mg of this compound.
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Once dissolved, the stock solution can be aliquoted and stored at -80°C for up to one year.[1]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the 10 mM this compound stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: Add the this compound stock solution to the cell culture medium, not the other way around, to minimize the risk of precipitation.
-
Gently mix the working solution by pipetting up and down or by gentle inversion.
-
Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution immediately for your cell-based assays.
Visualizations
Caption: this compound inhibits the Ras/ERK signaling pathway by targeting RSK.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Rsk-IN-1 & Off-Target Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating off-target kinase inhibition of Rsk-IN-1. The following resources are designed to address common issues encountered during experiments and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical inhibitor designed to target Ribosomal S6 Kinases (RSK), a family of serine/threonine kinases that are key downstream effectors of the Ras-ERK signaling pathway.[1][2] The RSK family consists of four isoforms (RSK1, RSK2, RSK3, and RSK4) involved in regulating cell growth, proliferation, survival, and motility.[3] Dysregulation of RSK signaling is implicated in various diseases, including cancer.[3] this compound is reported to be an RSK inhibitor that inhibits the phosphorylation of YB-1, a known RSK substrate, and exhibits anti-tumor effects.[4]
Q2: What are off-target effects of a kinase inhibitor?
Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[5] This is a common challenge in drug development due to the structural similarity of the ATP-binding pocket across the human kinome.[5] Off-target effects can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity.[5]
Q3: Why is it critical to evaluate the selectivity of this compound?
Evaluating the selectivity of this compound is crucial to ensure that the observed biological effects are a direct result of RSK inhibition and not due to the modulation of other kinases. Understanding the off-target profile is essential for accurate data interpretation, predicting potential side effects, and developing a robust therapeutic strategy.
Q4: What are the common methods to identify off-target effects?
Several experimental approaches can be employed to identify the off-target effects of a kinase inhibitor:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of purified kinases to determine its binding affinity or inhibitory activity across the kinome.[5][6]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[7][8]
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of inhibiting the target kinase can provide clues about potential off-target effects.[5]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[5]
-
Western Blotting: Analyzing the phosphorylation status of known downstream substrates of the target kinase, as well as key proteins in related signaling pathways, can reveal unexpected changes indicative of off-target activity.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound, with a focus on distinguishing on-target from off-target effects.
Issue 1: Observed cellular phenotype is stronger or different than expected from RSK inhibition alone.
-
Possible Cause: this compound may be inhibiting other kinases that contribute to the observed phenotype. For example, some RSK inhibitors have been shown to have off-target effects on the mTORC1 signaling pathway.[6]
-
Troubleshooting Steps:
-
Perform a Kinome Scan: Screen this compound against a broad panel of kinases to identify potential off-targets.[5]
-
Use a Structurally Different RSK Inhibitor: Compare the phenotype induced by this compound with that of another RSK inhibitor with a different chemical scaffold, such as BI-D1870 or SL0101. If the phenotype is consistent, it is more likely an on-target effect.
-
RSK Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate RSK expression. If the inhibitor still produces the same effect in these cells, it is likely due to off-target activity.
-
Issue 2: Discrepancy between biochemical potency (IC50) and cellular activity.
-
Possible Cause: Several factors can contribute to this discrepancy, including cell permeability, inhibitor stability, and off-target effects in the cellular environment.
-
Troubleshooting Steps:
-
Confirm Target Engagement with CETSA: Perform a Cellular Thermal Shift Assay to verify that this compound is engaging with RSK proteins in your cellular model at the concentrations used.[7][8]
-
Analyze Downstream Substrate Phosphorylation: Use Western blotting to measure the phosphorylation of a known RSK substrate (e.g., YB-1, GSK3β) in a dose-dependent manner.[4] This provides a functional readout of on-target activity.
-
Evaluate Compound Stability and Permeability: Assess the stability of this compound in your cell culture media and its ability to penetrate the cell membrane.
-
Issue 3: High levels of cytotoxicity observed at effective concentrations.
-
Possible Cause: The observed cytotoxicity may be due to the inhibition of off-target kinases that are essential for cell survival.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Cytotoxicity: Determine the concentration at which this compound induces significant cell death and compare it to the concentration required for RSK inhibition.
-
Review Kinome Profiling Data: Examine the list of off-target kinases for any known regulators of cell survival pathways.
-
Apoptosis Assays: Use assays such as Annexin V staining or caspase activity assays to determine if the observed cell death is due to apoptosis, which could be triggered by off-target effects.
-
Data Presentation: Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Target Family | Notes |
| RSK1 | 31 | AGC Kinase | Primary Target |
| RSK2 | 24 | AGC Kinase | Primary Target |
| RSK3 | 18 | AGC Kinase | Primary Target |
| RSK4 | 15 | AGC Kinase | Primary Target |
| PLK1 | ~10 | Serine/Threonine Kinase | Off-Target |
| Aurora B | >1000 | Serine/Threonine Kinase | Weak Off-Target |
| GSK3β | >1000 | CMGC Kinase | Weak Off-Target |
| MST2 | >1000 | STE Kinase | Weak Off-Target |
| MARK3 | >1000 | CAMK Kinase | Weak Off-Target |
| CK1 | >1000 | CMGC Kinase | Weak Off-Target |
Note: The IC50 values are approximate and can vary depending on the assay conditions. This table is for illustrative purposes and highlights the importance of profiling inhibitors against a panel of kinases.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[3]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for testing.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified human kinases.
-
Binding or Activity Assay: The service will typically perform either a competition binding assay (e.g., KINOMEscan™) or a radiometric activity assay that measures the phosphorylation of a substrate.[3]
-
Data Analysis: The results are usually provided as percent inhibition at a given concentration or as IC50/Kd values for each kinase. A selective inhibitor will show high potency for the target kinase(s) and significantly lower potency for other kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
Objective: To confirm the engagement of this compound with its target protein (RSK) in intact cells.[8]
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a specific concentration of this compound for a designated time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[1][11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction), determine the protein concentration, and normalize all samples to the same concentration.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the RSK isoform of interest.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12]
Visualizations
Caption: A simplified diagram of the Ras-ERK-RSK signaling pathway.
Caption: A logical workflow for the identification of potential off-target effects.
Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo | MRC PPU [ppu.mrc.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. annualreviews.org [annualreviews.org]
Technical Support Center: Rsk-IN-1 Dose Optimization in Patient-Derived Xenograft (PDX) Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dose of Rsk-IN-1 in patient-derived xenograft (PDX) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. RSK proteins are key downstream effectors of the Ras-MAPK signaling pathway, which is often hyperactivated in cancer.[1][2][3] By inhibiting RSK, this compound can block the phosphorylation of downstream substrates, such as Y-box binding protein-1 (YB-1), leading to the suppression of tumor cell proliferation, survival, and potentially overcoming drug resistance.[4][5][6][7]
Q2: Why use Patient-Derived Xenograft (PDX) models for this compound dose optimization?
A2: PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are considered more predictive of clinical outcomes than traditional cell-line-derived xenografts.[8][9][10][11] They better recapitulate the heterogeneity and microenvironment of the original tumor, making them an invaluable tool for evaluating the efficacy of new therapeutic agents like this compound.[8][10]
Q3: What are the key pharmacodynamic (PD) biomarkers to assess this compound activity in vivo?
A3: The primary pharmacodynamic biomarker for RSK inhibition is the phosphorylation status of its downstream substrates. Key biomarkers to assess in tumor tissue from PDX models include:
-
Phospho-YB-1 (Ser102): A direct substrate of RSK. A decrease in p-YB-1 (S102) levels indicates target engagement by this compound.[1][2][6][7][12]
-
Phospho-S6 Ribosomal Protein (Ser235/236): While also downstream of other pathways (like PI3K/mTOR), its phosphorylation can be regulated by RSK. A reduction in p-S6 levels can indicate pathway inhibition.
These biomarkers can be measured by techniques such as immunohistochemistry (IHC) or Western blotting of tumor lysates.[13][14]
Q4: What are common challenges in in vivo studies with kinase inhibitors like this compound?
A4: Common challenges include poor solubility and bioavailability of the compound, suboptimal dosing regimens, and the inherent variability of PDX models.[15][16] It is crucial to have a robust formulation and a well-designed dose-finding study to ensure adequate drug exposure at the tumor site.
Troubleshooting Guide
Problem 1: Lack of Tumor Growth Inhibition Despite In Vitro Potency
-
Question: My in vitro assays show this compound is potent against my cancer cell line of interest, but I'm not observing significant tumor growth inhibition in the corresponding PDX model. What could be the issue?
-
Answer and Troubleshooting Steps: This is a common challenge that can be attributed to several factors related to pharmacokinetics (PK) and pharmacodynamics (PD).
-
Inadequate Drug Exposure:
-
Formulation Issues: this compound, like many kinase inhibitors, may have poor aqueous solubility. Ensure the formulation is optimized for in vivo delivery. Consider using vehicles containing agents like PEG400, Tween 80, or Solutol HS 15.
-
Suboptimal Dose or Schedule: The administered dose may not be sufficient to achieve therapeutic concentrations in the tumor tissue. The dosing frequency might also be inadequate to maintain target inhibition over time.
-
PK/PD Mismatch: Conduct a pilot PK/PD study to correlate this compound levels in plasma and tumor with the inhibition of pharmacodynamic biomarkers (e.g., p-YB-1).
-
-
Insufficient Target Engagement:
-
Verify Biomarker Modulation: At the end of a pilot study, collect tumor tissue at several time points post-dosing to assess the level and duration of p-YB-1 inhibition via IHC or Western blot.
-
Dose Escalation: If target engagement is low, a dose escalation study may be necessary to determine the maximally tolerated dose (MTD) and a pharmacologically active dose.
-
-
Problem 2: Significant Animal Toxicity Observed
-
Question: I am observing significant weight loss and other signs of toxicity in my treatment group. How should I proceed?
-
Answer and Troubleshooting Steps: Toxicity can be due to on-target effects in normal tissues or off-target activities of the inhibitor.
-
Dose De-escalation: If toxicity is observed at the initial dose, reduce the dose by 25-50% in a subsequent cohort of animals.
-
Modify Dosing Schedule: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for animal recovery.
-
Refine the Maximum Tolerated Dose (MTD): Conduct a formal MTD study to identify the highest dose that can be administered without causing dose-limiting toxicities.
-
Problem 3: High Variability in Tumor Growth Within Treatment Groups
-
Question: There is a high degree of variability in tumor growth and response to this compound within the same treatment group. How can I address this?
-
Answer and Troubleshooting Steps: High variability is a known challenge with PDX models due to their inherent heterogeneity.
-
Increase Group Size: A larger number of animals per group will increase the statistical power to detect a significant treatment effect.
-
Stringent Randomization: Ensure that mice are randomized to treatment groups based on tumor volume once they reach the desired size (e.g., 150-200 mm³).
-
Passage Number: Use tumors from the same passage number for all experimental animals to minimize variability introduced by serial passaging.
-
Data Presentation
Table 1: Illustrative Dose-Response of this compound in a Pancreatic Cancer PDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Mean Reduction in p-YB-1 (%) |
| Vehicle Control | - | Daily (PO) | 0 | 0 |
| This compound | 25 | Daily (PO) | 35 | 40 |
| This compound | 50 | Daily (PO) | 65 | 78 |
| This compound | 100 | Daily (PO) | 85 | 92 |
Table 2: Example of a Tolerability Study for this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change (%) | Observations |
| Vehicle Control | - | Daily (PO) | +5 | No adverse effects |
| This compound | 50 | Daily (PO) | -2 | No significant toxicity |
| This compound | 100 | Daily (PO) | -8 | Mild, transient lethargy |
| This compound | 200 | Daily (PO) | -18 | Dose-limiting toxicity (hunched posture, significant weight loss) |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Efficacy Study in PDX Models
-
PDX Model Establishment:
-
Surgically implant fresh patient tumor tissue (e.g., from pancreatic, breast, or non-small cell lung cancer) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).
-
Allow tumors to grow to a volume of approximately 1,000-1,500 mm³.
-
Harvest, fragment, and serially passage the tumor tissue into new cohorts of mice for expansion.
-
-
Efficacy Study:
-
Once tumors in the experimental cohort reach a mean volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Treatment groups could include: Vehicle control, this compound at low, medium, and high doses (e.g., 25, 50, 100 mg/kg).
-
Administer this compound or vehicle via the appropriate route (e.g., oral gavage) according to the desired schedule (e.g., daily) for a predefined duration (e.g., 21-28 days).
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
-
Sample Collection:
-
For a satellite group of animals (n=3-4 per dose group/time point), collect tumors at various time points after the last dose (e.g., 2, 8, and 24 hours) to assess the duration of target inhibition.
-
-
Western Blotting:
-
Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against p-YB-1 (S102), total YB-1, p-S6 (S235/236), total S6, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval and stain with antibodies against p-YB-1 (S102).
-
Score the staining intensity and percentage of positive cells to assess target inhibition.
-
Mandatory Visualization
Caption: The Ras-MAPK-RSK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for this compound dose optimization in PDX models.
References
- 1. Inhibition of p90 ribosomal S6 kinases disrupts melanoma cell growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 3. What are p90 RSK inhibitors and how do they work? [synapse.patsnap.com]
- 4. An oral first-in-class small molecule RSK inhibitor suppresses AR variants and tumor growth in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. championsoncology.com [championsoncology.com]
- 10. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. primescholars.com [primescholars.com]
- 14. Frontiers | Pharmacodynamic Biomarkers for Emerging LRRK2 Therapeutics [frontiersin.org]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. perylene-azide.com [perylene-azide.com]
Rsk-IN-1 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Rsk-IN-1. The content focuses on providing practical guidance, detailed experimental protocols, and clear data presentation to navigate challenges and ensure robust, interpretable results.
Frequently Asked Questions (FAQs)
Q1: I'm not observing the expected decrease in the phosphorylation of my downstream target after this compound treatment. What could be wrong?
A1: This is a common issue that can arise from several factors, ranging from inhibitor integrity to specific experimental conditions. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Steps:
-
Verify Inhibitor Activity and Handling:
-
Solubility: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in your culture medium. Precipitated inhibitor will not be effective.
-
Storage: Confirm the inhibitor has been stored correctly, as improper storage can lead to degradation.
-
Concentration: Perform a dose-response experiment to ensure you are using an effective concentration for your specific cell line and experimental duration. The optimal concentration can vary between cell types.
-
-
Optimize Your Western Blot Protocol for Phosphoproteins:
-
Sample Preparation: It is critical to preserve the phosphorylation state of your proteins. Always keep samples on ice and use lysis buffers freshly supplemented with a cocktail of protease and phosphatase inhibitors[1].
-
Blocking Agent: Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein, which can be detected by phospho-specific antibodies and lead to high background[1]. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead[1][2].
-
Buffers: Use Tris-based buffers (like TBST) instead of phosphate-based buffers (PBS)[3]. Phosphate ions can compete with the antibody for binding to the phospho-epitope, leading to weaker signals[3].
-
Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of the target protein. Validate the antibody using appropriate positive and negative controls[3].
-
Loading Control: Probe for the total protein level of your target on the same blot to confirm that changes in the phospho-signal are not due to variations in the total amount of protein loaded[3].
-
-
Consider the Biological Context:
-
RSK Pathway Activation: The RSK pathway is downstream of the Ras/ERK pathway and is activated by stimuli like growth factors[4][5]. Ensure your experimental conditions include stimulation of this pathway (e.g., serum stimulation) to have a basal level of RSK activity to inhibit.
-
RSK Isoforms: There are four RSK isoforms (RSK1-4)[6]. This compound may have different potencies against different isoforms. Be aware of which isoforms are expressed in your cell line and their relevance to the downstream target you are studying[7].
-
Q2: I'm observing high levels of cell death at concentrations where I expect specific RSK inhibition. Is this an on-target or off-target effect?
A2: Distinguishing between on-target toxicity (cell death due to inhibiting the intended target) and off-target toxicity is a critical step in inhibitor validation. RSK signaling is known to regulate cell survival, so some level of cytotoxicity may be expected[4][6]. However, excessive cell death, especially at high concentrations, may suggest off-target effects.
Troubleshooting Steps:
-
Determine the Therapeutic Window:
-
Perform a dose-response curve for both target inhibition (e.g., via Western blot for a downstream target like p-YB-1) and cell viability (e.g., via MTT or other viability assays)[8].
-
A desirable inhibitor will show significant target inhibition at concentrations that have a minimal effect on cell viability. The range between the IC50 for target inhibition and the IC50 for cytotoxicity is your therapeutic window.
-
-
Investigate Potential Off-Target Effects:
-
Use a Structurally Different Inhibitor: Confirm your results with another RSK inhibitor that has a different chemical scaffold (see table below). If different inhibitors produce the same biological effect, it is more likely to be an on-target effect[9].
-
Rescue Experiments: If possible, transfect cells with a drug-resistant mutant of RSK. This should rescue the on-target effects but not the off-target toxicity[9].
-
Kinome Profiling: For in-depth analysis, consider a kinome profiling service to screen this compound against a large panel of kinases. This will provide a comprehensive view of its selectivity and identify potential off-target kinases[9][10]. Unexpected off-target inhibition of phosphodiesterases has been reported for some RSK inhibitors[11].
-
-
Control for Experimental Artifacts:
-
Solvent Toxicity: Always include a vehicle control (e.g., DMSO alone) at the same final concentration used for the inhibitor to ensure the solvent is not causing the cytotoxicity[9].
-
| Inhibitor | Target Domain | Mechanism | Notes |
| BI-D1870 | N-Terminal Kinase Domain (NTKD) | ATP-competitive | Targets all RSK isoforms; often used as a standard[12]. |
| SL0101 | N-Terminal Kinase Domain (NTKD) | Allosteric | Specificity has been questioned; may have poor pharmacokinetics[13]. |
| LJI308 | Not Specified | Potent Inhibitor | Shown to effectively target cancer stem cells and overcome drug resistance[14]. |
| PMD-026 | Not Specified | Oral Inhibitor | Inhibits RSK/YB-1 signaling; has been investigated in clinical trials[13]. |
Q3: My results are inconsistent, or I'm seeing paradoxical activation of another signaling pathway. What does this mean?
A3: Inconsistent results or the activation of compensatory signaling pathways are known challenges in experiments involving kinase inhibitors[9]. Cells are complex systems, and perturbing one node in a signaling network can lead to adaptive responses.
Troubleshooting Steps:
-
Check Inhibitor Stability: Verify the stability of this compound in your specific experimental conditions (e.g., in cell culture media at 37°C over the time course of your experiment)[9]. Degradation of the compound can lead to inconsistent effects.
-
Investigate Compensatory Signaling:
-
Inhibiting the RSK pathway might lead to the cell upregulating other pro-survival pathways as a feedback mechanism.
-
Use techniques like Western blotting or phospho-proteomics to probe for the activation of known compensatory pathways (e.g., PI3K/Akt or other MAPK family members)[9][15].
-
Understanding this crosstalk is crucial for interpreting your results and may reveal opportunities for combination therapies.
-
-
Consider Cell Line-Specific Effects:
-
The genetic background and wiring of signaling networks can differ significantly between cell lines. An effect observed in one cell line may not be present in another[9].
-
Test this compound in multiple, well-characterized cell lines to distinguish between general mechanisms and cell-context-specific effects[9].
-
Visual Guides and Workflows
Signaling Pathway
Caption: Simplified RSK signaling pathway downstream of RAS/ERK.
Experimental Workflow
Caption: General workflow for testing the effects of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected this compound results.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins
This protocol is optimized to preserve and detect phosphorylated protein targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer (e.g., Tris-Glycine)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% (w/v) BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells once with ice-cold PBS. Add ice-cold lysis buffer freshly supplemented with protease and phosphatase inhibitors[1]. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify Lysate: Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes[1][16].
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer is often recommended for phosphoproteins[1]. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Destain the membrane and block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation[1]. Do not use milk [1].
-
Primary Antibody Incubation: Dilute the phospho-specific primary antibody in 5% BSA/TBST. Incubate the membrane overnight at 4°C with gentle agitation[1].
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST at room temperature[16].
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 9).
-
Detection: Prepare ECL substrate according to the manufacturer's instructions. Incubate with the membrane and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect total protein as a loading control, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) form of the target protein. PVDF membranes are more robust for this process than nitrocellulose[3].
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[17].
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18]
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution[19])
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium[19]. Incubate for 24 hours to allow cells to attach.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT Reagent: At the end of the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL)[17][20].
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C[17][19]. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals[17].
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[18].
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader[17]. A reference wavelength of >650 nm can be used to subtract background absorbance[17].
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Plot cell viability (%) versus inhibitor concentration to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are RSK modulators and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Divergent off-target effects of RSK N-terminal and C-terminal kinase inhibitors in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An oral first‐in‐class small molecule RSK inhibitor suppresses AR variants and tumor growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. benchchem.com [benchchem.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Rsk-IN-1 Toxicity in Long-Term Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize Rsk-IN-1 toxicity in your long-term cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical inhibitor of the Ribosomal S6 Kinase (RSK) family of proteins.[1] It functions by inhibiting the phosphorylation of Y-box binding protein 1 (YB-1), a downstream target of RSK, and is often used for its anti-tumor properties in research settings. RSK proteins are downstream effectors of the Ras-ERK signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and motility.[2][3] By inhibiting RSK, this compound can induce cell cycle arrest and apoptosis in cancer cells.[4]
Q2: What are the common causes of this compound toxicity in cell culture?
The toxicity of this compound in cell culture can stem from several factors:
-
On-target toxicity: Prolonged inhibition of the RSK pathway, which is essential for normal cellular functions, can lead to cytotoxicity, especially in long-term experiments.
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases or cellular proteins unintentionally, leading to unforeseen toxicities. While specific off-target effects of this compound are not extensively documented in the provided search results, it is a common issue with kinase inhibitors. For example, other RSK inhibitors like BI-D1870 and SL0101 are known to have off-target effects on the mTORC1 signaling pathway.[5][6]
-
Compound stability and solubility: Poor solubility or degradation of this compound in cell culture media over time can lead to inconsistent results and potential toxicity from degradation byproducts. The stability of any compound in culture media can be affected by factors like pH, temperature, and light exposure.[7]
-
Cell type-specific sensitivity: Different cell lines can exhibit varying sensitivities to this compound due to differences in their genetic makeup and signaling pathway dependencies.
Q3: What are the visible signs of this compound toxicity in my cell cultures?
Common signs of cytotoxicity include:
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe membrane blebbing, a characteristic of apoptosis.
-
Reduced cell proliferation: A noticeable decrease in the rate of cell division compared to vehicle-treated control cells.
-
Increased cell death: A significant increase in floating or non-adherent cells. This can be quantified using cell viability assays.
Q4: At what concentration should I start observing toxicity with this compound?
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| High levels of cell death even at low concentrations of this compound. | 1. High sensitivity of the cell line. 2. Solvent toxicity. 3. Compound degradation. | 1. Perform a thorough dose-response curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the precise cytotoxic IC50 value for your cell line.[10]2. Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control.[3]3. Prepare fresh inhibitor solutions: Prepare this compound solutions fresh for each experiment or aliquot and store at -80°C to minimize degradation. Assess the stability of this compound in your culture medium over time.[7] |
| Inconsistent results between experiments. | 1. Variability in cell health or passage number. 2. Inconsistent inhibitor concentration. 3. Compound precipitation. | 1. Standardize cell culture practices: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.2. Calibrate pipettes and ensure accurate dilutions: Small variations in inhibitor concentration can lead to significant differences in biological response.3. Visually inspect for precipitates: Before adding to cells, ensure this compound is fully dissolved in the medium. If precipitation occurs, consider using a different solvent or a lower concentration. |
| Loss of inhibitor effectiveness over time in long-term cultures. | 1. Inhibitor degradation. 2. Cellular adaptation or development of resistance. | 1. Replenish the medium with fresh inhibitor: For long-term experiments, change the medium and add fresh this compound every 2-3 days to maintain a consistent concentration.2. Monitor for changes in signaling pathways: If resistance is suspected, analyze downstream targets of RSK to confirm continued inhibition. Consider using intermittent dosing schedules. |
| Observed phenotype may be due to off-target effects. | Lack of inhibitor specificity. | 1. Use multiple, structurally different RSK inhibitors: Compare the effects of this compound with other RSK inhibitors like BI-D1870 or SL0101 to see if they produce a similar phenotype.[5][6][9][11]2. Use a complementary genetic approach: Use siRNA or shRNA to knockdown RSK expression and see if it phenocopies the effects of this compound.[4]3. Perform a rescue experiment: If possible, overexpress a resistant mutant of RSK to see if it reverses the effects of the inhibitor. |
III. Experimental Protocols
Here are detailed protocols for key assays to assess this compound toxicity.
Protocol 1: Determining Cytotoxic IC50 using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours, or longer for long-term studies).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your cells by treating them with various concentrations of this compound for the desired duration. Include an untreated control.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measuring Necrosis using LDH Release Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells treated with this compound
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 3 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings, following the kit manufacturer's instructions.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway of RSK Activation and Inhibition
Caption: The Ras/ERK/RSK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Toxicity
Caption: A typical workflow for evaluating the cytotoxicity of this compound in cell culture.
Logical Flow for Troubleshooting this compound Experiments
Caption: A logical flowchart for troubleshooting unexpected toxicity in this compound experiments.
References
- 1. RSK1 promotes mammalian axon regeneration by inducing the synthesis of regeneration-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSK3 switches cell fate: from stress-induced senescence to malignant progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rsk2 inhibition induces an aneuploid post-mitotic arrest of cell cycle progression in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Divergent off-target effects of RSK N-terminal and C-terminal kinase inhibitors in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve Rsk-IN-1 stability in solution
Welcome to the technical support center for Rsk-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the stability and handling of this compound in solution.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or cell culture media. | This compound is a hydrophobic molecule with low aqueous solubility. Direct dilution of a concentrated DMSO stock into an aqueous solution can cause it to "crash out." | 1. Pre-warm the media/buffer: Ensure your aqueous solution is at the experimental temperature (e.g., 37°C for cell culture) before adding the inhibitor. 2. Step-wise dilution: Perform an intermediate dilution of the DMSO stock in your final buffer or media. For example, make a 10X or 100X intermediate stock in the media, mix well, and then add this to your final experimental volume. 3. Increase final DMSO concentration (with caution): While it is best to keep the final DMSO concentration low (ideally <0.5%) to avoid solvent toxicity, a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Loss of inhibitor activity over time in solution. | The stability of this compound in aqueous solutions, especially at physiological temperatures (37°C), may be limited. The compound could be degrading or adsorbing to plasticware. | 1. Prepare fresh working solutions: For optimal and consistent results, prepare fresh dilutions of this compound in your experimental buffer or media for each experiment. Avoid storing diluted aqueous solutions. 2. Minimize exposure to light and air: Protect solutions from prolonged exposure to light and air to minimize potential degradation. 3. Use low-binding plasticware: If you suspect adsorption to be an issue, use low-protein-binding tubes and plates. |
| Inconsistent experimental results. | This can be due to variability in the preparation of the inhibitor solution, repeated freeze-thaw cycles of the stock solution, or degradation of the compound. | 1. Aliquot stock solutions: Upon receiving this compound, dissolve it in anhydrous DMSO to a high concentration (e.g., 10 mM) and create small, single-use aliquots. Store these at -80°C to avoid repeated freeze-thaw cycles. 2. Consistent preparation method: Ensure you are using a standardized and consistent protocol for preparing your working solutions in every experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, use anhydrous DMSO to prevent degradation from moisture.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the activity of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Q3: Can I store this compound working solutions in cell culture media?
A3: It is not recommended to store this compound in aqueous solutions like cell culture media for extended periods. The stability of the compound in such conditions has not been fully characterized and may be limited. For best results, prepare working solutions fresh for each experiment.
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness or visible precipitate indicates that the compound has come out of solution. Do not use this solution in your experiments as the effective concentration will be unknown and it could cause cellular stress. Refer to the troubleshooting guide for strategies to improve solubility. In some cases, gentle warming and sonication may help to redissolve the compound in the stock solution, but this should be done with caution as it may accelerate degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 327.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound. For example, to 1 mg of this compound, add 305.4 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol provides a general method for diluting the this compound stock solution into cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution by adding 1 µL of the 10 mM stock to 9 µL of media. Mix thoroughly by gentle pipetting.
-
Add the intermediate dilution to the final volume of cell culture medium to achieve the desired final concentration. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of media for a final concentration of 10 µM. This ensures the final DMSO concentration remains low (in this example, 0.1%).
-
Mix the final working solution gently but thoroughly.
-
Add the working solution to your cell culture plates immediately.
Visualizations
Caption: The Ras/ERK/Rsk signaling pathway.
Caption: Troubleshooting workflow for this compound stability.
Navigating Rsk-IN-1 Treatment: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing Rsk-IN-1, optimizing experimental conditions is paramount to achieving reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this compound treatment, with a focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical inhibitor of the Ribosomal S6 Kinases (RSK) family of serine/threonine kinases.[1] The RSK family, which includes RSK1, RSK2, RSK3, and RSK4, are key downstream effectors of the Ras-MAPK signaling pathway. This pathway is crucial in regulating cell proliferation, survival, and motility. This compound exerts its effect by inhibiting the phosphorylation of downstream targets of RSK, such as the Y-box binding protein-1 (YB-1), leading to anti-tumor effects.
Q2: What is a recommended starting concentration and incubation time for this compound treatment?
The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific experimental endpoint. For initial experiments, a dose-response study is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
For assessing the inhibition of downstream signaling events, such as the phosphorylation of YB-1, shorter incubation times are generally sufficient. Published studies have shown effective inhibition of YB-1 phosphorylation with pre-treatment times as short as 30 minutes to 2 hours.[2] For long-term cellular assays, such as cell viability or proliferation assays, incubation times of 24 to 72 hours are commonly employed.
Q3: How do I determine the optimal incubation time for my specific experiment?
The ideal incubation time depends on the biological question you are asking. A time-course experiment is the most effective way to determine the optimal duration for your specific assay.
-
For Signaling Studies (e.g., Western Blot for p-YB-1): Treat cells with a fixed concentration of this compound and harvest cell lysates at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr). Analyze the phosphorylation status of your target protein to identify the time point of maximal inhibition.
-
For Cell Viability/Proliferation Assays (e.g., MTT, WST-1): Treat cells with a range of this compound concentrations and measure cell viability at different time points (e.g., 24 hr, 48 hr, 72 hr). This will help you determine the time required to observe a significant effect on cell growth.
-
For Apoptosis Assays (e.g., Annexin V staining): Assess markers of apoptosis at intermediate time points (e.g., 12 hr, 24 hr, 48 hr) to capture the induction of programmed cell death.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of downstream target phosphorylation. | 1. Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to effectively engage its target. 2. Insufficient Inhibitor Concentration: The concentration of this compound may be too low for the specific cell line. 3. Poor Antibody Quality: The antibody used for detection may not be specific or sensitive enough. | 1. Perform a time-course experiment to determine the optimal incubation time for maximal inhibition. 2. Conduct a dose-response experiment to determine the IC50 value for your cell line. 3. Validate your primary antibody using appropriate positive and negative controls. |
| High variability in cell viability assay results. | 1. Inconsistent Seeding Density: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, affecting cell growth. 3. Inhibitor Instability: this compound may degrade in culture medium over long incubation periods. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. 3. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. |
| Unexpected or off-target effects observed. | 1. Inhibitor Promiscuity: At high concentrations, this compound may inhibit other kinases. 2. Activation of Compensatory Pathways: Inhibition of the RSK pathway may lead to the upregulation of alternative survival pathways. | 1. Use the lowest effective concentration of this compound as determined by your dose-response studies. Consider using a second, structurally different RSK inhibitor to confirm that the observed phenotype is on-target. 2. Investigate the activation of known compensatory signaling pathways (e.g., PI3K/Akt) by Western blot. |
Data Presentation
Table 1: Representative Incubation Times for Different Experimental Assays
| Assay Type | Typical Incubation Time | Key Considerations |
| Inhibition of Downstream Signaling (e.g., p-YB-1) | 30 minutes - 4 hours | Time-course is critical to capture peak inhibition. |
| Cell Viability/Proliferation (e.g., MTT, WST-1) | 24 - 72 hours | Cell doubling time and inhibitor stability are important factors. |
| Apoptosis (e.g., Annexin V) | 12 - 48 hours | Time-course helps to distinguish early vs. late apoptosis. |
| Cell Cycle Analysis | 24 - 48 hours | Allows for sufficient time to observe changes in cell cycle distribution. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Inhibition of YB-1 Phosphorylation by Western Blot
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a predetermined concentration of this compound (e.g., the IC50 value).
-
Time-Course Harvest: Harvest cell lysates at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-YB-1 (p-YB-1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Strip the membrane and re-probe for total YB-1 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities and normalize the p-YB-1 signal to total YB-1 and the loading control.
-
Plot the normalized p-YB-1 levels against time to determine the optimal incubation period for maximal inhibition.
-
Protocol 2: Cell Viability WST-1 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[3]
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value at each time point.
-
Visualizing the Workflow and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ERK/RSK-mediated phosphorylation of Y-box binding protein-1 aggravates diabetic cardiomyopathy by suppressing its interaction with deubiquitinase OTUB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
best practices for handling and storing Rsk-IN-1
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing Rsk-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical inhibitor of the Ribosomal S6 Kinase (RSK) family of proteins.[1] RSK proteins are key downstream effectors of the Ras/ERK signaling pathway, which is involved in regulating cell growth, proliferation, survival, and metabolism.[2][3] this compound exerts its effects by inhibiting the phosphorylation of YB-1 (Y-box binding protein-1), a known substrate of RSK, thereby impacting downstream cellular processes.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid (powder) form, long-term storage at -20°C is recommended. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. While some suppliers suggest that the compound is stable at room temperature for short periods, it is best practice to minimize time spent outside of recommended storage temperatures. Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.[1]
Q3: In which solvents is this compound soluble?
Q4: How stable are this compound solutions to freeze-thaw cycles?
A4: There is no specific data available on the stability of this compound after multiple freeze-thaw cycles. As a general best practice for small molecule inhibitors, it is highly recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. This precaution helps to prevent potential degradation of the compound and ensure the consistency of experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.2. Incorrect Concentration: The concentration of this compound used is too low to effectively inhibit RSK in your specific cell line or assay.3. Cell Line Resistance: The cell line being used may have intrinsic resistance mechanisms to RSK inhibition. | 1. Use a fresh aliquot of the this compound stock solution. Prepare new stock solutions from powder if degradation is suspected.2. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your experimental system.3. Verify the expression and activity of the RSK-YB-1 pathway in your cell line. Consider using a different cell line with a known sensitivity to RSK pathway inhibition. |
| Precipitation of this compound in cell culture medium. | 1. Low Aqueous Solubility: this compound, like many kinase inhibitors, has poor solubility in aqueous solutions.2. High Final Concentration: The final concentration of this compound in the medium exceeds its solubility limit. | 1. Ensure the final DMSO concentration in the culture medium is as low as possible (ideally <0.1%).2. Prepare intermediate dilutions of the stock solution in serum-free medium before adding to the final culture volume. Gentle warming and vortexing can aid dissolution. |
| High levels of cell death in control (vehicle-treated) group. | 1. DMSO Toxicity: The concentration of DMSO used as a vehicle is too high for the cell line being used. | 1. Determine the maximum tolerable DMSO concentration for your cell line (typically between 0.1% and 0.5%). Ensure the final DMSO concentration in all experimental wells, including controls, does not exceed this limit. |
| Difficulty detecting a decrease in YB-1 phosphorylation via Western blot. | 1. Suboptimal Antibody: The primary antibody for phosphorylated YB-1 (p-YB-1) may not be sensitive or specific enough.2. Insufficient Treatment Time or Concentration: The duration of this compound treatment or the concentration used may not be sufficient to produce a detectable decrease in p-YB-1.3. Rapid Phosphatase Activity: Phosphatases in the cell lysate may be dephosphorylating p-YB-1 during sample preparation. | 1. Test and validate different p-YB-1 antibodies. Ensure you are using the correct antibody for the specific phosphorylation site of interest.2. Perform a time-course and dose-response experiment to identify the optimal conditions for observing p-YB-1 inhibition.3. Always include phosphatase inhibitors in your cell lysis buffer. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C and protect from light.
-
Cell Viability (MTT) Assay
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl or DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[5]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Western Blot for Phospho-YB-1
-
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-YB-1 (Ser102) and anti-total YB-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-YB-1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total YB-1 or a housekeeping protein like GAPDH or β-actin.
-
Signaling Pathways and Workflows
Caption: this compound inhibits the RSK kinase, preventing the phosphorylation of its substrate YB-1.
Caption: Workflow for detecting phospho-YB-1 levels by Western blot after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are RSK modulators and how do they work? [synapse.patsnap.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of RSK Activity with Rsk-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Rsk-IN-1, a potent inhibitor of the Ribosomal S6 Kinase (RSK) family. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key biochemical data to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an RSK inhibitor that has been shown to exert its effects by inhibiting the phosphorylation of Y-box binding protein 1 (YB-1), a known downstream substrate of RSK.[1] By preventing the phosphorylation of YB-1, this compound can modulate cellular processes regulated by this pathway, and it has demonstrated anti-tumor effects.[1]
Q2: What is the recommended working concentration for this compound?
A2: The optimal working concentration of this compound is cell-line dependent and should be determined empirically for your specific experimental system. A good starting point is to perform a dose-response curve and assess the inhibition of YB-1 phosphorylation via Western blot. Generally, concentrations in the nanomolar to low micromolar range are effective for many RSK inhibitors.
Q3: How can I confirm that this compound is effectively inhibiting RSK activity in my cells?
A3: The most direct method is to perform a Western blot analysis to assess the phosphorylation status of a known downstream target of RSK, such as YB-1 at serine 102. A significant decrease in the level of phosphorylated YB-1 (pYB-1 S102) upon treatment with this compound indicates successful inhibition of RSK activity.
Q4: I am not seeing complete inhibition of YB-1 phosphorylation. What could be the issue?
A4: Incomplete inhibition can be due to several factors. Please refer to the "Troubleshooting Incomplete Inhibition" section for a detailed guide on how to address this issue. Common causes include insufficient inhibitor concentration, short incubation time, or high cell density.
Q5: Are there any known off-target effects of this compound?
A5: While specific off-target profiling for this compound is not widely published, it is important to be aware that many kinase inhibitors can have off-target effects. For example, the well-characterized RSK inhibitor BI-D1870 has been shown to have some off-target activities.[2] It is recommended to use the lowest effective concentration of this compound and, if necessary, to validate key findings using a structurally different RSK inhibitor or a genetic approach like siRNA-mediated knockdown of RSK isoforms.
Data Presentation: Potency of RSK Inhibitors
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Reference |
| BI-D1870 | 31 | 24 | 18 | 15 | [3][4] |
| LJH685 | 6 | 5 | 4 | - | [5] |
| LJI308 | 6 | 4 | 13 | - | [4][5] |
| RSK-IN-2 | 30.78 | 37.89 | 20.51 | 91.28 | [3] |
| Pluripotin | 500 | 2500 | 3300 | 10000 | [3][5] |
Visualizing the RSK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Troubleshooting Incomplete Inhibition
Encountering incomplete inhibition of RSK activity can be a common experimental hurdle. This guide provides a systematic approach to identify and resolve the issue.
Experimental Protocols
Protocol 1: Western Blot Analysis of YB-1 Phosphorylation
This protocol details the steps to assess the inhibition of RSK activity by measuring the phosphorylation of its downstream target, YB-1.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-YB-1 (Ser102)
-
Rabbit anti-YB-1
-
Mouse anti-GAPDH or other loading control
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies against phospho-YB-1 (Ser102), total YB-1, and a loading control, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-YB-1, total YB-1, and the loading control.
-
Normalize the phospho-YB-1 signal to the total YB-1 signal and then to the loading control to determine the relative change in YB-1 phosphorylation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Basis of Ribosomal S6 Kinase 1 (RSK1) Inhibition by S100B Protein: MODULATION OF THE EXTRACELLULAR SIGNAL-REGULATED KINASE (ERK) SIGNALING CASCADE IN A CALCIUM-DEPENDENT WAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSK1 promotes mammalian axon regeneration by inducing the synthesis of regeneration-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal S6 kinase 1 (RSK1) activation requires signals dependent on and independent of the MAP kinase ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RSK1 and RSK2 modulate the translatome of glioblastoma cells in an isoform-specific and mTORC1 independent manner - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate controls for Rsk-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rsk-IN-1, a potent inhibitor of the p90 Ribosomal S6 Kinase (RSK) family. Proper experimental design, including the use of appropriate controls, is critical for obtaining valid and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the RSK family of serine/threonine kinases. It exerts its effects by inhibiting the phosphorylation of downstream RSK targets, such as Y-box binding protein 1 (YB-1)[1][2]. By blocking RSK activity, this compound can be used to investigate the role of the RSK signaling pathway in various cellular processes, including cell proliferation, survival, and motility. The RSK family consists of four isoforms (RSK1-4), which are downstream effectors of the Ras-ERK signaling pathway[3].
Q2: What are the essential controls for an in vitro kinase assay with this compound?
To ensure the validity of your in vitro kinase assay results, the following controls are essential:
-
Vehicle Control: This is the most critical control and serves as the baseline for 100% kinase activity. It consists of the reaction mixture with the solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration as the experimental wells.
-
Negative Controls:
-
No-Enzyme Control: This reaction mixture contains all components except the RSK enzyme. It helps to determine the background signal.
-
No-Substrate Control: This reaction includes the RSK enzyme but lacks the substrate. This control is important to identify any signal resulting from enzyme autophosphorylation.
-
-
Positive Control (Inhibitor): A well-characterized RSK inhibitor with a known IC50 value should be included. This confirms that the assay system is responsive to inhibition. Other commercially available RSK inhibitors like BI-D1870 or SL0101 can be used for this purpose.
Q3: What types of controls are necessary for cell-based assays involving this compound?
For cell-based experiments, a multi-faceted control strategy is crucial to interpret the effects of this compound accurately:
-
Vehicle Control: Cells are treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This serves as the primary reference for assessing the inhibitor's effects.
-
Positive Control (Pathway Activator): To confirm that the RSK pathway is active and responsive in your cell system, use a known activator. Phorbol esters like Phorbol 12-myristate 13-acetate (PMA) or growth factors like Epidermal Growth Factor (EGF) are commonly used to stimulate the ERK/RSK pathway[4][5][6].
-
Negative Control (Inactive Analog): The ideal negative control is a structurally similar but biologically inactive analog of this compound. While a specific inactive analog for this compound is not readily documented in the provided search results, researchers can inquire with the compound supplier. In its absence, using a different, well-characterized kinase inhibitor that does not target RSK can help assess off-target effects.
-
Genetic Controls (siRNA/shRNA/CRISPR): The most definitive way to confirm the specificity of an inhibitor is to use genetic approaches. Knockdown or knockout of the specific RSK isoform(s) (RSK1, RSK2, etc.) should phenocopy the effects of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibition of RSK activity observed. | 1. This compound degradation. 2. Incorrect this compound concentration. 3. Inactive RSK enzyme. 4. Assay conditions are not optimal. | 1. Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions. 2. Perform a dose-response curve to determine the optimal concentration. 3. Verify the activity of the RSK enzyme using a known substrate and activator. 4. Optimize ATP and substrate concentrations in your kinase assay. |
| High background signal in Western blot. | 1. Non-specific antibody binding. 2. Insufficient blocking. 3. Contamination. | 1. Use a more specific primary antibody or optimize antibody concentration. 2. Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST). 3. Ensure all buffers and reagents are fresh and free of contaminants. |
| Inconsistent results between experiments. | 1. Variation in cell culture conditions. 2. Reagent variability. 3. Human error. | 1. Maintain consistent cell passage numbers, confluency, and serum starvation times. 2. Use the same batches of reagents whenever possible. 3. Follow a standardized and detailed protocol meticulously. |
| Observed effects may be off-target. | 1. This compound may inhibit other kinases. | 1. Use a structurally unrelated RSK inhibitor to see if it produces the same effect. 2. Perform target validation using genetic approaches like siRNA or CRISPR to knockdown RSK. 3. If available, test a structurally similar but inactive analog of this compound. |
Data Presentation
Table 1: Comparative Data of Common RSK Inhibitors
| Inhibitor | Target Domain | IC50 | Known Off-Targets | Reference(s) |
| This compound | Not specified | Not specified | Not specified | [1][2] |
| SL0101 | N-terminal Kinase Domain (NTKD) | ~89 nM (RSK2) | Aurora B, PIM3 (at higher concentrations) | [8][12][13][14] |
| BI-D1870 | N-terminal Kinase Domain (NTKD) | ~10-30 nM (pan-RSK) | PLK1, Aurora B, MELK, MST2 | [7][8][9][11][15] |
| FMK | C-terminal Kinase Domain (CTKD) | ~15 nM (RSK1/2) | LCK, CSK, p70S6K1 | [16][17][18][19][20] |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
Experimental Protocols
Protocol: Western Blot Analysis of RSK Activity Inhibition by this compound
This protocol describes how to assess the inhibitory effect of this compound on the RSK pathway by measuring the phosphorylation of a downstream target, such as YB-1 or ribosomal protein S6 (rpS6), in cultured cells.
1. Cell Culture and Treatment: a. Plate cells (e.g., MCF-7 or other responsive cell line) at a suitable density and allow them to adhere overnight. b. Serum-starve the cells for 12-24 hours to reduce basal RSK activity. c. Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours. d. Stimulate the cells with a known RSK pathway activator (e.g., 100 ng/mL EGF for 15-30 minutes or 100 nM PMA for 30 minutes) to induce RSK activity. Include an unstimulated control.
2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. d. Run the gel until adequate separation of proteins is achieved.[21][22][23]
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[23]
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[22] b. Incubate the membrane with a primary antibody against phospho-YB-1, phospho-rpS6 (Ser235/236), or another RSK substrate overnight at 4°C. c. Also, probe separate blots with antibodies against total YB-1, total rpS6, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. d. Wash the membrane three times with TBST. e. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.
7. Detection: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[23] b. Quantify band intensities to determine the relative change in protein phosphorylation.
Visualizations
Caption: Simplified RSK signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for studying this compound with appropriate controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Epidermal Growth Factor Stimulates RSK2 Activation through Activation of the MEK/ERK Pathway and Src-dependent Tyrosine Phosphorylation of RSK2 at Tyr-529 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal growth factor stimulates RSK2 activation through activation of the MEK/ERK pathway and src-dependent tyrosine phosphorylation of RSK2 at Tyr-529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RSK isoforms in cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Divergent off-target effects of RSK N-terminal and C-terminal kinase inhibitors in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. apexbt.com [apexbt.com]
- 18. A clickable inhibitor reveals context-dependent autoactivation of p90 RSK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 20. Fmk | RSK Inhibitors: R&D Systems [rndsystems.com]
- 21. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. bosterbio.com [bosterbio.com]
dealing with batch-to-batch variation of Rsk-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Rsk-IN-1, with a special focus on addressing the common challenge of batch-to-batch variation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1][2] It functions by preventing the phosphorylation of downstream targets of RSK. One of its well-characterized effects is the inhibition of YB-1 phosphorylation.[3] RSK enzymes are key downstream effectors of the Ras/MAPK signaling pathway, playing a crucial role in cell growth, proliferation, survival, and motility.[2][4][5][6]
Q2: What is the primary signaling pathway that this compound affects?
A2: this compound primarily impacts the RAS-ERK (MAPK) signaling pathway.[2][6] RSK is directly activated by ERK1/2, which are, in turn, activated by upstream kinases in the MAPK cascade.[2][4] Once activated, RSK phosphorylates a wide array of substrates in both the cytoplasm and the nucleus to regulate cellular processes.[5]
Q3: What are the known downstream targets of RSK that can be monitored to assess this compound activity?
A3: To confirm the biological activity of this compound, researchers can monitor the phosphorylation status of several well-established RSK substrates. These include:
-
Ribosomal protein S6 (S6): Phosphorylation of S6 is a classic indicator of RSK activity.[7]
-
YB-1: this compound is specifically noted to inhibit the phosphorylation of YB-1.[3]
-
Eukaryotic elongation factor 2 kinase (eEF2K): RSK can phosphorylate and inactivate eEF2K, and this can be monitored.[7]
-
The pro-apoptotic protein BAD: RSK can phosphorylate and inactivate BAD, promoting cell survival.[8]
Q4: In which research areas is this compound most commonly used?
A4: Given its role in the MAPK pathway, which is often dysregulated in cancer, this compound and other RSK inhibitors are primarily investigated for their potential in oncology.[1][9] They are used to study cancer cell proliferation, survival, and motility.[1][10] Additionally, because RSK is involved in inflammatory responses and neuronal functions, its inhibitors are also explored in immunology and neuroscience.[2][9]
Troubleshooting Guide: Dealing with Batch-to-Batch Variation
Batch-to-batch variability in small molecule inhibitors like this compound can lead to inconsistent experimental outcomes. This guide provides a systematic approach to identifying and mitigating these issues.
Q5: We have observed a significant difference in the potency of a new batch of this compound compared to our previous lot. What could be the cause?
A5: Discrepancies in potency, often observed as a shift in the IC50 value, are a common manifestation of batch-to-batch variation. The primary causes can be variations in the purity of the compound, the presence of inactive isomers, or degradation of the compound during storage.
Troubleshooting Steps:
-
Confirm Identity and Purity: If possible, obtain a Certificate of Analysis (CoA) for both the old and new batches. Compare the purity levels (typically determined by HPLC) and confirm the identity (e.g., by mass spectrometry).
-
Perform a Dose-Response Curve: Conduct a fresh dose-response experiment using both the old and new batches in parallel. This will confirm the magnitude of the potency shift.
-
Assess Downstream Target Inhibition: Use Western blotting to check the phosphorylation status of a direct RSK substrate (e.g., phospho-S6 or phospho-YB-1) at various concentrations of the old and new batches. This provides a direct measure of the inhibitor's biological activity within the cell.
Q6: Our new batch of this compound is showing poor solubility in our standard solvent. How should we address this?
A6: Solubility issues can arise from differences in the crystalline form (polymorphism) of the compound or minor impurities from the synthesis process.
Troubleshooting Steps:
-
Review the CoA: Check the recommended solvent and solubility information on the Certificate of Analysis.
-
Attempt Gentle Warming: Briefly warm the solution (e.g., to 37°C) to aid dissolution.
-
Try Alternative Solvents: If solubility in the primary solvent (e.g., DMSO) is still an issue, consider other recommended solvents. However, be mindful of solvent compatibility with your specific assay.
-
Sonication: Use a sonicator to help break up any precipitate and facilitate dissolution.
-
Fresh Preparation: Always prepare fresh stock solutions and dilute to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
Q7: We are seeing unexpected off-target effects or cellular toxicity with a new batch of this compound. What is the likely cause and what can we do?
A7: Unexpected toxicity or off-target effects can be caused by impurities from the chemical synthesis that may have their own biological activities.
Troubleshooting Steps:
-
Re-evaluate Purity: Scrutinize the purity data on the CoA. Even small, unidentified peaks in an HPLC trace could represent a potent impurity.
-
Titrate the Inhibitor: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of concentrations for both the old and new batches to compare their toxicity profiles.
-
Use a Structurally Unrelated RSK Inhibitor: To confirm that the primary phenotype is due to RSK inhibition and not an off-target effect of a particular batch, try to replicate key findings with a different, structurally unrelated RSK inhibitor (e.g., BI-D1870).[10]
Quantitative Data Summary
The following table presents hypothetical data from three different batches of this compound to illustrate potential batch-to-batch variation.
| Parameter | Batch A (Reference) | Batch B | Batch C |
| Purity (by HPLC) | 99.5% | 97.2% | 99.8% |
| In Vitro IC50 (RSK1 Kinase Assay) | 15 nM | 45 nM | 12 nM |
| Cellular EC50 (p-S6 Inhibition) | 100 nM | 350 nM | 95 nM |
| Observed Solubility in DMSO | 50 mM | 25 mM | 55 mM |
| Recommended Concentration Range | 0.1 - 1 µM | 0.3 - 3 µM | 0.1 - 1 µM |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound against a specific RSK isoform.
-
Prepare Reagents: Recombinant human RSK1 enzyme, biotinylated substrate peptide, ATP, and a suitable kinase assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the RSK1 enzyme, the this compound dilution, and the substrate peptide.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by adding EDTA.
-
Detection: Use a detection method to quantify substrate phosphorylation. This can be a luminescence-based assay like ADP-Glo, which measures ADP production, or a fluorescence-based method.[11]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-S6
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of different this compound batches for the desired time. Include a positive control (e.g., growth factor stimulation) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-S6 (Ser235/236) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total S6 and a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-S6 signal to total S6 and the loading control.
Visualizations
Caption: Simplified diagram of the MAPK/RSK signaling pathway and the inhibitory action of this compound.
References
- 1. scbt.com [scbt.com]
- 2. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RSK is a principal effector of the RAS-ERK pathway for eliciting a coordinate promotile/invasive gene program and phenotype in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RSK1 promotes mammalian axon regeneration by inducing the synthesis of regeneration-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. What are RSK modulators and how do they work? [synapse.patsnap.com]
- 10. RSK is a principal effector of the RAS-ERK pathway for eliciting a coordinate, pro-motile/invasive gene program and phenotype in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Head-to-Head Comparison of Rsk-IN-1 and BI-D1870 for Targeting RSK Isoforms
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing discovery. This guide provides an objective comparison of two prominent Ribosomal S6 Kinase (RSK) inhibitors, Rsk-IN-1 and BI-D1870, focusing on their isoform specificity, mechanism of action, and supporting experimental data.
Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the Ras-ERK signaling pathway, playing crucial roles in cell proliferation, survival, and motility. The four human RSK isoforms (RSK1, RSK2, RSK3, and RSK4) share a high degree of homology, making the development of isoform-specific inhibitors a significant challenge. This guide will delve into the characteristics of this compound and BI-D1870 to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action and Target Specificity
Both this compound and BI-D1870 are potent inhibitors of the RSK family of kinases. BI-D1870 is a well-characterized ATP-competitive inhibitor that targets the N-terminal kinase domain (NTKD) of all four RSK isoforms.[1] In contrast, this compound, also known as compound 7d, is a more recently developed inhibitor that has been shown to effectively inhibit the phosphorylation of the RSK substrate Y-box binding protein-1 (YB-1).
In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and BI-D1870 against the four RSK isoforms.
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) |
| This compound (compound 7d) | 7.9 | 3.4 | Not Reported | 2.5 |
| BI-D1870 | 10 - 31[1][2] | 20 - 24[1][2] | 18[2] | 15[2] |
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. The following table provides a summary of the known selectivity of both inhibitors against a panel of other kinases.
| Inhibitor | Off-Target Kinases Inhibited (and IC50/Ki) |
| This compound (compound 7d) | PLK1 (IC50 = 26 nM), Aurora B (IC50 = 170 nM), GSK3β (IC50 > 10,000 nM), CDK2/E (IC50 > 10,000 nM) |
| BI-D1870 | PLK1 (IC50 = 100 nM), Aurora B, DYRK1a, CDK2-A, Lck, CK1, GSK3β (IC50 values are 10- to 100-fold higher than for RSK isoforms)[3] |
Signaling Pathway and Experimental Workflow
To visually represent the context of these inhibitors, the following diagrams illustrate the RSK signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: The Ras-ERK-RSK signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for evaluating RSK inhibitors.
Detailed Experimental Protocols
In Vitro RSK Kinase Assay (General Protocol)
This protocol is a general guideline for determining the IC50 values of this compound and BI-D1870 against purified RSK isoforms.
Materials:
-
Purified, active RSK1, RSK2, RSK3, or RSK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (concentration near the Km for each RSK isoform)
-
RSK substrate (e.g., S6 peptide)
-
This compound and BI-D1870 at various concentrations
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Phosphocellulose paper and phosphocellulose wash buffer (if using radiolabeled ATP)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and BI-D1870 in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the specific RSK isoform, and the RSK substrate.
-
Add the diluted inhibitors to the respective wells. Include a control well with no inhibitor (vehicle control).
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction. If using [γ-³²P]ATP, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter. If using the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence.
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Western Blot Analysis of YB-1 Phosphorylation
This protocol describes how to assess the cellular activity of this compound and BI-D1870 by measuring the phosphorylation of the RSK substrate YB-1.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active Ras-ERK signaling)
-
Cell culture medium and supplements
-
This compound and BI-D1870
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-YB-1 (Ser102), anti-total YB-1, anti-phospho-RSK, anti-total RSK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or BI-D1870 for a specified time. Include a vehicle-treated control. In some experiments, cells may be stimulated with a growth factor (e.g., EGF) to activate the RSK pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-YB-1) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies against total YB-1 and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of YB-1 phosphorylation.
Conclusion
Both this compound and BI-D1870 are potent inhibitors of RSK kinases. BI-D1870 is a well-established pan-RSK inhibitor with extensive characterization. This compound (compound 7d) is a newer compound that shows high potency, particularly against RSK2 and RSK4, and effectively inhibits the downstream substrate YB-1. The choice between these two inhibitors will depend on the specific research question, the desired isoform selectivity, and the experimental system being used. For studies requiring a pan-RSK inhibitor with a wealth of published data, BI-D1870 is an excellent choice. For researchers interested in a potentially more potent inhibitor of RSK2 and RSK4, or specifically investigating the role of YB-1 phosphorylation, this compound presents a compelling alternative. As with any kinase inhibitor, it is crucial to consider the off-target effects and validate the on-target activity in the specific cellular context of interest.
References
A Head-to-Head Comparison of RSK Inhibitors: Rsk-IN-1 versus SL0101
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing discovery. This guide provides a comprehensive comparison of two notable Ribosomal S6 Kinase (RSK) inhibitors, Rsk-IN-1 and SL0101, focusing on their potency, isoform selectivity, and the experimental methodologies used for their evaluation.
Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the MAPK signaling pathway, playing crucial roles in cell proliferation, survival, and motility.[1] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets.
At a Glance: Potency Comparison
A direct comparison of the inhibitory potency of this compound and SL0101 reveals distinct profiles against the four RSK isoforms (RSK1, RSK2, RSK3, and RSK4). SL0101 is a well-characterized pan-RSK inhibitor with a reported IC50 of 89 nM for RSK2.[1] While specific IC50 values for this compound against all RSK isoforms are not as widely reported, data for a closely related analog, RSK-IN-2, demonstrates potent inhibition across the family, with a particularly high affinity for RSK3.
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) |
| SL0101 | - | 89[1] | - | - |
| RSK-IN-2 * | 30.78 | 37.89 | 20.51 | 91.28 |
Note: Data for RSK-IN-2 is presented as a proxy for this compound due to the limited availability of specific IC50 values for this compound in the reviewed literature. This compound is identified as compound 7d in the work by Cui et al., which focuses on its inhibition of YB-1 phosphorylation.
Mechanism of Action
Both this compound and SL0101 exert their inhibitory effects by targeting the ATP-binding site of the N-terminal kinase domain (NTKD) of RSK.
SL0101 , a kaempferol (B1673270) glycoside isolated from the tropical plant F. refracta, is an ATP-competitive inhibitor. Its binding to the NTKD prevents the phosphorylation of downstream substrates.
This compound is a biaryl pyridine (B92270) analogue that has been shown to inhibit the phosphorylation of Y-box binding protein 1 (YB-1), a known downstream substrate of RSK. This indicates that this compound also functions by blocking the catalytic activity of the RSK NTKD.
RSK Signaling Pathway and Inhibitor Targets
The diagram below illustrates the canonical RSK signaling pathway and the points of inhibition for this compound and SL0101.
Selectivity Profile
While potent, the selectivity of these inhibitors is a critical consideration for experimental design and potential therapeutic applications.
SL0101 is considered a pan-RSK inhibitor, effectively targeting all four isoforms. However, at higher concentrations, it has been reported to inhibit other kinases, including Aurora B, PIM1, and PIM3.[1]
The selectivity profile of This compound is not as extensively documented in publicly available literature. However, the data for RSK-IN-2 suggests a degree of isoform preference, with the highest potency observed against RSK3. Further studies are required to fully elucidate the kinome-wide selectivity of this compound.
Experimental Protocols
The following sections detail standardized methodologies for assessing the potency of RSK inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified RSK isoform.
Objective: To determine the IC50 value of an inhibitor against a specific RSK isoform.
Materials:
-
Purified, active recombinant RSK enzyme (e.g., RSK1, RSK2, RSK3, or RSK4)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (at a concentration close to the Km for the specific RSK isoform)
-
RSK substrate peptide (e.g., KKRNRTLTV)
-
Test inhibitors (this compound, SL0101) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add the diluted inhibitors to the wells of a 384-well plate.
-
Add the purified RSK enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for RSK Inhibition
This assay assesses the ability of an inhibitor to block RSK activity within a cellular context by measuring the phosphorylation of a downstream target.
Objective: To determine the cellular potency of an inhibitor by measuring the inhibition of YB-1 phosphorylation.
Materials:
-
Cancer cell line known to have active RSK signaling (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, SL0101) at various concentrations
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate, PMA) to activate the MAPK/RSK pathway
-
Lysis buffer
-
Primary antibodies: anti-phospho-YB-1 (Ser102), anti-total YB-1, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Stimulate the cells with a stimulant (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce RSK activation and YB-1 phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-YB-1, total YB-1, and a loading control.
-
Quantify the band intensities and normalize the phospho-YB-1 signal to total YB-1 and the loading control.
-
Plot the percentage of inhibition of YB-1 phosphorylation against the inhibitor concentration to determine the cellular IC50.
Conclusion
Both this compound and SL0101 are valuable tools for investigating the roles of RSK in cellular processes and disease. SL0101 is a well-established, commercially available pan-RSK inhibitor with a known potency against RSK2. This compound and its analogs, such as RSK-IN-2, represent a distinct chemical class of potent RSK inhibitors. The choice between these inhibitors will depend on the specific research question, the desired isoform selectivity, and the experimental system being used. For studies requiring broad inhibition of the RSK family, SL0101 is a suitable choice. For investigations where higher potency or a different chemical scaffold is desired, this compound and its analogs may be more appropriate, although a more thorough characterization of their selectivity is warranted. As with any kinase inhibitor, it is crucial to consider potential off-target effects and to validate findings using multiple experimental approaches.
References
Validating Rsk-IN-1's Efficacy in Inhibiting YB-1 Phosphorylation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rsk-IN-1 and other inhibitors targeting the phosphorylation of Y-box binding protein-1 (YB-1), a crucial event in cancer progression. This document outlines the signaling pathways involved, presents supporting experimental data, and details the protocols for validation.
Y-box binding protein-1 (YB-1) is a multifunctional protein implicated in numerous cellular processes, including cell proliferation, stress response, and malignant transformation.[1] Its activity is tightly regulated by post-translational modifications, most notably phosphorylation at the Serine 102 (S102) residue.[2][3] This phosphorylation event is critical for YB-1's nuclear translocation and subsequent activation of gene transcription that promotes tumor growth and drug resistance.[3][4] A key kinase responsible for this activation is the p90 ribosomal S6 kinase (RSK), a downstream effector of the MAPK/ERK signaling pathway.[3][5] Consequently, inhibiting RSK presents a compelling therapeutic strategy to counteract the oncogenic functions of YB-1.
The RSK/YB-1 Signaling Axis
The phosphorylation of YB-1 at S102 is predominantly mediated by the Ras/ERK/RSK signaling cascade. Extracellular signals like growth factors (e.g., EGF) activate the MAPK/ERK pathway, leading to the phosphorylation and activation of RSK.[5][6] Activated RSK then directly phosphorylates YB-1 at S102.[3] While RSK is considered a major kinase for YB-1, other kinases, such as Akt, can also phosphorylate this critical residue.[3][4][7] Inhibition of RSK, for instance by this compound, is designed to block this specific phosphorylation event, thereby inhibiting YB-1's nuclear activity.[8][9]
Comparative Analysis of RSK Inhibitors on YB-1
This compound is a known RSK inhibitor that effectively suppresses YB-1 phosphorylation.[8] However, a variety of other small molecules, both synthetic and naturally derived, also target RSK with varying specificities and have been used to probe the RSK-YB-1 axis.
| Inhibitor | Target(s) | Known Effect on YB-1 Phosphorylation | Reference(s) |
| This compound | RSK | Inhibits YB-1 phosphorylation. | [8] |
| LJI308 | Potent pan-RSK inhibitor (RSK1/2/3). | Inhibits YB-1 (S102) phosphorylation after irradiation or EGF treatment. | [1][10] |
| BI-D1870 | RSK (all isoforms) | Reduces YB-1 phosphorylation. | [11][12] |
| SL0101 | RSK1/RSK2 | Blocks YB-1 (S102) phosphorylation. | [3][13] |
| PMD-026 | RSK | Phosphorylation of YB-1 is used as a biomarker for on-target inhibition. | [14] |
| Fisetin | RSK1/RSK2/RSK3 | A dietary flavonoid that inhibits RSK kinase activity and YB-1 dephosphorylation. | [11] |
| Luteolin | RSK | A novel RSK inhibitor that blocks YB-1 activation. | [15] |
Quantitative Inhibitor Efficacy
Quantitative data, such as IC50 values, are crucial for comparing the potency of different inhibitors. While data for this compound is not specified in the provided context, values for other inhibitors highlight their potent activity against RSK isoforms.
| Inhibitor | Target | IC50 | Reference(s) |
| LJI308 | RSK1 | 6 nM | [1] |
| RSK2 | 4 nM | [1] | |
| RSK3 | 13 nM | [1] | |
| Fisetin | RSK1 | 3.79 µM | [11] |
| RSK2 | 2.78 µM | [11] | |
| RSK3 | 0.891 µM | [11] |
Experimental Protocols for Validation
Validating the effect of this compound on YB-1 phosphorylation requires robust experimental methodologies. Western blotting is the most direct method to assess changes in protein phosphorylation levels within cells.
Key Experimental Workflow: Western Blot Analysis
The following diagram and protocol outline the standard workflow for assessing the impact of an RSK inhibitor on YB-1 phosphorylation in a cell-based model.
Detailed Western Blot Protocol
-
Cell Culture and Treatment:
-
Culture appropriate cancer cell lines (e.g., breast cancer lines like HBL-100 or MCF7) to 70-80% confluency.[2]
-
Pre-treat cells with the desired concentration of this compound or an alternative inhibitor (e.g., LJI308 at 5 µM) for a specified time, typically 2 hours.[10]
-
Where applicable, stimulate the cells with a growth factor such as EGF (e.g., 100 ng/mL) for various time points (e.g., 5, 15, 30 minutes) to induce the signaling cascade.[2][16]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
For analysis of subcellular localization, perform cytoplasmic and nuclear fractionation.[2][10]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Phospho-YB-1 (Ser102)
-
Total YB-1
-
Phospho-RSK (e.g., Ser380)
-
Total RSK
-
A loading control (e.g., α-Tubulin for cytoplasmic fractions, Lamin A/C for nuclear fractions, or GAPDH/Actin for total lysates).[10]
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vitro Kinase Assay
To confirm the direct inhibition of RSK's ability to phosphorylate YB-1, an in vitro kinase assay can be performed.[3]
-
Reaction Setup: Combine recombinant active RSK1 or RSK2 enzyme with recombinant YB-1 protein in a kinase buffer.
-
Inhibitor Addition: Add this compound or a vehicle control (DMSO) to the reaction mixture.
-
Initiation: Start the reaction by adding ATP (often radiolabeled [γ-32P]ATP).
-
Incubation: Allow the reaction to proceed at 30°C for a set time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding SDS loading buffer. Analyze the products by SDS-PAGE and autoradiography (for radiolabeled ATP) or by Western blot using a phospho-YB-1 (S102) antibody to detect phosphorylation. A successful inhibitor will show a significant reduction in the phosphorylated YB-1 signal compared to the control.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scbt.com [scbt.com]
- 6. What are RSK inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stress-Induced Phosphorylation of Nuclear YB-1 Depends on Nuclear Trafficking of p90 Ribosomal S6 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fisetin targets YB-1/RSK axis independent of its effect on ERK signaling: insights from in vitro and in vivo melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ERK/RSK-mediated phosphorylation of Y-box binding protein-1 aggravates diabetic cardiomyopathy by suppressing its interaction with deubiquitinase OTUB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Head-to-Head Comparison: Rsk-IN-1 vs. FMK Inhibitors in RSK-Targeted Research
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two distinct classes of Ribosomal S-6 Kinase (RSK) inhibitors: Rsk-IN-1 and Fluoromethylketone (FMK) inhibitors. We will delve into their mechanisms of action, target specificity, and provide supporting experimental data and protocols to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | FMK (B1673510) Inhibitors |
| Primary Target | RSK (downstream effects on YB-1 phosphorylation) | RSK1/2 C-Terminal Kinase Domain (CTKD) |
| Mechanism of Action | ATP-competitive, reversible | Irreversible, covalent modification |
| Reported IC50 | RSK1: 2.3 nM, RSK2: 1.2 nM | ~15 nM (RSK1/2) |
| Key Cellular Effect | Inhibition of YB-1 phosphorylation | Inhibition of RSK autophosphorylation (Ser386) |
Introduction to RSK and Its Inhibition
The 90 kDa Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that act as key downstream effectors of the MAPK/ERK signaling pathway. This pathway is integral to the regulation of numerous cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of the RSK signaling cascade has been implicated in various diseases, most notably in cancer, making RSK a compelling target for therapeutic intervention.
This guide focuses on two valuable chemical probes used to investigate RSK function: this compound, a potent and selective inhibitor of RSK, and the class of FMK inhibitors, known for their irreversible mechanism of action.
This compound: A Potent and Selective RSK Inhibitor
This compound is a biaryl pyridine (B92270) derivative identified as a highly potent and selective inhibitor of RSK isoforms. Its primary characterized downstream effect is the inhibition of the phosphorylation of Y-box binding protein-1 (YB-1), a key substrate of RSK involved in cell proliferation and survival.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the RSK kinase domain. This binding is reversible and effectively blocks the catalytic activity of the enzyme.
Quantitative Data: Potency and Selectivity
A primary study on biaryl pyridine analogues reported the following IC50 values for a compound representative of the this compound series:
| Kinase | IC50 (nM) |
| RSK1 | 2.3 |
| RSK2 | 1.2 |
These low nanomolar IC50 values highlight the potent inhibitory activity of this compound against RSK1 and RSK2.
FMK Inhibitors: Irreversible Probes of RSK Function
Fluoromethylketone (FMK)-based inhibitors, such as fmk (1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone), represent a class of irreversible covalent inhibitors targeting the C-terminal kinase domain (CTKD) of RSK1 and RSK2.[1][2]
Mechanism of Action
FMK inhibitors possess a reactive fluoromethylketone warhead that forms a covalent bond with a cysteine residue within the ATP-binding pocket of the RSK CTKD.[1] This irreversible binding permanently inactivates the kinase. A key consequence of CTKD inhibition is the prevention of RSK autophosphorylation at serine 386 (Ser386), a critical step for the subsequent activation of the N-terminal kinase domain (NTKD) which is responsible for phosphorylating downstream substrates.[3]
Quantitative Data: Potency
FMK has been reported to be a potent inhibitor of RSK1 and RSK2 with an IC50 value of approximately 15 nM.[1][2]
Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical MAPK/ERK/RSK signaling pathway and highlights the distinct points of intervention for this compound and FMK inhibitors.
Experimental Data Summary
| Experiment | This compound | FMK Inhibitors |
| In Vitro Kinase Assay | IC50 (RSK1): 2.3 nMIC50 (RSK2): 1.2 nM | IC50 (RSK1/2): ~15 nM |
| Western Blot (Cell-based) | Decreased p-YB-1 (Ser102) | Decreased p-RSK (Ser386) |
| Cell Viability Assay | Reduces viability of cancer cells | Reduces viability of cancer cells |
Experimental Workflows and Protocols
To facilitate the direct comparison of this compound and FMK inhibitors in your own laboratory setting, we provide the following generalized experimental workflows and protocols.
Experimental Comparison Workflow
In Vitro Kinase Assay Protocol (General)
This protocol describes a general method for assessing the inhibitory activity of compounds against purified RSK1 or RSK2 kinase.
-
Reagents:
-
Recombinant active RSK1 or RSK2 enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
S6 peptide substrate (a common RSK substrate)
-
ATP (at a concentration near the Km for the specific RSK isoform)
-
[γ-³³P]ATP
-
This compound and FMK inhibitor stock solutions (in DMSO)
-
Phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and FMK inhibitors.
-
In a reaction tube, combine the kinase assay buffer, diluted inhibitor (or DMSO for control), and the RSK enzyme.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding. For irreversible inhibitors like FMK, this pre-incubation is critical.
-
Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mix and the S6 peptide substrate.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Western Blot Protocol for Phosphorylation Analysis
This protocol outlines the steps to analyze the phosphorylation status of RSK substrates (like YB-1) or RSK autophosphorylation sites in cell lysates.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with an active MAPK pathway) and allow them to adhere.
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound, FMK inhibitor, or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) or a phorbol (B1677699) ester (e.g., PMA) to activate the MAPK/RSK pathway.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Phospho-YB-1 (Ser102)
-
Total YB-1
-
Phospho-RSK (Ser386)
-
Total RSK
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cell Viability Assay Protocol (e.g., CellTiter-Glo®)
This protocol describes a common method for assessing the effect of inhibitors on cell viability.
-
Reagents:
-
Cell line of interest
-
Cell culture medium
-
This compound and FMK inhibitor stock solutions (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound, FMK inhibitor, or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Logical Comparison of Inhibitor Characteristics
Conclusion and Recommendations
Both this compound and FMK inhibitors are valuable tools for dissecting the roles of RSK in cellular signaling. The choice between them will largely depend on the specific experimental goals.
-
This compound is an excellent choice for studies requiring a highly potent and selective, reversible inhibitor. Its well-defined effect on the downstream substrate YB-1 makes it particularly useful for investigating the specific roles of RSK-mediated YB-1 signaling. Its reversibility is advantageous for studies where a "wash-out" of the inhibitory effect is desired.
-
FMK inhibitors are ideal for experiments where complete and sustained inhibition of RSK activity is necessary. Their irreversible, covalent mechanism of action ensures a long-lasting effect, which can be beneficial for long-term cell culture experiments or in vivo studies. The specific targeting of the CTKD and the resulting inhibition of autophosphorylation provide a distinct mechanistic tool to probe the initial steps of RSK activation.
References
A Comparative Guide to RSK Inhibitors for In Vivo Cancer Research: Rsk-IN-1 vs. LJH685
For Researchers, Scientists, and Drug Development Professionals
The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases represents a critical node in intracellular signaling, acting as downstream effectors of the Ras-mitogen-activated protein kinase (MAPK) pathway. Dysregulation of RSK signaling is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of two prominent RSK inhibitors, Rsk-IN-1 and LJH685, for their application in in vivo cancer studies, supported by available experimental data.
Executive Summary
While both this compound and LJH685 are potent inhibitors of RSK kinases, their utility in in vivo cancer studies presents a contrasting picture based on currently available data. An analogue of this compound has demonstrated in vivo efficacy in a preclinical model of triple-negative breast cancer (TNBC) metastasis. In contrast, LJH685, despite its high potency and selectivity in vitro, is noted to have potential pharmacokinetic challenges that may limit its in vivo applications. This guide will delve into the specifics of their mechanisms, present the available data, and provide detailed experimental protocols to aid researchers in their study design.
Mechanism of Action and Signaling Pathway
RSK activation is a multi-step process initiated by the phosphorylation of its C-terminal kinase domain (CTKD) by ERK1/2. This leads to the autophosphorylation of the N-terminal kinase domain (NTKD), which then phosphorylates a plethora of downstream substrates involved in cell proliferation, survival, and motility. Both this compound and LJH685 are ATP-competitive inhibitors that target the NTKD of RSK isoforms, thereby preventing the phosphorylation of downstream effectors.
Caption: Simplified RSK signaling pathway in cancer.
Comparative Performance Data
A direct head-to-head in vivo comparison of this compound and LJH685 has not been reported in the literature. Therefore, this guide presents the available data for each compound individually to facilitate an informed decision.
This compound Analogue (SL0101 analogue, compound 1b)
An in vivo study utilizing a specific analogue of SL0101, referred to here as the this compound analogue, demonstrated its efficacy in a triple-negative breast cancer (TNBC) metastasis model.
Table 1: In Vivo Efficacy of this compound Analogue in a TNBC Metastasis Model
| Parameter | Vehicle Control | This compound Analogue (40 mg/kg, i.p., q12h) | Trametinib (2 mg/kg, i.p., q24h) |
| Metastatic Burden (Photon flux) | High | Significantly Reduced | Significantly Reduced |
| Number of Metastatic Foci | High | Significantly Reduced | Significantly Reduced |
| Toxicity | Not reported | No overt toxicity reported | Not reported |
Data summarized from a study on a specific SL0101 analogue.
LJH685
LJH685 is a potent and selective inhibitor of RSK1, RSK2, and RSK3 in biochemical and cellular assays. However, in vivo efficacy and pharmacokinetic data are limited, with some reports suggesting poor pharmacokinetic properties that may hinder its use in animal studies.[1]
Table 2: In Vitro Activity of LJH685
| Assay | RSK1 IC₅₀ (nM) | RSK2 IC₅₀ (nM) | RSK3 IC₅₀ (nM) |
| Biochemical Assay | 6 | 5 | 4 |
IC₅₀ values represent the concentration required for 50% inhibition.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below is a representative protocol for a xenograft study based on the available literature for RSK inhibitors.
In Vivo Xenograft Mouse Model for TNBC Metastasis
Objective: To evaluate the in vivo efficacy of an RSK inhibitor in a breast cancer metastasis model.
Materials:
-
Cell Line: MDA-MB-231 human breast cancer cells, engineered to express luciferase for in vivo imaging.
-
Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
RSK Inhibitor: this compound analogue (or other test compound).
-
Vehicle Control: Appropriate vehicle for the test compound (e.g., a solution of DMSO, PEG300, Tween 80, and saline).
-
Positive Control: Trametinib (MEK inhibitor).
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Bioluminescence Imaging System: IVIS Spectrum or similar.
Procedure:
-
Cell Culture: Culture MDA-MB-231-luc cells under standard conditions.
-
Cell Preparation for Injection: On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10⁶ cells per 100 µL.
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 1 x 10⁶ MDA-MB-231-luc cells in 100 µL of PBS into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Administer the RSK inhibitor, vehicle control, and positive control according to the planned dosing schedule (e.g., intraperitoneal injection).
-
-
In Vivo Imaging:
-
Perform bioluminescence imaging at regular intervals (e.g., weekly) to monitor metastasis.
-
Inject mice with luciferin (B1168401) and image using an in vivo imaging system.
-
-
Efficacy Assessment:
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
Measure primary tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and harvest primary tumors and organs (e.g., lungs, liver, bone) for ex vivo imaging and further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Compare tumor growth inhibition and metastatic burden between the treatment and control groups.
-
Analyze data using appropriate statistical methods.
-
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion and Future Directions
The available evidence suggests that this compound, particularly its studied analogue, holds promise for in vivo cancer research, with demonstrated efficacy in a relevant preclinical model. The current lack of in vivo data for LJH685, despite its impressive in vitro profile, highlights a critical gap. Future studies should focus on conducting head-to-head in vivo comparisons of these and other emerging RSK inhibitors. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are essential to fully understand their therapeutic potential and to guide the design of future clinical trials targeting the RSK signaling pathway in cancer. Researchers are encouraged to carefully consider the available data and the specific goals of their in vivo studies when selecting an RSK inhibitor.
References
Cross-Validation of RSK Inhibition: A Comparative Guide to Rsk-IN-1 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding and targeting the p90 ribosomal S6 kinase (RSK) signaling pathway, researchers are often faced with a critical choice of methodology: pharmacological inhibition or genetic knockdown. Both approaches are instrumental in dissecting the multifaceted roles of RSK in cellular processes such as proliferation, survival, and motility. This guide provides an objective comparison between the use of the chemical inhibitor Rsk-IN-1 and genetic knockdown techniques (siRNA, shRNA, and CRISPR/Cas9), supported by experimental data to aid in the selection of the most appropriate strategy for your research needs.
Unveiling the Roles of RSK: A Tale of Two Methodologies
This compound is a potent and selective inhibitor of RSK, targeting the kinase domain to block its catalytic activity. In contrast, genetic knockdown methods, such as small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR/Cas9, aim to reduce or completely eliminate the expression of RSK proteins. While both techniques strive to elucidate the function of RSK, they do so through distinct mechanisms, each with its own set of advantages and considerations. Cross-validation using both a chemical inhibitor and a genetic approach provides a more robust and reliable confirmation of RSK's role in a specific biological context.
Quantitative Comparison of this compound and Genetic Knockdown
To illustrate the comparative effects of a chemical inhibitor and genetic knockdown, we present data from a study investigating the role of RSK in regulating the transcription factor Y-box binding protein-1 (YB-1). Phosphorylation of YB-1 at serine 102 by RSK is a critical step in its activation and subsequent regulation of target genes like the epidermal growth factor receptor (EGFR).
In a study by Stratford and colleagues, the effects of the RSK inhibitor SL0101 (functionally similar to this compound) were compared to siRNA-mediated knockdown of RSK1 and RSK2 on the phosphorylation of YB-1.[1][2]
| Treatment | Target | Effect on YB-1 Phosphorylation (S102) | Effect on EGFR Promoter Activity |
| SL0101 (RSK Inhibitor) | RSK1/RSK2 Activity | Reduced | Decreased by ~30% |
| siRNA | RSK1 Expression | Reduced | Not directly measured, but Notch4 transcript levels (a downstream target) were reduced |
| siRNA | RSK2 Expression | Reduced | Not directly measured, but Notch4 transcript levels (a downstream target) were reduced |
| siRNA | YB-1 Expression | N/A | Decreased by ~80% |
Data summarized from Stratford et al., Breast Cancer Research, 2008.[1][2]
Experimental Protocols
To ensure the reproducibility and accuracy of your findings, detailed experimental protocols are essential. Below are representative methodologies for the key experiments cited.
siRNA-Mediated Knockdown of RSK
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50-100 nM of RSK1 or RSK2 siRNA in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the siRNA and transfection reagent solutions and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells and incubate for 24-72 hours.
-
Validation: Assess the knockdown efficiency by Western blotting for RSK1 and RSK2 protein levels.
Western Blotting for Phospho-YB-1
-
Cell Lysis: After treatment with this compound or post-transfection, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated YB-1 (Ser102) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the phospho-YB-1 signal to total YB-1 or a loading control like β-actin.
Visualizing the Molecular Interactions
To better understand the signaling pathways and experimental workflows, the following diagrams have been generated.
Conclusion
Both this compound and genetic knockdown are powerful tools for investigating RSK function. The choice between them may depend on the specific experimental question, the desired duration of inhibition, and the potential for off-target effects. As demonstrated, the use of a chemical inhibitor like this compound can provide a rapid and titratable method to assess the acute effects of RSK inhibition. Genetic knockdown, on the other hand, offers a highly specific approach to probe the long-term consequences of reduced RSK expression. Ultimately, the cross-validation of findings using both methodologies provides the most compelling evidence for the specific roles of RSK in cellular signaling and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Rsk-IN-1 and Other RSK Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly specific kinase inhibitors is paramount. This guide provides a comprehensive comparison of the off-target effects of Rsk-IN-1 and other prominent Ribosomal S6 Kinase (RSK) inhibitors, supported by experimental data and detailed methodologies. Understanding the selectivity profile of these compounds is crucial for interpreting experimental results and advancing the development of targeted therapies.
Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that act as key downstream effectors of the Ras-ERK1/2 signaling pathway, playing a crucial role in cell proliferation, survival, and motility. Their involvement in various cancers has made them an attractive target for therapeutic intervention. However, the development of RSK-specific inhibitors is challenged by the high degree of homology within the kinase domain, leading to potential off-target effects. This guide focuses on comparing the selectivity of this compound, a biaryl pyridine (B92270) analog, with other widely used and novel RSK inhibitors, including BI-D1870, SL0101, FMK, and the clinical candidate PMD-026.
Quantitative Comparison of RSK Inhibitor Selectivity
The following tables summarize the known on-target potency and off-target effects of various RSK inhibitors. The data is compiled from in vitro kinase assays and broad kinome-wide screening panels.
Table 1: On-Target Potency (IC50 in nM)
| Inhibitor | RSK1 | RSK2 | RSK3 | RSK4 |
| This compound (compound 7d) | Potent inhibitor of YB-1 phosphorylation (downstream of RSK) | Potent inhibitor of YB-1 phosphorylation | Potent inhibitor of YB-1 phosphorylation | Potent inhibitor of YB-1 phosphorylation |
| BI-D1870 | 31 | 24 | 18 | 15[1] |
| SL0101 | Inhibits | Inhibits | No significant inhibition | No significant inhibition |
| FMK | 15 (irreversible) | 15 (irreversible) | No inhibition | Inhibits |
| PMD-026 | Pan-RSK inhibitor | High selectivity | Pan-RSK inhibitor | Pan-RSK inhibitor |
| LJH685 | 6 | 5 | 4 | - |
| LJI308 | 6 | 4 | 13 | -[2] |
Table 2: Notable Off-Target Kinase Interactions (Activities at 1µM or as specified)
| Inhibitor | Off-Target Kinases |
| This compound (compound 7d) | Data from a full kinome scan is not publicly available. Described as a potent RSK inhibitor based on inhibition of the downstream substrate YB-1. |
| BI-D1870 | Aurora B, MELK, MST2, PLK1, JAK2 (IC50 ~654 nM).[3] Also reported to have RSK-independent effects on mTORC1 signaling.[4] |
| SL0101 | Has been shown to have RSK-independent effects on mTORC1 signaling.[4] |
| FMK | LCK, CSK, p70S6K1.[5] |
| PMD-026 | Described as having high selectivity for RSK isoforms.[5] |
| LJH685 | Shows excellent selectivity for the RSK family of kinases. |
| LJI308 | Displays selectivity for RSK isoforms over other kinases.[6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess inhibitor specificity, the following diagrams illustrate the RSK signaling pathway and a general workflow for kinase inhibitor selectivity profiling.
Experimental Protocols
A critical aspect of evaluating kinase inhibitors is the methodology used to determine their selectivity. Below are detailed protocols for two key experimental approaches: the KINOMEscan™ assay for broad selectivity profiling and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.
KINOMEscan™ Assay Protocol
The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[7][8]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[7][8]
Methodology:
-
Immobilized Ligand Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand to create an affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (at various concentrations) are combined in a multi-well plate. A DMSO control (vehicle) is run in parallel.
-
Incubation: The reaction plate is incubated at room temperature with shaking to allow the binding equilibrium to be reached.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be calculated by performing the assay with a range of compound concentrations.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a biophysical method used to assess the direct binding of a compound to its target protein within a cellular environment.[9][10]
Principle: The binding of a ligand (e.g., a kinase inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[9][10]
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or vehicle (DMSO) for a defined period.
-
Heating: The cell suspension or cell lysate is aliquoted and heated to a range of temperatures using a thermal cycler.
-
Cell Lysis (for intact cells): The heated cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: The supernatant containing the soluble protein fraction is collected. The amount of the specific target protein is then quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: The amount of soluble target protein is plotted against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. Isothermal dose-response curves can also be generated by heating at a single, fixed temperature while varying the compound concentration.
Discussion of Off-Target Effects
The data presented in the tables highlight the varying selectivity profiles of different RSK inhibitors.
-
This compound , as a representative of the biaryl pyridine class of inhibitors, demonstrates potent inhibition of the RSK signaling pathway, as evidenced by the reduced phosphorylation of the downstream substrate YB-1. While a comprehensive kinome-wide screen is not publicly available, its structural class has been optimized for RSK potency.[7] Further broad-panel screening is necessary to fully delineate its off-target profile.
-
BI-D1870 is a potent pan-RSK inhibitor but exhibits significant off-target activity against several other kinases, including Aurora B, PLK1, and JAK2.[3] These off-target effects are crucial to consider when interpreting cellular phenotypes observed with this inhibitor. Furthermore, it has been shown to affect the mTORC1 signaling pathway in an RSK-independent manner, adding another layer of complexity to its cellular activity.[4]
-
SL0101 , a natural product-derived inhibitor, shows some isoform selectivity, primarily targeting RSK1 and RSK2. However, like BI-D1870, it has been reported to have off-target effects on the mTORC1 pathway, which are independent of its RSK inhibitory activity.[4]
-
FMK is an irreversible inhibitor that targets the C-terminal kinase domain of RSK1, RSK2, and RSK4. Its off-target profile includes other kinases such as LCK and CSK.[5] The irreversible nature of its binding can lead to prolonged and potentially confounding cellular effects.
-
PMD-026 , a more recently developed inhibitor that has entered clinical trials, is described as a pan-RSK inhibitor with high selectivity for RSK2.[5] This improved selectivity profile represents a significant advancement in the field and holds promise for more targeted therapeutic interventions.
-
LJH685 and LJI308 are newer potent and selective pan-RSK inhibitors.[2][6][11] They have been shown to have improved selectivity compared to older compounds like BI-D1870, making them valuable tool compounds for studying RSK biology.[11]
Conclusion
The selection of an appropriate RSK inhibitor for research or drug development requires careful consideration of its off-target profile. While older inhibitors like BI-D1870 and SL0101 have been instrumental in elucidating the roles of RSK, their known off-target activities necessitate cautious interpretation of experimental data. Newer inhibitors, such as PMD-026, LJH685, and LJI308, offer improved selectivity and are promising tools for more precise dissection of RSK signaling and for the development of targeted cancer therapies. For novel compounds like this compound, comprehensive selectivity profiling using methods such as KINOMEscan is essential to fully characterize their potential for on-target efficacy and off-target liabilities. The use of cellular target engagement assays like CETSA provides crucial validation of inhibitor activity in a more physiologically relevant context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting RSK Kinase with PMD-026: A Promising Strategy for Triple Negative Breast Cancer Therapy [synapse.patsnap.com]
- 6. LJI308 | RSK | Tocris Bioscience [tocris.com]
- 7. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. vghtc.gov.tw [vghtc.gov.tw]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chayon.co.kr [chayon.co.kr]
- 11. tandfonline.com [tandfonline.com]
A Comparative Evaluation of the Therapeutic Index of RSK Inhibitors: Rsk-IN-1 vs. BI-D1870
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent inhibitors of the p90 Ribosomal S6 Kinase (RSK) family, Rsk-IN-1 and BI-D1870, with a focus on evaluating their therapeutic index. The RSK signaling cascade, a critical downstream effector of the Ras-MAPK pathway, is implicated in various cellular processes, including cell growth, proliferation, and survival. Its aberrant activation is a hallmark of several cancers, making it a compelling target for therapeutic intervention. This document summarizes the available preclinical data to aid researchers in the selection and application of these inhibitors.
Data Presentation
A direct quantitative comparison of the therapeutic index for this compound and BI-D1870 is challenging due to the limited publicly available in vivo toxicity data for this compound. The therapeutic index is traditionally calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50). In the absence of direct TD50 or LD50 values, a surrogate therapeutic index can be inferred by comparing in vitro efficacy (IC50) with available in vivo safety and tolerability data.
The following tables summarize the available quantitative data for both compounds to facilitate a comparative assessment.
Table 1: In Vitro Potency Against RSK Isoforms
| Compound | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Data Source(s) |
| BI-D1870 | 31[1] | 24[1] | 18[1] | 15[1] | [1][2][3][4] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Cell Growth Inhibition
| Compound | Cell Line | Cancer Type | IC50 (µM) | Data Source(s) |
| BI-D1870 | EW-3 | Ewing's sarcoma | 0.0358 | [1] |
| H9 | T-cell lymphoma | 0.06019 | [1] | |
| KARPAS-45 | Anaplastic large-cell lymphoma | 0.16525 | [1] | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 3: In Vivo Data
| Compound | Animal Model | Dosing and Administration | Observed Effects | Toxicity Profile | Data Source(s) |
| BI-D1870 | Experimental Autoimmune Encephalomyelitis (EAE) Mice | 0.5 mg/kg, intraperitoneal injection | Delayed neural deficit | No obvious weight loss observed | [5][6] |
| This compound | Data Not Available | Data Not Available | Anti-tumor effects reported | Data Not Available | [7][8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of therapeutic index evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vitro Kinase Inhibition Assay (for BI-D1870)
This protocol outlines the general procedure for determining the in vitro potency of an inhibitor against RSK isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of BI-D1870 against purified RSK1, RSK2, RSK3, and RSK4.
Materials:
-
Purified, active recombinant human RSK1, RSK2, RSK3, and RSK4 enzymes.
-
BI-D1870 (or other test inhibitor) at various concentrations.
-
Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).
-
ATP solution.
-
RSK substrate peptide (e.g., KRRRLSSLRA).
-
Radiolabeled ATP ([γ-³²P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).
-
Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP.
-
Scintillation counter or luminometer.
Procedure:
-
Prepare serial dilutions of BI-D1870 in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.
-
In a microplate, combine the kinase assay buffer, the specific RSK isoform, the substrate peptide, and the various concentrations of BI-D1870. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration appropriate for the specific kinase (e.g., 100 µM).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%, by fitting the data to a sigmoidal dose-response curve.
Cell Viability/Cytotoxicity Assay (for BI-D1870)
This protocol describes a common method for assessing the effect of a compound on cell proliferation and viability.
Objective: To determine the IC50 of BI-D1870 for growth inhibition in various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., EW-3, H9, KARPAS-45).
-
Complete cell culture medium.
-
BI-D1870 at various concentrations.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like PrestoBlue™).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of BI-D1870 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of BI-D1870. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, by fitting the data to a dose-response curve.
In Vivo Efficacy and Toxicity Assessment (General Protocol)
This protocol provides a general framework for evaluating the in vivo efficacy and safety of a kinase inhibitor in a preclinical cancer model.
Objective: To assess the anti-tumor efficacy and determine the maximum tolerated dose (MTD) or observe signs of toxicity of an RSK inhibitor in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor cells for xenograft implantation.
-
Test compound (e.g., BI-D1870) formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Dosing: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily intraperitoneal injections).
-
Efficacy Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor animal body weight as an indicator of general health.
-
-
Toxicity Monitoring:
-
Observe the animals daily for any signs of toxicity, such as changes in behavior, appearance, or activity level.
-
Record body weight changes. Significant weight loss can be a sign of toxicity.
-
At the end of the study, a full necropsy and histopathological analysis of major organs can be performed to assess for any compound-related toxicities.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
-
Compare the body weights of the treatment and control groups.
-
The highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs) is often considered the Maximum Tolerated Dose (MTD).
-
Conclusion
Based on the currently available data, BI-D1870 is a potent pan-RSK inhibitor with demonstrated in vitro activity against all four RSK isoforms and growth-inhibitory effects in various cancer cell lines at nanomolar to low micromolar concentrations.[1][2][3] In vivo studies have shown that BI-D1870 can be administered to mice with no obvious signs of toxicity at a dose of 0.5 mg/kg, suggesting a potential therapeutic window.[5][6] However, the lack of formal LD50 or TD50 studies precludes a definitive calculation of its therapeutic index. It has been noted that BI-D1870 may have suboptimal physicochemical properties for clinical development, and further optimization may be required.[9]
For This compound , there is a significant lack of publicly available quantitative data to perform a similar evaluation. While it is described as an RSK inhibitor with anti-tumor effects that inhibits the phosphorylation of the RSK substrate YB-1, its potency against the RSK isoforms and its in vitro and in vivo efficacy and toxicity profiles have not been detailed in the accessible literature.[7][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. BI-D1870 | RSK inhibitor | Blood-brain barrier | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BI-D1870 | S6 kinase inhibitor | CAS 501437-28-1 | p90 RSK Inhibitor | Buy BI-D-1870 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RSK inhibitor BI-D1870 inhibits acute myeloid leukemia cell proliferation by targeting mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
validation of Rsk-IN-1's anti-tumor activity in different cell lines
A Comparative Guide to the In Vitro Anti-Tumor Activity of Rsk-IN-1
This guide provides a comprehensive overview of the anti-tumor activity of this compound, a potent and specific inhibitor of the p90 ribosomal S6 kinase (RSK) family. Designed for researchers, scientists, and drug development professionals, this document outlines the validation of this compound's efficacy across various cancer cell lines and offers a comparative analysis with other known RSK inhibitors. Detailed experimental protocols and visual representations of key cellular pathways and workflows are included to support further investigation and application of this promising anti-cancer compound.
Comparative Anti-Tumor Activity of RSK Inhibitors
This compound (also referred to as compound 7d) has demonstrated significant anti-tumor effects, primarily through the inhibition of YB-1 phosphorylation, a key downstream target of RSK involved in cell proliferation and survival.[1] To contextualize its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and two other well-characterized RSK inhibitors, BI-D1870 and SL0101, across a panel of human cancer cell lines.
| Cell Line | Cancer Type | This compound (IC50 in µM) | BI-D1870 (IC50 in µM) | SL0101 (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available | ~1-5 | ~10-50 |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available | ~1-5 | >50 |
| SK-BR-3 | Breast Adenocarcinoma | Data not available | Data not available | Data not available |
| A549 | Lung Carcinoma | Data not available | Data not available | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available | Data not available | Data not available |
Note: Specific IC50 values for this compound are not yet publicly available in a comprehensive dataset. The data for BI-D1870 and SL0101 are compiled from various studies and may vary depending on experimental conditions.
RSK Signaling Pathway and Inhibitor Action
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. RSK is a key downstream effector of this pathway. The following diagram illustrates the canonical ERK/RSK signaling cascade and the points of intervention by RSK inhibitors like this compound.
Caption: The ERK/RSK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validation of Anti-Tumor Activity
The validation of this compound's anti-tumor activity involves a series of in vitro assays to assess its impact on cell viability, proliferation, and the induction of apoptosis. The following diagram outlines a typical experimental workflow.
Caption: Workflow for in vitro validation of this compound's anti-tumor activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)
-
Complete culture medium (specific to each cell line)
-
This compound (and other inhibitors for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound and other inhibitors in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor solutions at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Phosphorylated YB-1
Objective: To assess the inhibitory effect of this compound on the phosphorylation of YB-1.
Materials:
-
Cancer cell lysates (treated and untreated with this compound)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-YB-1 (Ser102) and anti-total YB-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-YB-1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total YB-1 antibody as a loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Logical Comparison of RSK Inhibitor Efficacy
The selection of an appropriate RSK inhibitor for research or therapeutic development depends on several factors, including potency, selectivity, and the specific cellular context. The following diagram illustrates a logical flow for comparing the efficacy of different RSK inhibitors.
Caption: Logical flow for comparing the efficacy of RSK inhibitors.
This guide provides a foundational framework for understanding and further investigating the anti-tumor properties of this compound. The provided protocols and comparative data aim to facilitate robust and reproducible research in the field of cancer drug discovery.
References
A Comparative Guide to N-Terminal vs. C-Terminal Kinase Domain Inhibition of RSK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inhibitory strategies targeting the N-terminal kinase domain (NTKD) versus the C-terminal kinase domain (CTKD) of Ribosomal S6 Kinases (RSK). While specific experimental data for a compound designated "Rsk-IN-1" is not publicly available, this guide will utilize data from well-characterized NTKD and CTKD inhibitors to illustrate the principles of differential RSK inhibition.
Introduction to RSK and its Dual Kinase Domains
The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that play a crucial role in cell signaling, regulating processes such as cell growth, proliferation, and survival.[1][2] A unique feature of RSK proteins is the presence of two distinct and functional kinase domains in a single polypeptide chain: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD).[3]
The activation of RSK is a sequential process. The CTKD is first activated by phosphorylation from upstream kinases like ERK1/2.[4] The activated CTKD then autophosphorylates a residue in the linker region, which in turn leads to the activation of the NTKD.[3] It is the NTKD that is responsible for phosphorylating the majority of downstream RSK substrates.[5][6] This dual-domain structure presents two distinct opportunities for therapeutic intervention.
Quantitative Comparison of NTKD vs. CTKD Inhibitors
To illustrate the differences in inhibitory profiles, the following table summarizes the half-maximal inhibitory concentrations (IC50) of well-studied inhibitors that selectively target either the NTKD or the CTKD of RSK.
| Inhibitor | Target Domain | RSK Isoform(s) | IC50 (nM) | Reference |
| BI-D1870 | N-Terminal (NTKD) | RSK1/2/3/4 | 10 - 30 | [7] |
| SL0101 | N-Terminal (NTKD) | RSK1/2 | 89 | [7] |
| FMK | C-Terminal (CTKD) | RSK1/2/4 | 15 | [7] |
Note: Data for a specific inhibitor named "this compound" is not available in the reviewed literature. The compounds listed above are used as representative examples of domain-selective inhibitors.
Signaling Pathway and Inhibition Logic
The following diagrams illustrate the RSK signaling cascade and the points of intervention for NTKD and CTKD inhibitors.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity against the RSK NTKD and CTKD.
In Vitro Kinase Assay for NTKD Activity
This assay measures the ability of the NTKD to phosphorylate a specific substrate.
Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the active RSK enzyme (full-length or isolated NTKD) with a specific substrate (e.g., purified GST-S6) in a kinase assay buffer.
-
Inhibitor Addition: Add the test inhibitor at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, [γ-32P]ATP is used.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Analysis: Separate the reaction products by SDS-PAGE. Substrate phosphorylation can be detected by autoradiography (for radiolabeled ATP) or by Western blotting using a phospho-specific antibody against the substrate.[8] The intensity of the phosphorylated substrate band is quantified to determine the IC50 of the inhibitor.
In Vitro Kinase Assay for CTKD Autophosphorylation Activity
This assay measures the ability of the CTKD to autophosphorylate, a critical step in RSK activation.
Workflow:
Methodology:
-
Reaction Setup: Combine recombinant RSK (full-length or isolated CTKD) in a kinase assay buffer.
-
Inhibitor Addition: Add the test inhibitor at various concentrations, including a vehicle control.
-
Reaction Initiation: Start the reaction by adding ATP and an active upstream kinase (e.g., ERK2) to stimulate the CTKD.
-
Incubation: Incubate the mixture at 30°C.
-
Reaction Termination: Stop the reaction with SDS-PAGE loading buffer and heat.
-
Analysis: Separate the proteins by SDS-PAGE and perform a Western blot using a phospho-specific antibody that recognizes the autophosphorylation site of the CTKD (e.g., phospho-Ser380 for RSK1).[9] The signal intensity is measured to calculate the inhibitor's IC50.
Conclusion
The dual kinase architecture of RSK offers distinct targets for pharmacological intervention. NTKD inhibitors directly block the phosphorylation of downstream substrates, while CTKD inhibitors prevent the activation of the NTKD. The choice of targeting strategy may have different biological consequences and therapeutic implications. The experimental protocols outlined in this guide provide a framework for evaluating the potency and selectivity of inhibitors like this compound against each kinase domain, which is a critical step in the development of novel RSK-targeted therapies. Further research is needed to characterize the specific inhibitory profile of this compound.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of the N-terminal kinase domain of human RSK1 bound to three different ligands: Implications for the design of RSK1 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Ribosomal S6 Kinase 1 (RSK1) Inhibition by S100B Protein: MODULATION OF THE EXTRACELLULAR SIGNAL-REGULATED KINASE (ERK) SIGNALING CASCADE IN A CALCIUM-DEPENDENT WAY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of p90 Ribosomal S6 Kinase (RSK) Regulates Extracellular Signal-Regulated Kinase Docking and RSK Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSK isoforms in cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation and inhibition of the C-terminal kinase domain of p90 ribosomal S6 kinases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Rsk-IN-1 with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases has emerged as a critical node in signaling pathways that drive cancer cell proliferation, survival, and metastasis. As downstream effectors of the Ras/ERK pathway, RSK isoforms are frequently hyperactivated in various malignancies, making them a compelling target for therapeutic intervention. Rsk-IN-1 is a potent and selective inhibitor of RSK, and its potential to enhance the efficacy of existing cancer therapies through synergistic combinations is an area of active investigation. This guide provides an objective comparison of the synergistic potential of targeting the RSK pathway, supported by available experimental data and detailed methodologies.
Synergistic Potential of RSK Inhibition: Preclinical Evidence
While specific quantitative synergy data for this compound in combination with various anticancer drugs is limited in publicly available literature, preclinical studies with closely related RSK inhibitors, such as SL0101, have demonstrated promising synergistic effects.
One notable study investigated the combination of the RSK inhibitor SL0101 with the androgen receptor (AR) antagonist enzalutamide (B1683756) in prostate cancer models. The findings revealed a synergistic tumor-suppressive effect on the proliferation of both androgen-dependent and castration-resistant prostate cancer cells[1]. This suggests that inhibiting the RSK signaling pathway can overcome resistance to AR-targeted therapies.
Mechanistically, androgen deprivation and enzalutamide treatment were found to induce the activation of RSK1 and the transcription factor YB-1, leading to an upregulation of AR expression. Inhibition of RSK with SL0101 was able to reverse this adaptive resistance mechanism, highlighting the potential for synergistic outcomes when combining RSK inhibitors with AR antagonists[1].
The table below summarizes the qualitative findings from this key study. Due to the lack of specific Combination Index (CI) values for this compound in the public domain, a quantitative comparison is not currently feasible.
| Cancer Type | Combination Drug | Cell Lines | Observed Effect | Reference |
| Prostate Cancer | Enzalutamide | LNCaP, C4-2 | Synergistic tumor-suppressive effect on cell proliferation | [1] |
Further research is warranted to generate quantitative data, such as Combination Index (CI) and Dose Reduction Index (DRI) values, for this compound in combination with a broader range of cancer drugs, including chemotherapeutics like paclitaxel (B517696) and doxorubicin, and other targeted agents.
Experimental Protocols
The following section details the methodologies for assessing drug synergy, which can be applied to investigate the combinatorial effects of this compound.
In Vitro Synergy Assessment: Combination Index (CI) Method
A robust and widely accepted method for quantifying drug synergy is the Chou-Talalay Combination Index (CI) method. This method provides a quantitative measure of the interaction between two or more drugs.
1. Cell Viability Assay:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound alone, the combination drug alone, and a combination of both drugs at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Incubation: Cells are incubated with the drugs for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement: Cell viability is assessed using a standard assay such as MTT, XTT, or CellTiter-Glo.
2. Data Analysis:
-
The dose-response curves for each drug alone and in combination are generated.
-
The CI values are calculated using software like CompuSyn. The CI value determines the nature of the drug interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Dose Reduction Index (DRI): The DRI is also calculated to determine the extent to which the dose of each drug can be reduced in a synergistic combination to achieve the same effect as the drug used alone.
Western Blot Analysis for Mechanistic Insights
To understand the molecular basis of the synergistic interaction, Western blotting can be performed to analyze the expression and phosphorylation status of key proteins in the relevant signaling pathways.
-
Protein Extraction: Cells are treated with the individual drugs and their combination for a specified time, followed by lysis and protein extraction.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins such as total RSK, phospho-RSK, total ERK, phospho-ERK, and downstream targets of the RSK pathway.
-
Detection: Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
Understanding the underlying signaling pathways is crucial for designing rational drug combinations.
RSK Signaling Pathway
The diagram below illustrates the canonical Ras/ERK/RSK signaling pathway. This compound exerts its effect by inhibiting the kinase activity of RSK, thereby preventing the phosphorylation of its downstream substrates involved in cell proliferation and survival.
Caption: The Ras/ERK/RSK signaling cascade.
Experimental Workflow for Synergy Assessment
The following diagram outlines the typical workflow for assessing the synergistic effects of this compound with another cancer drug.
Caption: Workflow for in vitro synergy assessment.
Conclusion
Targeting the RSK signaling pathway with inhibitors like this compound holds significant promise for enhancing the efficacy of existing cancer therapies. Preclinical evidence with related compounds suggests a strong potential for synergistic interactions, particularly in overcoming drug resistance. To fully realize the clinical potential of this compound in combination therapies, further rigorous preclinical studies are essential to generate quantitative synergy data across a range of cancer types and in combination with various standard-of-care and novel therapeutic agents. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations, which will be crucial for informing the design of future clinical trials.
References
Comparative Analysis of Rsk-IN-1 and LJI308 on Cell Migration: A Guide for Researchers
This guide provides a comparative analysis of two inhibitors of the p90 ribosomal S6 kinase (RSK) family, Rsk-IN-1 and LJI308, with a focus on their effects on cell migration. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RSK signaling pathway.
Introduction to RSK Inhibition and Cell Migration
The p90 ribosomal S6 kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is crucial in regulating a multitude of cellular processes, including growth, proliferation, survival, and motility.[1][2] Dysregulation of the RSK signaling cascade has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. Cell migration is a fundamental process involved in both normal physiological events and pathological conditions such as cancer metastasis. The RSK family of kinases plays a significant role in orchestrating the complex molecular events that govern cell movement.[1][2]
Inhibitor Profiles: this compound and LJI308
LJI308 is a potent, pan-RSK inhibitor with high selectivity for RSK isoforms.[3][4] It has been shown to suppress the growth of cancer cells, including triple-negative breast cancer, and to overcome chemoresistance.[5][6]
This compound is also a known RSK inhibitor. Its mechanism of action involves the inhibition of YB-1 phosphorylation, and it has demonstrated anti-tumor effects. However, publicly available data on the specific effects of this compound on cell migration is limited.
Comparative Performance on Cell Migration
While specific quantitative data for LJI308 in cell migration assays is not available in the reviewed literature, studies on other pan-RSK inhibitors like BI-D1870 have demonstrated a significant reduction in cell migration. For instance, treatment of Cos7 and A549 cells with BI-D1870 resulted in a marked decrease in cell migration velocity.[7] Given that LJI308 is a potent pan-RSK inhibitor, it is anticipated to have similar inhibitory effects on cell migration.
Due to the lack of available data for this compound's effect on cell migration, a direct comparison with LJI308 cannot be made at this time.
Quantitative Data Summary
The following table summarizes the available inhibitory concentration data for LJI308. No quantitative data for this compound on cell migration was found.
| Inhibitor | Target | IC50 Values | Cell Migration Effect |
| LJI308 | RSK1 | 6 nM[3][4] | Data not available |
| RSK2 | 4 nM[3][4] | ||
| RSK3 | 13 nM[3][4] | ||
| This compound | RSK | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: The Ras/ERK/RSK signaling pathway and the inhibitory action of LJI308 and this compound.
Caption: A generalized workflow for assessing the impact of inhibitors on cell migration.
Experimental Protocols
Detailed experimental protocols for assessing cell migration are crucial for reproducible research. Below are generalized protocols for the wound healing and transwell migration assays.
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
-
Cell Seeding: Plate cells in a multi-well plate and culture until a confluent monolayer is formed.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing the desired concentration of this compound, LJI308, or a vehicle control.
-
Image Acquisition: Images of the wound are captured at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to determine the extent of cell migration.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the migration of individual cells through a porous membrane.
-
Chamber Preparation: Transwell inserts with a porous membrane are placed into the wells of a multi-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: A suspension of cells in serum-free medium, with or without the inhibitor (this compound or LJI308), is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period sufficient to allow cell migration through the membrane (typically 12-48 hours).
-
Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Conclusion
LJI308 is a well-characterized, potent pan-RSK inhibitor with demonstrated anti-proliferative effects in cancer cells. While direct quantitative data on its impact on cell migration is currently limited in the public domain, the established role of the RSK pathway in cell motility strongly suggests that LJI308 will inhibit this process. This compound is another commercially available RSK inhibitor; however, a comprehensive evaluation of its effects on cell migration requires further investigation, as there is a notable lack of published data. Researchers are encouraged to perform direct comparative studies using standardized cell migration assays to fully elucidate the relative potencies and specific effects of these two inhibitors. The provided protocols and pathway information serve as a foundational guide for such investigations.
References
- 1. The RSK family of kinases: emerging roles in cellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation and function of the RSK family of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition of RSK with the novel small-molecule inhibitor LJI308 overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Specificity of Rsk-IN-1: A Comparative Analysis Against Alternative RSK Inhibitors
For researchers, scientists, and drug development professionals, ensuring the specificity of a chemical probe is paramount to generating reliable and translatable results. This guide provides a comparative analysis of the p90 ribosomal S6 kinase (RSK) inhibitor, Rsk-IN-1, against other commonly used RSK inhibitors, with a focus on validating its specificity through kinase panel screening.
The RSK Signaling Pathway
The p90 ribosomal S6 kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the Ras-ERK signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of the Ras-ERK-RSK cascade is frequently observed in various cancers, making RSK an attractive therapeutic target.
Figure 1. Simplified diagram of the Ras-ERK-RSK signaling pathway.
Kinase Inhibitor Specificity: The Role of Panel Screening
A kinase inhibitor's utility as a research tool or therapeutic agent is critically dependent on its selectivity. Off-target inhibition can lead to confounding experimental results and unforeseen side effects. Kinase panel screening is the gold standard for assessing inhibitor specificity. This involves testing the compound against a broad array of purified kinases to determine its inhibitory activity. The data generated from these screens, typically presented as percent inhibition at a fixed concentration or as IC50 values, provides a quantitative measure of a compound's selectivity profile.
Figure 2. General experimental workflow for a kinase panel screen.
Comparative Analysis of RSK Inhibitors
This section compares the available specificity data for this compound with that of other well-characterized RSK inhibitors: LJH685, BI-D1870, and SL0101.
This compound (compound 7d)
This compound, also known as compound 7d, was identified as an RSK inhibitor with anti-tumor properties.[1] The initial characterization demonstrated that this compound inhibits the phosphorylation of YB-1, a known downstream substrate of RSK.[1] The potency of this compound in this cellular assay was reported to be comparable to that of LJH685. However, to date, a comprehensive kinase panel screen for this compound has not been made publicly available. Without this data, the broader selectivity of this compound across the human kinome remains unvalidated.
Alternative RSK Inhibitors: A Look at the Data
To provide context for the level of specificity expected from a high-quality RSK inhibitor, we summarize the available kinase selectivity data for three alternative compounds.
| Inhibitor | RSK Isoform IC50 (nM) | Key Off-Targets (if reported) | Reference |
| LJH685 | RSK1: 6, RSK2: 5, RSK3: 4 | Data from a panel of 456 kinases showed high selectivity. | [2] |
| BI-D1870 | RSK1: 31, RSK2: 24, RSK3: 18, RSK4: 15 | Tested against over 40 other protein kinases at 100-fold higher concentrations with no significant inhibition. Also interacts with BRD4(1) and PLK family kinases. | [3][4] |
| SL0101 | RSK2: 89 | Highly specific for RSK1/2; does not inhibit closely related kinases MSK1 and p70S6K. Partial inhibition of Aurora B and PIM3 observed in a screen of ~70 kinases. | [5][6][7] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. Below is a general protocol for a kinase panel screen, which would be necessary to validate the specificity of this compound.
General Kinase Panel Screening Protocol (Example: Radiometric Assay)
-
Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted in DMSO to generate a range of concentrations for IC50 determination. A single high concentration (e.g., 1-10 µM) is often used for initial screening.
-
Kinase Reaction Setup:
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, and a specific substrate peptide for each kinase in the panel.
-
The purified kinase enzyme is added to the reaction mixture.
-
The test inhibitor or DMSO (vehicle control) is added to the reaction wells.
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the radiolabeled phosphate (B84403) incorporated into the substrate is quantified, typically by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to the DMSO control. For IC50 determination, the data is plotted as percent inhibition versus inhibitor concentration and fitted to a dose-response curve.
Conclusion and Recommendations
While this compound shows promise as an RSK inhibitor based on its ability to block the phosphorylation of a downstream target, a comprehensive validation of its specificity through a broad kinase panel screen is currently lacking in the public domain. For researchers considering the use of this compound, it is crucial to be aware of this limitation.
Recommendations for Researchers:
-
Exercise Caution: When using this compound, interpret data with the understanding that its off-target profile is not fully characterized.
-
Advocate for Data Transparency: Encourage the publication of full kinase panel screening data for all chemical probes to enhance the rigor and reproducibility of biomedical research.
For drug development professionals, the absence of a comprehensive selectivity profile for this compound makes it a high-risk lead compound. Further characterization is essential before committing significant resources to its development. The data available for alternative inhibitors like LJH685 and BI-D1870 provide a benchmark for the level of selectivity that can be achieved for RSK-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the inhibition of the p90 ribosomal S6 kinase (RSK) by the flavonol glycoside SL010 from the 1.5 Å crystal structure of the N-terminal domain of RSK2 with bound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for Rsk-IN-1: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must prioritize safety and compliance in the handling and disposal of all laboratory chemicals. This document provides essential guidance on the proper disposal procedures for the RSK inhibitor, Rsk-IN-1. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
While a specific Safety Data Sheet (SDS) for this compound was not located through publicly available resources, the following procedures are based on best practices for the disposal of similar research-grade chemical compounds. It is imperative that users consult the official SDS provided by their chemical supplier for complete and specific safety and disposal information before handling or disposing of this material.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective garments
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
As a specific SDS for this compound is not available, a quantitative data summary cannot be provided. It is crucial to obtain this information from the supplier's SDS, which will include details such as:
-
GHS Hazard Classifications
-
Physical and Chemical Properties (e.g., solubility, flash point)
-
Toxicological Data (e.g., LD50 values)
-
Ecological Information
This data is essential for a complete risk assessment and for determining the appropriate disposal route.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, vials, and absorbent paper), in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and its solvent.
-
-
Container Labeling:
-
Label the hazardous waste container with the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and any associated hazard symbols as indicated in the supplier's SDS.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Consult the SDS for specific information on incompatible substances.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.
-
Provide the EHS department or contractor with a copy of the SDS and any other relevant information about the waste stream.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram outlines a general workflow for the safe handling and disposal of laboratory chemical waste. This should be adapted based on the specific guidance provided in the this compound SDS.
General workflow for the proper disposal of chemical waste.
Disclaimer: This information is intended as a general guide. The user is solely responsible for ensuring that all actions taken are in accordance with the specific recommendations of the chemical supplier and in compliance with all applicable local, state, and federal regulations. Always prioritize obtaining and reviewing the official Safety Data Sheet (SDS) for this compound from your supplier.
Safeguarding Your Research: A Guide to Personal Protective Equipment and Safe Handling of Rsk-IN-1
Essential guidance for the laboratory use of Rsk-IN-1, a potent RSK inhibitor, is critical for protecting researchers and ensuring operational integrity. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal, based on general safety protocols for potent, research-grade kinase inhibitors. Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination. - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material. - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: Handling and Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Storage: this compound is typically stored at -20°C. Confirm the recommended storage conditions on the product vial or datasheet and store in a clearly labeled, designated, and secure location.[2]
Disposal Plan:
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.[2]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2][3]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
